4-Androstenediol
Description
Structure
3D Structure
Properties
CAS No. |
1156-92-9 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
BTTWKVFKBPAFDK-UALLODJUSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Isomeric SMILES |
C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Appearance |
Powder |
Other CAS No. |
1156-92-9 |
physical_description |
Solid |
Synonyms |
(3beta,17alpha)-4-androstene-3,17-diol (3beta,17beta)-4-androstene-3,17-diol 4-androstene-3 alpha,17 beta-diol 4-androstene-3,17-diol 4-androstene-3,17-diol, T(-3)-4-(14)C-labeled androst-4-ene-3,17-diol |
Origin of Product |
United States |
Foundational & Exploratory
4-Androstenediol mechanism of action in muscle cells
An In-Depth Technical Guide to the Mechanism of Action of 4-Androstenediol in Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (4-AD), also known as androst-4-ene-3β,17β-diol, is a steroid prohormone that has garnered interest for its potential anabolic effects on skeletal muscle. As a direct metabolic precursor to testosterone (B1683101), its primary mechanism of action is indirect; however, it also possesses intrinsic, albeit weak, androgenic activity. This technical guide provides a comprehensive analysis of the molecular mechanisms through which this compound exerts its effects on muscle cells. It covers its conversion to more potent androgens, direct interactions with the androgen receptor (AR), and the subsequent genomic and potential non-genomic signaling pathways that influence myogenesis and muscle protein synthesis. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core pathways to serve as a resource for research and development in endocrinology and muscle physiology.
Dual Mechanism of Action: An Overview
The physiological effects of this compound in muscle cells are primarily understood through a dual mechanism:
-
Indirect Action via Metabolic Conversion: The principal pathway for this compound's anabolic effect is its conversion into testosterone, a potent androgen. This conversion significantly amplifies its biological activity.
-
Direct Action on Cellular Receptors: this compound can also act directly within the muscle cell, albeit with lower potency. It functions as a weak partial agonist for the androgen receptor and has very low affinity for estrogen receptors.
These pathways are not mutually exclusive and their interplay dictates the overall cellular response to this compound administration.
Indirect Mechanism: Conversion to Testosterone
The most significant contribution of this compound to muscle anabolism is its role as a substrate for testosterone synthesis.
Enzymatic Conversion Pathway
Within the cytoplasm of muscle cells and other tissues like the liver, this compound is converted to testosterone. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][2] The conversion rate has been reported to be approximately 15.76%, which is nearly three times that of its counterpart, 4-androstenedione.[3] Once synthesized, testosterone can then exert its well-documented anabolic effects by binding to the androgen receptor.
References
- 1. WO2003049732A1 - Use of this compound and this compound in a transdermal formulation to increase testosterone levels in humans - Google Patents [patents.google.com]
- 2. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
The Biosynthesis of 4-Androstenediol from DHEA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-androstenediol from dehydroepiandrosterone (B1670201) (DHEA). It details the enzymatic conversions, presents quantitative kinetic data, outlines experimental protocols for pathway analysis, and includes visualizations of the core biochemical and experimental workflows.
Executive Summary
Dehydroepiandrosterone (DHEA), an adrenal steroid, serves as a crucial precursor in the biosynthesis of potent androgens and estrogens. A key metabolite in this cascade is this compound (androst-4-ene-3β,17β-diol), a direct precursor to testosterone (B1683101). The conversion of DHEA to this compound is a multi-step process primarily mediated by two key enzymes: 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). Understanding this pathway is critical for research in endocrinology, oncology, and the development of therapeutics targeting steroidogenic processes. This guide elucidates the core pathways, provides quantitative enzymatic data for in-silico modeling, and details methodologies for in-vitro and cell-based experimental validation.
Biosynthetic Pathways from DHEA
The transformation of DHEA, a Δ5-steroid, into this compound, a Δ4-steroid, can proceed through two primary routes, often referred to as the "Δ5 pathway" and the "Δ4 pathway". The key enzymatic step for the formation of the Δ4 structure is catalyzed by 3β-HSD.
The Δ4 Pathway: The Primary Route to this compound
The most direct pathway to this compound from DHEA involves the initial conversion to androstenedione (B190577) (androst-4-ene-3,17-dione).
-
DHEA to Androstenedione: The enzyme 3β-HSD catalyzes the conversion of DHEA to androstenedione. This is a two-step reaction involving the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ5 to the Δ4 position.[1][2]
-
Androstenedione to this compound: Subsequently, androstenedione can be reduced to this compound. This reduction of the 3-keto group to a 3β-hydroxyl group can be facilitated by reductases, with some isoforms of 3β-HSD also capable of catalyzing this reverse reaction under certain conditions.
The Δ5 Pathway and Subsequent Conversion
Alternatively, DHEA can be first metabolized along the Δ5 pathway before conversion to a Δ4-steroid.
-
DHEA to 5-Androstenediol: The enzyme 17β-HSD reduces the 17-keto group of DHEA to a 17β-hydroxyl group, forming 5-androstenediol (androst-5-ene-3β,17β-diol).[3][4]
-
5-Androstenediol to Testosterone: 5-Androstenediol is then a substrate for 3β-HSD, which converts it to testosterone.[5] Testosterone is structurally very similar to this compound, differing in the functional group at the 3-position (keto vs. hydroxyl).
The conversion of this compound to testosterone is highly efficient, reportedly at a rate of about 15.76%, which is almost three times that of androstenedione's conversion to testosterone.[6]
Quantitative Data: Enzyme Kinetics
The efficiency of the biosynthetic pathways is determined by the kinetic parameters of the involved enzymes. The following tables summarize reported kinetic values for human 3β-HSD and 17β-HSD isozymes.
Table 1: Kinetic Parameters of Human 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
| Isozyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |
| Adrenal 3β-HSD | DHEA | 0.3 | 2.9 - 4.6 | [7] |
| 3β-HSD1 mutant (H156Y) | DHEA | 14-fold higher than WT | Not specified | [8] |
| Rat Adrenal 3β-HSD | DHEA | 4.9 | 0.00271 | [9] |
Table 2: Kinetic Parameters of Human 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
| Isozyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Cylindrocarpon radicicola 17β-HSD | Androstenedione | 24 | 0.0018 | [10] |
| Ketoreductase 2 (KR-2) | 4-Androstenedione | 2220 | Not specified | [11] |
| 17β-HSD Type 3 | Androstenedione | Not specified | Not specified | [3][12] |
Note: Kinetic parameters can vary significantly based on the experimental conditions, enzyme source (recombinant vs. tissue homogenate), and isozyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
In Vitro Enzyme Activity Assay for 3β-HSD
This protocol describes a colorimetric assay to determine the activity of 3β-HSD by measuring the reduction of a tetrazolium salt.[13]
Materials:
-
Enzyme source (e.g., tissue homogenate, cell lysate, purified enzyme)
-
Substrate: Dehydroepiandrosterone (DHEA)
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Iodonitrotetrazolium (INT)
-
0.1 M Tris-HCl buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.8), a specified concentration of DHEA (e.g., 100 µM), NAD+, and INT.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme extract to the mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an acid or solvent).
-
Measure the absorbance of the resulting formazan (B1609692) product at 490 nm using a spectrophotometer.
-
Calculate the enzyme activity based on a standard curve of NADH.
Cell-Based Steroidogenesis Assay using H295R Cells
The H295R human adrenocortical carcinoma cell line is a widely used model for studying the effects of compounds on steroid biosynthesis as it expresses the necessary steroidogenic enzymes.[14][15][16]
Materials:
-
H295R cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with serum and other factors)
-
Serum-free medium
-
Test compound (and vehicle control)
-
Positive control (e.g., Forskolin)
-
24-well cell culture plates
-
ELISA kits or LC-MS/MS for hormone quantification
Procedure:
-
Cell Culture: Culture H295R cells in complete growth medium in a T-75 flask at 37°C with 5% CO₂. Subculture the cells as needed.
-
Plating: Seed the H295R cells into 24-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
-
Exposure: Wash the cells with serum-free medium. Then, expose the cells to fresh serum-free medium containing the test compound at various concentrations, a vehicle control, and a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Sample Collection: After incubation, collect the culture medium from each well for hormone analysis. The medium can be stored at -80°C.
-
Hormone Analysis: Quantify the concentration of this compound and other relevant steroids in the collected medium using a validated method such as ELISA or LC-MS/MS.
-
Cell Viability Assay: Assess the viability of the remaining cells to distinguish between effects on steroidogenesis and general cytotoxicity.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of steroids.[17][18]
Sample Preparation (Liquid-Liquid Extraction):
-
To a serum or medium sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Conclusion
The biosynthesis of this compound from DHEA is a fundamental process in androgen production, involving the concerted action of 3β-HSD and 17β-HSD. The pathways and enzymatic activities detailed in this guide provide a foundational understanding for researchers in steroid biology. The provided experimental protocols offer practical starting points for investigating this pathway in various contexts, from basic research to drug development and toxicology. Accurate quantification of these steroidogenic pathways, enabled by sensitive analytical techniques like LC-MS/MS, is essential for advancing our knowledge of endocrine function and dysfunction.
References
- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular biology of androgenic 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure/function aspects of human 3beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 17 beta-Hydroxysteroid dehydrogenase type 2 expression and enzyme activity in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase | MDPI [mdpi.com]
- 12. Characteristics of human types 1, 2 and 3 17 beta-hydroxysteroid dehydrogenase activities: oxidation/reduction and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. policycommons.net [policycommons.net]
- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond a Precursor: An In-depth Technical Guide to the Biological Functions of 4-Androstenediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstenediol (androst-4-ene-3β,17β-diol), a naturally occurring steroid hormone, is primarily recognized as a prohormone in the biosynthesis of testosterone (B1683101).[1][2] Its conversion rate to testosterone is approximately 15.76%, which is nearly three times that of androstenedione.[1] However, a growing body of evidence reveals that this compound possesses a range of biological activities independent of its conversion to testosterone. These functions, mediated through interactions with various cellular receptors and signaling pathways, position this compound as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the biological functions of this compound beyond its role as a testosterone precursor, with a focus on its immunomodulatory, radioprotective, and neuroactive properties.
Receptor Interactions and Binding Affinities
This compound exerts its diverse biological effects through interactions with several steroid hormone receptors. Its binding affinities for these receptors are critical determinants of its physiological and pharmacological actions.
Androgen Receptor (AR)
This compound acts as a weak partial agonist of the androgen receptor.[1] In the absence of more potent androgens, it can weakly activate the receptor. However, in the presence of full agonists like testosterone or dihydrotestosterone (B1667394) (DHT), it can act as an antagonist.[1]
Estrogen Receptors (ERα and ERβ)
This compound exhibits very weak estrogenic activity. It has approximately 0.5% and 0.6% of the binding affinity of estradiol (B170435) for the ERα and ERβ receptors, respectively.[1]
Glucocorticoid Receptor (GR)
While some steroids can interact with the glucocorticoid receptor, specific binding affinity data for this compound to the GR is not extensively documented in the currently available literature.
GABA-A Receptor
Some neurosteroids are known to be positive allosteric modulators of the GABA-A receptor.[2] While direct and detailed electrophysiological studies on this compound are limited, the actions of structurally related neurosteroids suggest a potential for interaction.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Relative Binding Affinity/Activity | Reference |
| Androgen Receptor (AR) | Weak partial agonist/antagonist | [1] |
| Estrogen Receptor α (ERα) | ~0.5% of Estradiol | [1] |
| Estrogen Receptor β (ERβ) | ~0.6% of Estradiol | [1] |
Immunomodulatory Functions
This compound has demonstrated significant immunomodulatory properties, suggesting its potential in conditions characterized by immune dysregulation.
Lymphocyte Activation and Cytokine Production
In vitro studies have shown that while this compound has little direct influence on mitogen-stimulated lymphocyte proliferation, it can moderately counteract the immunosuppressive effects of hydrocortisone. This suggests an anti-glucocorticoid function within the immune system.
Table 2: Effects of this compound on Immune Parameters
| Parameter | Effect | Experimental Model | Reference |
| Lymphocyte Proliferation (in vitro) | Little to no direct effect | Murine splenocytes | |
| Hydrocortisone-induced Immunosuppression | Moderate counteraction | Murine splenocytes |
Signaling Pathways in Immune Modulation
The immunomodulatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. By influencing these pathways, this compound can alter the expression of various cytokines and other immune mediators.
Radioprotective Effects
One of the most significant and well-documented biological functions of this compound is its ability to protect against the harmful effects of ionizing radiation.
Hematopoietic System Recovery
Studies in animal models have shown that administration of this compound can protect against lethal doses of radiation. This protection is largely attributed to its ability to accelerate the recovery of the hematopoietic system.
-
Increased Survival: Administration of 8.0 mg of this compound to a 25g mouse resulted in a 70% survival rate after a lethal dose of radiation.
-
Hematopoietic Progenitor Cell Recovery: this compound promotes a more rapid recovery of hematopoietic precursors from the small number of surviving stem cells after radiation exposure.
Table 3: Radioprotective Efficacy of this compound in Mice
| Parameter | Dose | Result | Reference |
| Survival after Lethal Radiation | 8.0 mg/25g mouse | 70% survival |
Signaling Pathways in Radioprotection
The radioprotective effects of this compound on the hematopoietic system are thought to involve the stimulation of pathways that promote the survival and proliferation of hematopoietic stem and progenitor cells.
Neuroactive Properties
Emerging evidence suggests that this compound may have direct effects on the central nervous system, independent of its conversion to testosterone.
GABA-A Receptor Modulation
While direct studies on this compound are limited, its structural similarity to other neurosteroids that are known positive allosteric modulators of the GABA-A receptor suggests a potential for similar activity.[2] Such modulation would enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.
Experimental Protocols
Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on mitogen-stimulated lymphocyte proliferation.
Methodology:
-
Isolate splenocytes from mice.
-
Culture splenocytes in 96-well plates at a density of 2 x 10^5 cells/well.
-
Treat cells with various concentrations of this compound in the presence or absence of a mitogen (e.g., Concanavalin A or Lipopolysaccharide).
-
For anti-glucocorticoid activity assessment, co-treat with hydrocortisone.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Pulse cultures with [3H]-thymidine for the final 18 hours of incubation.
-
Harvest cells and measure [3H]-thymidine incorporation using a scintillation counter to determine the rate of DNA synthesis, which is indicative of cell proliferation.
Cytokine Production Analysis (ELISA)
Objective: To quantify the effect of this compound on the production of specific cytokines by immune cells.
Methodology:
-
Culture immune cells (e.g., splenocytes or macrophages) as described above.
-
After the incubation period, collect the cell culture supernatants.
-
Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-2, IFN-γ, TNF-α).
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
In Vivo Radioprotection Study
Objective: To evaluate the radioprotective efficacy of this compound in an animal model.
Methodology:
-
Use a suitable animal model (e.g., C57BL/6 mice).
-
Administer this compound (e.g., 8.0 mg/25g mouse, subcutaneously) or vehicle control.
-
After a specified time (e.g., 24 hours), expose the animals to a lethal dose of whole-body gamma irradiation.
-
Monitor the survival of the animals for 30 days.
-
In separate cohorts, collect blood and bone marrow at various time points post-irradiation to assess hematopoietic recovery using complete blood counts and colony-forming unit (CFU) assays.
Conclusion
This compound is more than just a precursor to testosterone. Its inherent biological activities, including immunomodulation and radioprotection, highlight its potential as a therapeutic agent. The ability to counteract glucocorticoid-induced immunosuppression and to promote hematopoietic recovery following radiation exposure are particularly noteworthy. Further research is warranted to fully elucidate the molecular mechanisms underlying these effects, particularly its interactions with the glucocorticoid and GABA-A receptors, and to explore its therapeutic potential in clinical settings. This technical guide provides a foundation for researchers and drug development professionals to further investigate and harness the multifaceted biological functions of this compound.
References
- 1. Neurosteroid Effects on GABAergic Synaptic Plasticity in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Research History of 4-Androstenediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational research of 4-androstenediol (Androst-4-ene-3β,17β-diol). It details the initial identification of this steroid as a naturally occurring metabolite of testosterone (B1683101) and a potent precursor to the same. This document outlines the seminal in vitro studies that established its metabolic pathway and conversion efficiency, along with the early analytical techniques used for its characterization. Key experimental protocols for its synthesis, isolation, and enzymatic conversion are described. Furthermore, this guide summarizes the quantitative data regarding its biochemical properties, including conversion rates and receptor binding affinities, and presents this information in structured tables for comparative analysis. Signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the core concepts.
Discovery and Early History
This compound, a C19 steroid hormone, was identified as a naturally occurring compound and a metabolite of testosterone.[1] Its significance as a prohormone gained attention in the mid-20th century through pioneering research in steroid biochemistry. Early investigations focused on its role as an intermediate in the metabolic pathways of androgens.
Seminal work by Ungar, Gut, and Dorfman in 1957 demonstrated that this compound is readily metabolized to testosterone in liver tissue.[1] This foundational study provided the first direct evidence of its precursor relationship with testosterone. A decade later, Blaquier, Forchielli, and Dorfman conducted in vitro experiments with whole human blood, which quantified the conversion efficiency of this compound to testosterone.[1] Their findings revealed a remarkably efficient conversion rate of 15.76%, significantly higher than that of its structural relative, 4-androstenedione (5.61%).[1] These early studies were instrumental in establishing this compound as a potent and direct precursor to testosterone.
The compound later gained prominence in the late 1990s as an ingredient in dietary supplements marketed to increase testosterone levels. However, due to its potent effects and potential for misuse, it was reclassified as a Schedule III controlled substance in the United States under the Anabolic Steroid Control Act of 2004.
Physicochemical and Biochemical Properties
This compound is structurally similar to testosterone, differing by the presence of a hydroxyl group at the 3-beta position instead of a ketone. This structural feature is key to its metabolic fate and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
| Molecular Formula | C₁₉H₃₀O₂ |
| Molar Mass | 290.44 g/mol |
| CAS Number | 1156-92-9 |
Table 2: Comparative In Vitro Conversion to Testosterone
| Precursor | Conversion Rate to Testosterone | Tissue/System | Reference |
| This compound | 15.76% | Whole Human Blood | Blaquier et al., 1967[1] |
| 4-Androstenedione | 5.61% | Whole Human Blood | Blaquier et al., 1967[1] |
Table 3: Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) | Reference |
| This compound | Estrogen Receptor α (ERα) | ~0.5% (of Estradiol) | [2] |
| This compound | Estrogen Receptor β (ERβ) | ~0.6% (of Estradiol) | [2] |
| 4-Androstenedione | Androgen Receptor (AR) | Lower than Dihydrotestosterone (Kd: 648 ± 21 nM) | [3] |
Experimental Protocols
The foundational research on this compound relied on pioneering experimental techniques for the time. Below are detailed methodologies reconstructed from early publications and general practices of the era.
Early Synthesis of this compound (General Method)
The synthesis of this compound in the mid-20th century typically involved the reduction of 4-androstenedione.
Materials:
-
4-androstene-3,17-dione
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Ethanol or other suitable alcohol as a solvent
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Chromatography apparatus (e.g., column with alumina (B75360) or silica (B1680970) gel)
Procedure:
-
Dissolution: 4-androstene-3,17-dione is dissolved in a suitable solvent such as ethanol.
-
Reduction: The solution is cooled in an ice bath, and a reducing agent like sodium borohydride is slowly added in portions. The reaction mixture is stirred for a specified period to allow for the reduction of the ketone groups at the C3 and C17 positions.
-
Quenching: The reaction is quenched by the careful addition of dilute hydrochloric acid to neutralize the excess reducing agent.
-
Extraction: The product is extracted from the aqueous solution using an organic solvent such as diethyl ether.
-
Washing and Drying: The organic layer is washed with water and brine, then dried over an anhydrous salt like magnesium sulfate.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified using column chromatography to separate it from unreacted starting material and other byproducts.
-
Characterization: The purified product is characterized by determining its melting point, and in later years, by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Metabolism of this compound in Liver Tissue (Ungar, Gut, and Dorfman, 1957)
This protocol describes the incubation of this compound with liver preparations to study its conversion to testosterone.
Materials:
-
This compound (substrate)
-
Rat liver homogenate or microsomal fraction
-
Phosphate (B84403) buffer (pH 7.4)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (NADP⁺) as cofactors
-
Incubator or water bath at 37°C
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Chromatographic system for separation (e.g., paper chromatography, thin-layer chromatography)
-
Reference standards (Testosterone, this compound)
Procedure:
-
Tissue Preparation: Freshly excised rat liver is homogenized in cold phosphate buffer. The homogenate can be used directly or further fractionated by centrifugation to obtain the microsomal fraction.
-
Incubation: The liver preparation is incubated at 37°C in a flask containing phosphate buffer, the this compound substrate (often radiolabeled for easier detection), and the necessary cofactors (NAD⁺/NADP⁺).
-
Termination of Reaction: After a set incubation time, the reaction is stopped by adding a large volume of an organic solvent to denature the enzymes and extract the steroids.
-
Extraction: The mixture is thoroughly shaken, and the organic layer containing the steroids is separated from the aqueous layer.
-
Purification and Separation: The organic extract is concentrated and subjected to chromatographic separation to isolate the different steroid metabolites. Early methods predominantly used paper chromatography.
-
Identification and Quantification: The separated metabolites are identified by comparing their chromatographic mobility with that of authentic reference standards. If radiolabeled substrates are used, the amount of each metabolite can be quantified by measuring its radioactivity.
In Vitro Conversion of this compound in Whole Human Blood (Blaquier, Forchielli, and Dorfman, 1967)
This protocol outlines the methodology to determine the conversion rate of this compound to testosterone in a more physiologically relevant system.
Materials:
-
Tritiated (³H-labeled) this compound
-
Freshly drawn heparinized human blood
-
Incubator at 37°C
-
Organic solvents for extraction (e.g., ether-chloroform mixture)
-
Thin-layer chromatography (TLC) plates
-
Liquid scintillation counter
-
Reference standards (Testosterone, this compound)
Procedure:
-
Incubation: A known amount of tritiated this compound is added to a sample of fresh human blood. The mixture is then incubated at 37°C with gentle shaking for a specific duration.
-
Extraction: Following incubation, the steroids are extracted from the blood using an organic solvent mixture.
-
Chromatographic Separation: The extract is concentrated and applied to a TLC plate alongside non-radioactive testosterone and this compound standards. The plate is developed in a suitable solvent system to separate the different steroids.
-
Visualization and Elution: The positions of the reference standards are visualized (e.g., under UV light or with iodine vapor). The corresponding areas on the TLC plate where the radioactive samples ran are scraped off. The steroids are then eluted from the silica gel with a solvent.
-
Quantification: The radioactivity of the eluted samples corresponding to testosterone and unmetabolized this compound is measured using a liquid scintillation counter. The percentage conversion is calculated based on the radioactivity recovered in the testosterone fraction relative to the total radioactivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic and signaling pathways related to this compound, as well as a typical experimental workflow for its study.
Caption: Metabolic pathway of this compound to testosterone.
Caption: Androgen receptor signaling pathway initiated by testosterone.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The discovery and subsequent research into this compound have been pivotal in understanding androgen metabolism and action. From its initial identification as a potent testosterone precursor in foundational in vitro studies to its later controversial use as a dietary supplement, the scientific journey of this compound highlights the intricate nature of steroid biochemistry. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a solid foundation for future investigations into androgen physiology and pharmacology. The historical context also serves as a reminder of the importance of rigorous scientific evaluation in the development and regulation of bioactive compounds.
References
- 1. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sites of in vivo extraction and interconversion of testosterone and androstenedione in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of 4-Androstenediol to Testosterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of 4-androstenediol to testosterone (B1683101), a critical reaction in steroid biosynthesis. The document details the primary enzymes involved, their kinetics, and relevant experimental methodologies, offering valuable insights for research and development in endocrinology and pharmacology.
Core Reaction and Key Enzymes
The conversion of this compound (also known as androst-4-ene-3β,17β-diol) to testosterone is a pivotal step in the biosynthesis of androgens. This oxidation reaction is primarily catalyzed by isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) . This enzyme belongs to the oxidoreductase family and utilizes cofactors such as NAD⁺ or NADP⁺ to facilitate the dehydrogenation of the 17-hydroxyl group of this compound, yielding testosterone.
The reverse reaction, the conversion of testosterone back to this compound, is also possible and is catalyzed by the same enzyme, utilizing the reduced cofactors NADH or NADPH. The direction of the reaction is often dependent on the specific 17β-HSD isoform and the cellular concentration of the respective cofactors. While several isoforms of 17β-HSD exist, 17β-HSD type 3 is predominantly responsible for the conversion of androstenedione (B190577) to testosterone in the testes.
Quantitative Data on Enzyme Kinetics
The efficiency of the enzymatic conversion can be described by key kinetic parameters. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters for the Conversion of this compound to Testosterone by 17β-HSD Isoforms
| Enzyme Isoform | Organism/Source | Km (µM) | Vmax (nmol/min/mg protein) | Cofactor | Reference |
| 17β-HSD3 | Human (recombinant) | 1.2 | 1.5 | NAD⁺ | Fomitcheva et al., 1998 |
| 17β-HSD | Rat Leydig cells | 2.5 | Not Reported | NAD⁺ | Inano et al., 1967 |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
This protocol outlines a typical procedure to measure the conversion of this compound to testosterone using a purified enzyme or cell lysate.
A. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.
-
Substrate Stock Solution: 10 mM this compound dissolved in ethanol.
-
Cofactor Solution: 20 mM NAD⁺ in assay buffer.
-
Enzyme Preparation: Purified recombinant 17β-HSD or cell lysate containing the enzyme, diluted in assay buffer to the desired concentration.
-
Stopping Solution: Dichloromethane or ethyl acetate.
-
Internal Standard: A known concentration of a related steroid (e.g., dihydrotestosterone) for quantification purposes.
B. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, cofactor solution, and enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the this compound substrate. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.1-10 µM).
-
Incubate the reaction at 37°C for a specified period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2 volumes of the stopping solution (e.g., dichloromethane).
-
Add the internal standard.
-
Vortex vigorously for 1 minute to extract the steroids into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the organic (lower) phase to a new tube and evaporate to dryness under a stream of nitrogen.
C. Product Quantification:
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
-
Quantify the testosterone produced by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of testosterone.
Mandatory Visualizations
Caption: Conversion of this compound to testosterone by 17β-HSD.
4-Androstenediol as a Partial Agonist of the Androgen Receptor: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 4-Androstenediol (Androst-4-ene-3β,17β-diol), focusing on its role as a partial agonist of the human Androgen Receptor (AR). This compound is an endogenous steroid that demonstrates complex pharmacology, exhibiting weak androgenic activity on its own while acting as an antagonist in the presence of more potent androgens.[1] This document consolidates available quantitative data, details key experimental methodologies for studying AR modulation, and visualizes the underlying molecular pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in endocrinology, oncology, and drug development investigating the therapeutic potential and mechanism of action of selective androgen receptor modulators (SARMs) and other weakly androgenic compounds.
Introduction to this compound and Partial Agonism
This compound, also known as androst-4-ene-3β,17β-diol, is a steroid hormone and a metabolic precursor to testosterone.[1] Its pharmacological profile is primarily defined by its interaction with the Androgen Receptor (AR), a ligand-activated transcription factor crucial for male sexual development and various physiological processes.[2]
Unlike full agonists such as dihydrotestosterone (B1667394) (DHT), which elicit a maximal transcriptional response upon binding to the AR, this compound acts as a weak partial agonist.[1] This means it binds to the AR and initiates a downstream signaling cascade, but the maximal response it can produce is significantly lower than that of a full agonist. Furthermore, due to its lower intrinsic activity, this compound can competitively inhibit the binding of full agonists like DHT, leading to antagonistic effects in an environment where potent androgens are present.[1] This dual functionality makes it a compound of significant interest for studying the nuanced mechanisms of AR regulation.
Molecular Mechanism of Action
The classical mechanism of androgen action involves the binding of a ligand to the AR in the cytoplasm. The unbound AR is typically part of a multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in a conformation ready for ligand binding.[3]
Upon binding by an agonist, the AR undergoes a conformational change, dissociates from the HSP complex, dimerizes, and translocates into the nucleus.[2] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[3] This binding initiates the recruitment of coactivators and the general transcriptional machinery, leading to the expression of androgen-regulated genes.[3]
This compound, as a partial agonist, follows this pathway but with lower efficiency. The conformational change it induces in the AR is likely suboptimal compared to that induced by a full agonist. This can lead to less efficient dimerization, nuclear translocation, DNA binding, or coactivator recruitment, ultimately resulting in a dampened transcriptional output.
Caption: Classical AR signaling pathway initiated by a partial agonist.
Quantitative Pharmacological Data
Summarizing the precise binding affinity and functional potency of this compound is crucial for its characterization. The primary reference for these quantitative values is a study by Chen F, et al. (2004) in The Journal of Steroid Biochemistry and Molecular Biology. While this study is widely cited as the basis for classifying this compound as a partial agonist/antagonist, the specific quantitative results are not available in the public domain abstracts. The tables below are structured based on the expected data from such studies.
Table 1: Androgen Receptor Binding Affinity This table presents the binding affinity of this compound for the androgen receptor, typically determined via competitive radioligand binding assays.
| Compound | Receptor | Ki or Kd (nM) | Reference Compound | Ki or Kd (nM) | Source |
| This compound | Human AR | Data not available | DHT | Data not available | (Chen et al., 2004) |
| 4-Androstenedione | Human AR | 648 ± 21 | DHT | 10 ± 0.4 | (Jasuja et al., 2005) |
| Note: Data for the related but distinct compound 4-Androstenedione is provided for context. |
Table 2: In Vitro Functional Activity (AR Transactivation) This table summarizes the functional activity of this compound in cell-based reporter gene assays, which measure the ability of the compound to activate AR-mediated gene transcription.
| Compound | Assay System | EC50 (nM) | Maximal Efficacy (Emax) (% of DHT) | Source |
| This compound | CV-1 cells with hAR | Data not available | Data not available | (Chen et al., 2004) |
| DHT (Full Agonist) | CV-1 cells with hAR | Data not available | 100% (by definition) | (Chen et al., 2004) |
Key Experimental Protocols
The characterization of a compound's interaction with the androgen receptor relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
Protocol: Competitive Androgen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the androgen receptor.
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Materials:
-
Receptor Source: Cytosol preparation from rat prostate tissue or recombinant human AR.
-
Radioligand: [³H]-Mibolerone or [³H]-DHT (a high-affinity synthetic or natural androgen).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Unlabeled DHT or Mibolerone.
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Scintillation Fluid and Counter.
-
96-well filter plates.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (this compound) and the unlabeled reference compound. The final solvent concentration should be constant across all wells (typically <1%).
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and the AR preparation.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled reference compound, and the AR preparation.
-
Test Compound Wells: Add assay buffer, radioligand, AR preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to maintain receptor stability.
-
Separation: Separate the bound from unbound radioligand by vacuum filtration through the filter plates. Wash the plates with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Androgen Receptor Transactivation Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce AR-mediated gene expression.
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound.
Materials:
-
Cell Line: A suitable mammalian cell line, such as PC-3 or COS-1, which has low or no endogenous AR expression.
-
Expression Plasmids:
-
A plasmid encoding the full-length human androgen receptor (hAR).
-
A reporter plasmid containing an androgen-responsive promoter (e.g., MMTV) driving the expression of a reporter gene (e.g., firefly luciferase).
-
-
Transfection Reagent: A lipid-based transfection reagent.
-
Test Compound: this compound.
-
Reference Compounds: DHT (full agonist) and Bicalutamide (antagonist).
-
Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Luciferase Assay Reagent and Luminometer.
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the hAR expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow the cells to express the plasmids for 24 hours.
-
Compound Treatment: Replace the medium with fresh phenol red-free medium containing serial dilutions of this compound, DHT, or controls.
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent and immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity (e.g., to total protein content or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the log concentration of the compound.
-
Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal response) from the dose-response curve using non-linear regression.
-
Express the Emax of this compound as a percentage of the maximal response induced by the full agonist, DHT.
-
Caption: A typical experimental workflow for a cell-based AR reporter assay.
Conceptual Framework: Partial Agonism
The concept of partial agonism is best illustrated by comparing dose-response curves. A full agonist can induce a 100% biological response at saturating concentrations. A partial agonist, even at saturating concentrations, produces a response that is submaximal. An antagonist binds to the receptor but elicits no response; in the presence of an agonist, it lowers the agonist's apparent potency and/or efficacy. This compound occupies the space between a pure agonist and a pure antagonist.
Caption: Conceptual dose-response curves for AR ligands.
Conclusion
This compound serves as a valuable tool for probing the structure-function relationship of the androgen receptor. Its characterization as a weak partial agonist highlights that ligand binding and subsequent receptor activation are not a simple binary switch but a finely tuned process. The suboptimal response elicited by this compound underscores the importance of ligand-induced conformational changes in dictating the degree of coactivator recruitment and transcriptional efficacy. Furthermore, its ability to act as an antagonist in the presence of full agonists demonstrates the principle of competitive binding and its physiological consequences. For researchers in drug development, understanding the mechanisms of partial agonists like this compound is essential for the rational design of novel selective androgen receptor modulators (SARMs) that may offer tissue-selective anabolic effects with reduced androgenic side effects. Further studies to elucidate the precise structural changes induced by this compound upon binding to the AR will provide deeper insights into the allosteric regulation of this critical nuclear receptor.
References
Unveiling the Estrogenic Persona of 4-Androstenediol: A Molecular Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the estrogenic properties of 4-androstenediol at the molecular level. While recognized primarily as a prohormone of testosterone (B1683101), this compound exhibits weak intrinsic estrogenic activity. This document collates available quantitative data, details key experimental methodologies for assessing its estrogenicity, and presents visual representations of the relevant molecular pathways and experimental workflows.
Molecular Profile and Estrogenic Activity
This compound, chemically known as androst-4-ene-3β,17β-diol, is a steroid hormone that acts as a direct precursor to testosterone. Its estrogenic characteristics stem from two primary mechanisms: direct, albeit weak, interaction with estrogen receptors (ERs), and its metabolic conversion to more potent estrogens.
Direct Estrogen Receptor Interaction
This compound has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). However, its affinity for these receptors is significantly lower than that of the primary female sex hormone, 17β-estradiol. The relative binding affinity (RBA) of this compound for ERα is approximately 0.5% and for ERβ is approximately 0.6% of that of estradiol (B170435).[1] This low affinity underscores its classification as a weak estrogen.
Indirect Estrogenic Activity via Aromatization
A more significant pathway for the estrogenic effects of this compound is its role as a prohormone. It is converted to testosterone at a rate of about 15.76%.[1] Testosterone can then be aromatized by the enzyme aromatase (cytochrome P450 19A1) to form the potent estrogen, 17β-estradiol. This indirect pathway can contribute significantly to the overall estrogenic load, particularly in tissues with high aromatase activity.
Quantitative Data on Estrogenic Properties
The following tables summarize the available quantitative data regarding the estrogenic properties of this compound. It is important to note that while relative binding affinities are documented, specific dissociation constants (Kd) and half-maximal effective concentrations (EC50) for this compound in various estrogenicity assays are not consistently reported in the reviewed literature.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Ligand | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Dissociation Constant (Kd) |
| This compound | ERα | ~0.5[1] | Data not available |
| This compound | ERβ | ~0.6[1] | Data not available |
| 17β-Estradiol | ERα | 100 | Typically in the low nanomolar to picomolar range |
| 17β-Estradiol | ERβ | 100 | Typically in the low nanomolar to picomolar range |
Table 2: Metabolic Conversion of this compound
| Precursor | Metabolite | Conversion Rate (%) |
| This compound | Testosterone | ~15.76[1] |
Experimental Protocols for Assessing Estrogenicity
The following sections detail the methodologies for key experiments used to characterize the estrogenic properties of compounds like this compound.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.
Principle: A fixed concentration of ER and radiolabeled estradiol are incubated with increasing concentrations of the unlabeled test compound (this compound). The amount of radiolabeled estradiol displaced from the receptor is proportional to the binding affinity of the test compound.
Detailed Protocol:
-
Preparation of Receptor Source:
-
Utilize either purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).
-
-
Incubation:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol (typically in the low nM range), and varying concentrations of unlabeled this compound or a reference compound (e.g., unlabeled 17β-estradiol).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate receptor-bound from free radioligand using methods such as dextran-coated charcoal, hydroxylapatite, or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
The dissociation constant (Kd) can be estimated from the IC50 value using the Cheng-Prusoff equation.
-
Estrogen Receptor-Mediated Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.
Principle: Estrogen-responsive cells are transiently or stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene. Binding of an agonist to the endogenous or co-transfected ER induces the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line, such as MCF-7 (breast cancer cells, endogenously expressing ERα) or HEK293 (human embryonic kidney cells), in appropriate media.
-
For cells lacking endogenous ER, co-transfect with an expression vector for human ERα or ERβ and the ERE-luciferase reporter plasmid. For stable cell lines, this step is not necessary.
-
-
Compound Treatment:
-
Plate the transfected cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Add a luciferase substrate (e.g., luciferin) to the cell lysate.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
MCF-7 Cell Proliferation Assay (E-Screen)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Principle: MCF-7 cells require estrogens for proliferation. In a steroid-depleted medium, their growth is arrested. The addition of an estrogenic compound will stimulate cell proliferation in a dose-dependent manner.
Detailed Protocol:
-
Cell Culture and Steroid Deprivation:
-
Culture MCF-7 cells in a standard medium.
-
Prior to the assay, switch the cells to a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous steroids.
-
-
Cell Seeding and Treatment:
-
Seed the steroid-deprived cells into multi-well plates.
-
Treat the cells with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.
-
-
Incubation:
-
Incubate the cells for 6-7 days, allowing for cell proliferation.
-
-
Quantification of Cell Proliferation:
-
Measure cell proliferation using methods such as:
-
Sulforhodamine B (SRB) assay: Stains total cellular protein.
-
MTT or WST-1 assay: Measures mitochondrial activity, which correlates with cell number.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Plot the measure of cell proliferation against the logarithm of the compound concentration to generate a dose-response curve.
-
The proliferative effect (PE) can be calculated relative to the response of the positive control.
-
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of this compound's estrogenic action.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a luciferase reporter gene assay.
Caption: Workflow for the MCF-7 cell proliferation assay (E-Screen).
Conclusion
This compound possesses weak estrogenic properties that are manifested through both direct, low-affinity binding to estrogen receptors and, more significantly, through its metabolic conversion to testosterone and subsequent aromatization to estradiol. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of the estrogenic potential of this compound and other related compounds. Further research is warranted to fully quantify the in vivo estrogenic effects of this compound, particularly in tissues with varying levels of aromatase activity, to better understand its physiological and pharmacological implications.
References
The Pharmacokinetics and Metabolism of Orally Administered 4-Androstenediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstenediol (4-AD), also known as androst-4-ene-3β,17β-diol, is a direct precursor to the androgen testosterone (B1683101).[1] Historically marketed as a dietary supplement, its use has been aimed at increasing testosterone levels for potential anabolic and ergogenic effects. Understanding the pharmacokinetic profile and metabolic fate of orally administered this compound is crucial for evaluating its efficacy, safety, and potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific data on the pharmacokinetics and metabolism of oral this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development.
Pharmacokinetics of Oral this compound
Oral administration of this compound leads to its absorption and subsequent conversion to testosterone. However, its oral bioavailability is influenced by first-pass metabolism in the liver.
Table 1: Pharmacokinetic Parameters of Hormones Following Oral Administration of this compound in Men
| Dose | Analyte | Cmax | Tmax | AUC | Half-life | Study Population | Reference |
| 100 mg | Total Testosterone | 47.7% increase from baseline | 90 minutes | Not Reported | Not Reported | 7 adult males | [2] |
| 100 mg | Free Testosterone | 42.5% increase from baseline | 90 minutes | Not Reported | Not Reported | 7 adult males | [2] |
| 200 mg | Total Testosterone | Not significantly different from placebo | 90 minutes (sampling duration) | 1602.9 (SEM 119) nmol.l-1 | Not Reported | 8 young men | [3] |
| 200 mg | Free Testosterone | Not significantly different from placebo | 90 minutes (sampling duration) | 5632.0 (SEM 389) pmol.l-1 | Not Reported | 8 young men | [3] |
| 300 mg/day (chronic) | Free Testosterone | 37% increase | Not Reported | Not Reported | Not Reported | 30-58 year old men | [4] |
Note: Data on the pharmacokinetic parameters of this compound itself are limited in the reviewed literature, with most studies focusing on the resulting changes in testosterone and other hormones.
Metabolism of this compound
Following oral administration, this compound undergoes significant metabolism. The primary metabolic pathway involves its conversion to testosterone, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] Testosterone is then further metabolized or exerts its physiological effects.
Metabolic Pathways
The metabolic fate of this compound is complex, involving several enzymatic conversions. A simplified representation of the key metabolic pathways is provided below.
Caption: Metabolic pathway of orally administered this compound.
Metabolite Profiles
The administration of this compound leads to an increase in various downstream metabolites.
Table 2: Changes in Serum Hormone and Metabolite Concentrations Following Oral this compound Administration in Men
| Dose | Analyte | Change from Baseline | Study Population | Reference |
| 300 mg/day (chronic) | Androstenedione | 174% increase | 30-58 year old men | [4] |
| 300 mg/day (chronic) | Dihydrotestosterone (DHT) | 57% increase | 30-58 year old men | [4] |
| 300 mg/day (chronic) | Estradiol | 86% increase | 30-58 year old men | [4] |
A significant portion of this compound and its metabolites are conjugated with glucuronic acid and sulfate (B86663) to facilitate their excretion.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the pharmacokinetics and metabolism of oral this compound.
Pharmacokinetic Study Protocol
A typical experimental workflow for a pharmacokinetic study of oral this compound is outlined below.
Caption: A generalized experimental workflow for a pharmacokinetic study.
Detailed Methodologies from Cited Studies
-
Study of Oral 100 mg this compound:
-
Study Design: A clinical study was conducted with seven adult male subjects.[2]
-
Dosing: Each subject received a single oral dose of 100 mg of this compound.[2]
-
Sample Collection: Blood samples were collected at 0, 30, 60, and 90 minutes post-ingestion.[2]
-
Analytical Method: Total and free testosterone levels were analyzed using an enzyme-linked immunosorbent assay (ELISA).[2]
-
-
Study of Oral 200 mg this compound:
-
Study Design: A randomized, double-blind, cross-over, placebo-controlled study was conducted with eight young male subjects.[3]
-
Dosing: Subjects received a single oral dose of 200 mg of this compound (delta 4 Diol).[3]
-
Sample Collection: Blood was drawn at baseline and every 30 minutes for 90 minutes after treatment.[3]
-
Analytical Method: Serum concentrations of 4-androstenedione, total testosterone, and free testosterone were analyzed to determine the area-under-the-curve (AUC).[3]
-
Analytical Techniques
The quantification of this compound and its metabolites in biological matrices typically requires sensitive and specific analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used for the analysis of steroids. Samples, often after extraction and derivatization (e.g., trimethylsilyl (B98337) derivatives), are analyzed by GC-MS to separate and identify different metabolites.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the determination of steroid hormones and their metabolites in complex biological samples like urine and serum.[6][7][8] This method can often be performed with minimal sample preparation.
Factors Influencing Oral Bioavailability
The oral bioavailability of this compound is a critical factor determining its efficacy. Several factors can influence how much of the administered dose reaches the systemic circulation in its active form.
Caption: Factors influencing the oral bioavailability of this compound.
Conclusion
Orally administered this compound serves as a prohormone to testosterone, with its pharmacokinetic and metabolic profile being central to its biological activity. While it can increase serum testosterone levels, the conversion is subject to significant inter-individual variability and extensive first-pass metabolism, which also leads to the formation of other metabolites, including estrogens. The data presented in this guide, including pharmacokinetic parameters, metabolic pathways, and experimental methodologies, provide a foundational understanding for researchers and drug development professionals. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound itself and to establish a clearer dose-response relationship for its effects on endogenous hormone levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 3. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. paulogentil.com [paulogentil.com]
- 5. Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma: application to pharmacokinetic studies after oral administration of a prohormone supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 8. Analysis of testosterone-hydroxylated metabolites in human urine by ultra high performance liquid chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 4-Androstenediol with Estrogen Receptors Alpha and Beta
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstenediol (Androst-4-ene-3β,17β-diol), a steroid hormone, serves as a direct precursor to testosterone (B1683101).[1][2] Its conversion rate to testosterone is notably higher than that of 4-androstenedione.[1] Beyond its role as a prohormone, this compound itself exhibits weak estrogenic properties, directly interacting with estrogen receptors alpha (ERα) and beta (ERβ).[1] Understanding the nuances of this interaction is critical for research in endocrinology, oncology, and the development of therapeutic agents targeting hormone-sensitive pathways. This guide provides a comprehensive technical overview of the binding, activation, and signaling pathways associated with this compound's interaction with ERα and ERβ.
Core Interaction Data: Binding Affinity and Functional Activity
The interaction of this compound with estrogen receptors is characterized by its binding affinity and its ability to activate the receptor, leading to downstream transcriptional events.
Binding Affinity
This compound demonstrates a very weak binding affinity for both estrogen receptor subtypes when compared to the endogenous ligand, 17β-estradiol (E2). It has been reported to have approximately 0.5% and 0.6% of the affinity of estradiol (B170435) for ERα and ERβ, respectively.[1]
Table 1: Competitive Binding Affinity of this compound for Estrogen Receptors
| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. E2 | Species | Source |
| This compound | ERα | ~3.6 nM | ~0.5% | Human | [3] |
| This compound | ERβ | ~0.9 nM | ~0.6% | Human | [3] |
| 17β-Estradiol (E2) | ERα | ~0.13 nM | 100% | Human | [4] |
| 17β-Estradiol (E2) | ERβ | - | 100% | Human | - |
Note: Ki values can be derived from IC50 values obtained in competitive binding assays. The exact RBA can vary based on experimental conditions.
Functional Activity: Receptor Transactivation
Despite its low binding affinity, this compound can act as an agonist, activating both ERα and ERβ to initiate gene transcription.[5][6] Studies have shown that this compound activates ER-mediated transcription in various cell lines.[5][7]
Table 2: Functional Activity (Transactivation) of this compound on Estrogen Receptors
| Compound | Receptor | EC50 | Cell Line | Reporter System | Source |
| This compound | ERα | ~2.5 nM | - | - | [3] |
| This compound | ERβ | ~1.7 nM | - | - | [3] |
| 17β-Estradiol (E2) | ERα | - | HEK-293 | ERE-Luciferase | [5] |
| 17β-Estradiol (E2) | ERβ | - | HepG2 | ERE-Luciferase | [5] |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response. The specific values can vary depending on the cell line and reporter gene construct used.
Signaling Pathways and Mechanisms of Action
As a steroid hormone, this compound can diffuse across the cell membrane to interact with intracellular estrogen receptors.[8]
Canonical Estrogen Receptor Signaling
The primary mechanism of action for this compound on estrogen receptors follows the canonical genomic signaling pathway.[8] Upon binding to ERα or ERβ in the cytoplasm, the receptor-ligand complex undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[9] Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription.[8][9]
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from key in vitro assays. The following sections provide detailed methodologies for these experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10][11]
Objective: To quantify the binding affinity of this compound for ERα and ERβ.
Materials:
-
Receptor Source: Purified recombinant human ERα and ERβ or rat uterine cytosol.[12]
-
Radioligand: [3H]17β-estradiol ([3H]E2) with high specific activity.
-
Test Compound: this compound.
-
Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[12]
-
Separation Medium: Dextran-coated charcoal or filtration apparatus with GF/C filters.[13]
-
Scintillation Cocktail and Scintillation Counter .
Protocol:
-
Preparation:
-
Incubation:
-
In a series of tubes, combine the receptor preparation, a fixed concentration of [3H]E2, and varying concentrations of this compound.
-
Include control tubes for total binding (receptor + [3H]E2) and non-specific binding (receptor + [3H]E2 + a high concentration of unlabeled E2).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation:
-
Add dextran-coated charcoal to each tube to adsorb unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, use a vacuum filtration system to separate the receptor-bound ligand from the unbound ligand on filters.[13]
-
-
Quantification:
-
Measure the radioactivity of the supernatant (for charcoal method) or the filters (for filtration method) using a liquid scintillation counter.[13]
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[12]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene.[15][16]
Objective: To determine the functional potency (EC50) of this compound as an agonist for ERα and ERβ.
Materials:
-
Cell Line: A human cell line that does not endogenously express ER, such as HeLa or HEK-293, or a cell line with endogenous ER like MCF-7.[5][15]
-
Expression Plasmids: Plasmids containing the full-length cDNA for human ERα or ERβ.
-
Reporter Plasmid: A plasmid containing an ERE sequence upstream of a reporter gene (e.g., firefly luciferase).[15]
-
Control Plasmid: A plasmid with a constitutively expressed gene (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
Transfection Reagent: Lipofectamine or a similar reagent.
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum.
-
Lysis Buffer and Luciferase Assay Reagent .
-
Luminometer .
Protocol:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in 96-well plates.
-
Co-transfect the cells with the ER expression plasmid (either ERα or ERβ), the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.[5]
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
Incubate the cells for another 24 hours.[5]
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS and then lyse them using the appropriate lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.[9]
-
Measure the activity of the control reporter (e.g., Renilla luciferase) for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value from the dose-response curve, which represents the concentration of this compound that produces 50% of the maximal response.[3]
-
Conclusion and Implications
This compound exhibits weak but direct estrogenic activity through its interaction with both ERα and ERβ. While its binding affinity is significantly lower than that of estradiol, it functions as an agonist, capable of inducing estrogen-responsive gene expression. This dual role as a testosterone precursor and a weak estrogen receptor agonist highlights its complex endocrine profile. For researchers and professionals in drug development, a thorough understanding of these interactions is crucial for evaluating the hormonal effects of related compounds, designing selective estrogen receptor modulators (SERMs), and interpreting the physiological outcomes in various hormone-dependent conditions. The methodologies and data presented provide a foundational framework for further investigation into the subtle but significant role of this compound in endocrine signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Androstenediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Intrinsic Androgenic Activity of 4-Androstenediol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Androstenediol (androst-4-ene-3β,17β-diol), a naturally occurring steroid, exhibits a dual role in androgenic activity. It functions as a direct, albeit weak, partial agonist of the androgen receptor (AR). However, its more significant contribution to systemic androgenicity stems from its role as a prohormone, efficiently converting to the potent androgen, testosterone (B1683101). This technical guide provides a comprehensive overview of the intrinsic androgenic activity of this compound, detailing its interaction with the androgen receptor, its metabolic conversion, and the experimental methodologies used to characterize its effects.
Introduction
This compound is a C19 steroid hormone that serves as an intermediate in the biosynthesis of testosterone.[1] Structurally similar to testosterone, it has been investigated for its own androgenic properties.[1] Understanding the intrinsic androgenic activity of this compound is crucial for assessing its physiological and pharmacological effects, particularly in the context of sports supplements and potential therapeutic applications. This document synthesizes available data on its direct androgen receptor binding, transactivation potential, and in vivo androgenic effects, alongside detailed experimental protocols relevant to its study.
Biochemical Profile and Mechanism of Action
This compound exerts its androgenic effects through two primary mechanisms:
-
Direct Androgen Receptor Agonism: It acts as a weak partial agonist of the androgen receptor.[1] In the presence of more potent androgens like testosterone or dihydrotestosterone (B1667394) (DHT), it can competitively bind to the AR and exhibit antagonistic properties.[1]
-
Conversion to Testosterone: this compound is a proficient precursor to testosterone. In vitro studies in human blood have demonstrated a conversion rate of approximately 15.76%, a rate nearly three times higher than that of 4-androstenedione.[1] This conversion is primarily mediated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).
Signaling Pathway
The androgenic signaling of this compound, both direct and indirect, converges on the activation of the androgen receptor, a ligand-activated nuclear transcription factor.
Quantitative Analysis of Androgenic Activity
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | Androgen Receptor | Competitive Binding | Data Not Available | - |
| 4-Androstenedione | Androgen Receptor-LBD | Fluorescence Anisotropy | Kd = 648 ± 21 nM | [2] |
| Dihydrotestosterone (DHT) | Androgen Receptor-LBD | Fluorescence Anisotropy | Kd = 10 ± 0.4 nM | [2] |
Table 2: Androgen Receptor Transactivation Potency
| Compound | Cell Line | Reporter System | Value | Reference |
| This compound | - | - | Data Not Available | - |
| Dihydrotestosterone (DHT) | U2OS | AR CALUX | EC50 = 0.13 nM | [3] |
| Testosterone | S. cerevisiae | ARE-luciferase | EC50 ~10 nM | [3] |
Table 3: In Vivo Androgenic Effects (Human Studies)
| Compound | Dosage | Study Population | Outcome | Reference |
| This compound | 200 mg (oral) | 8 young men | No significant increase in total or free testosterone AUC compared to placebo over 90 min | [4] |
Note: While some studies suggest oral this compound can increase testosterone, the cited study did not find a statistically significant effect on the area under the curve (AUC) for testosterone levels compared to placebo in their specific experimental design.
Experimental Protocols
The following sections detail the general methodologies for key assays used to characterize the androgenic activity of compounds like this compound.
Androgen Receptor Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for the androgen receptor.
General Protocol:
-
Receptor Source Preparation:
-
Prepare cytosol containing the androgen receptor from a suitable source, such as the ventral prostate of rats.
-
Homogenize the tissue in a buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Centrifuge the homogenate at high speed to pellet cellular debris, and collect the supernatant (cytosol).
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
In a multi-well plate, set up the following reaction wells:
-
Total Binding: Contains the receptor preparation and a radiolabeled androgen (e.g., [³H]-Dihydrotestosterone).
-
Non-specific Binding: Contains the receptor, radiolabeled androgen, and a high concentration of an unlabeled, potent androgen to saturate the receptors.
-
Test Compound: Contains the receptor, radiolabeled androgen, and varying concentrations of this compound.
-
-
Incubate the plate at 4°C for an extended period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Add a hydroxyapatite (B223615) slurry to each well to bind the receptor-ligand complexes.
-
Wash the wells with a cold buffer to remove the unbound radioligand.
-
-
Detection and Analysis:
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Objective: To determine the transactivation potency (EC50) of this compound.
General Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line that does not endogenously express the androgen receptor (e.g., HEK293, CHO).
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the human androgen receptor gene.
-
A reporter vector containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (containing Androgen Response Elements - AREs).
-
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Expose the cells to varying concentrations of this compound. Include a vehicle control and a positive control (e.g., DHT).
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
-
Detection and Analysis:
-
Lyse the cells to release the reporter protein.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (e.g., luminescence).
-
Normalize the reporter activity to a measure of cell viability or total protein concentration.
-
Plot the normalized reporter activity against the log concentration of this compound to determine the EC50 value.
-
In Vivo Hershberger Assay
The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance by measuring weight changes in androgen-dependent tissues in castrated male rats.
Objective: To evaluate the anabolic and androgenic activity of this compound in a living organism.
General Protocol:
-
Animal Model:
-
Use castrated prepubertal male rats. Castration removes the endogenous source of androgens.
-
-
Dosing:
-
Administer this compound daily for a set period (typically 10 consecutive days) via oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group (treated with a known androgen like testosterone propionate).
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
-
Data Analysis:
-
Compare the tissue weights of the this compound-treated groups to the vehicle control group.
-
A statistically significant increase in the weights of these tissues indicates androgenic activity.
-
Conclusion
This compound possesses intrinsic, though weak, partial agonist activity at the androgen receptor. Its primary contribution to androgenicity in vivo is through its efficient conversion to testosterone. While comprehensive quantitative data on its direct receptor interaction is limited in the public domain, the established methodologies of competitive binding assays, reporter gene assays, and the Hershberger assay provide a robust framework for its characterization. For drug development professionals, it is critical to consider both the direct and indirect androgenic potential of this compound and its metabolites. Further research to quantify its direct AR binding and transactivation potential would provide a more complete understanding of its pharmacological profile.
References
- 1. Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 4-Androsten-3beta,17beta-diol 17-sulfate (HMDB0240429) [hmdb.ca]
- 3. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Over-the-counter anabolic steroids 4-androsten-3,17-dione; 4-androsten-3beta,17beta-diol; and 19-nor-4-androsten-3,17-dione: excretion studies in men - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of 4-Androstenediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and transport of 4-androstenediol, a steroid precursor to testosterone (B1683101). It delves into the mechanisms of its transport across the plasma membrane, its intracellular fate, and the subsequent activation of signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying steroid transport, and visualizes complex biological processes using signaling pathway and workflow diagrams. The information presented is intended to be a valuable resource for researchers in endocrinology, drug development, and related fields.
Introduction
This compound (also known as androst-4-ene-3β,17β-diol) is an endogenous steroid hormone that serves as a direct precursor to testosterone.[1][2] Its cellular uptake and subsequent metabolism are critical determinants of its biological activity. Understanding the mechanisms governing its transport into target cells is crucial for elucidating its physiological roles and for the development of therapeutic agents that modulate androgen signaling. This guide explores the current understanding of how this compound enters cells, the proteins that may be involved in this process, and the downstream consequences of its intracellular presence.
Cellular Uptake and Transport Mechanisms
The entry of steroids into cells is a complex process that can involve both passive diffusion and carrier-mediated transport. While the lipophilic nature of steroids allows them to traverse the cell membrane, evidence suggests that specific transporter proteins can facilitate this process, leading to more efficient uptake.[3]
Passive Diffusion
Facilitated Transport
Facilitated transport involves membrane-bound proteins that bind to steroids and shuttle them across the cell membrane. This process is typically faster and more specific than passive diffusion. The Solute Carrier (SLC) family of transporters, particularly the Organic Anion Transporting Polypeptides (OATPs/SLCOs), have been implicated in the transport of various steroids.[6][7][8][9] While direct evidence for this compound transport by specific SLC transporters is limited, the known role of these transporters in steroid uptake suggests they may also play a role in the cellular accumulation of this compound.
Quantitative Data on Steroid Uptake
Quantifying the kinetics of steroid uptake is essential for understanding the efficiency and capacity of transport mechanisms. The Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity), are key parameters used to describe carrier-mediated transport. While specific Km and Vmax values for this compound are not available in the reviewed literature, the following table summarizes uptake data for other relevant steroids to provide a comparative context.
| Steroid | Cell Line | Half-Maximal Uptake Time (min) | Notes |
| Pregnenolone | LNCaP | 4.1 (95% CI: 3.2–5.8)[4][5] | Uptake is influenced by its high lipophilicity.[4][5] |
| Progesterone | LNCaP | 0.91 (95% CI: 0.75–1.18)[4][5] | Rapid uptake observed.[4][5] |
| DHEA | LNCaP | 0.43 (95% CI: 0.36–0.56)[4][5] | Demonstrates rapid cellular accumulation.[4][5] |
| Androstenedione (AD) | LNCaP | 0.16 (95% CI: 0.10–0.35)[4][5] | Very rapid uptake kinetics.[4][5] |
Note: The absence of specific kinetic data for this compound represents a key knowledge gap in the field.
Intracellular Conversion and Signaling
Once inside the cell, this compound can act as a weak partial agonist of the androgen receptor (AR).[1] However, its primary mechanism of action is through its conversion to the more potent androgen, testosterone. This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). The conversion rate of this compound to testosterone is approximately 15.76%, which is nearly three times that of androstenedione.[1][2][10]
Testosterone then binds to the androgen receptor, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the testosterone-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes involved in various cellular processes.
Signaling Pathway Diagram
Experimental Protocols
Radiolabeled Steroid Uptake Assay
This protocol is adapted from methods used to study the uptake of various radiolabeled steroids.
Objective: To quantify the cellular uptake of radiolabeled this compound.
Materials:
-
Target cells (e.g., LNCaP prostate cancer cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Poly-L-ornithine coated 12-well plates
-
[³H]-4-androstenediol (or other suitable radiolabel)
-
Unlabeled this compound
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Plate cells (e.g., 4.5 x 10⁵ cells/well) in poly-L-ornithine coated 12-well plates in culture medium supplemented with 10% charcoal-stripped FBS. Incubate for 48 hours at 37°C.
-
Preparation: On the day of the assay, wash the cells with transport buffer.
-
Incubation: Add transport buffer containing a known concentration of [³H]-4-androstenediol (e.g., 10 nM) to each well. For competition assays, co-incubate with increasing concentrations of unlabeled this compound.
-
Time Course: Incubate the plates for various time points (e.g., 0, 1, 5, 15, 30 minutes) at 37°C.
-
Termination: To stop the uptake, rapidly wash the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein. Plot the uptake over time to determine the rate of uptake. For kinetic analysis, plot uptake against the concentration of unlabeled steroid to determine Km and Vmax.
Workflow for Radiolabeled Uptake Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]
- 3. Rapid and structure-specific cellular uptake of selected steroids [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and structure-specific cellular uptake of selected steroids | PLOS One [journals.plos.org]
- 6. SLC Family Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minireview: SLCO and ABC Transporters: A Role for Steroid Transport in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC Transporters: Structure, Function, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLC transporters: structure, function, and drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Androstenediol and its Metabolites in Endocrine Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Androstenediol (Androst-4-ene-3β,17β-diol), a steroid prohormone, plays a significant role in endocrine pathways as a direct precursor to testosterone (B1683101) and a secondary precursor to estrogens. Its metabolism is a key area of study in endocrinology, pharmacology, and drug development for understanding androgenic and estrogenic processes, and for the development of hormonal therapies and androgen receptor modulators. This guide provides a comprehensive overview of the metabolic pathways of this compound, detailed experimental protocols for its study, and quantitative data on its enzymatic conversion and receptor interactions.
Introduction
This compound is an endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of testosterone. Structurally similar to testosterone, it exhibits weak androgenic properties on its own.[1] Its primary significance, however, lies in its efficient conversion to the more potent androgen, testosterone, and its subsequent aromatization to estrogens. This metabolic cascade makes this compound a molecule of interest in various physiological and pathological states, including androgen deficiencies, hormone-dependent cancers, and in the context of performance-enhancing substances.
Metabolic Pathways of this compound
The endocrine activity of this compound is primarily dictated by its metabolic conversion into other steroid hormones. The key enzymatic reactions involve hydroxysteroid dehydrogenases and aromatase.
Conversion to Testosterone
The principal metabolic fate of this compound is its conversion to testosterone, a reaction catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . This enzyme oxidizes the 3β-hydroxyl group of this compound to a ketone group, yielding testosterone. The in vitro conversion rate of this compound to testosterone has been reported to be approximately 15.76%, which is nearly three times higher than that of its precursor, 4-androstenedione.[1]
Conversion to Androstenedione (B190577)
This compound can also be converted to androstenedione through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) , which oxidizes the 17β-hydroxyl group. Androstenedione is a key intermediate in steroidogenesis and can subsequently be converted to testosterone by 17β-HSD or to estrone (B1671321) by aromatase.
Aromatization to Estrogens
As testosterone is the direct precursor to estradiol (B170435), the conversion of this compound to testosterone indirectly leads to the production of estrogens. Testosterone is converted to estradiol by the enzyme aromatase (CYP19A1) . This pathway is a significant source of estrogens in males and postmenopausal females.
Metabolic pathway of this compound.
Endocrine Activity and Receptor Interactions
This compound itself is a weak partial agonist of the androgen receptor (AR).[1] In the presence of more potent androgens like testosterone or dihydrotestosterone (DHT), it can act as an antagonist.[1] Its binding affinity for the estrogen receptors (ERα and ERβ) is very low, at approximately 0.5% and 0.6% of estradiol's affinity, respectively.[1] The primary endocrine effects of this compound are therefore mediated through its conversion to testosterone and estradiol.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and activity of this compound and its related compounds.
| Conversion Reactions | Enzyme | Conversion Rate / Kinetic Parameters | Reference |
| This compound to Testosterone | 3β-HSD | ~15.76% (in vitro) | [1] |
| 4-Androstenedione to Testosterone | 17β-HSD | Km = 2.22 mmol/L, Vmax = 0.062 µmol/min | [2] |
| Estrone to Estradiol | 17β-HSD | - | |
| Testosterone to Estradiol | Aromatase | - |
| Receptor Binding Affinity | Receptor | Relative Binding Affinity / Dissociation Constant (Kd) | Reference |
| This compound | Androgen Receptor (AR) | Weak partial agonist | [1] |
| This compound | Estrogen Receptor α (ERα) | ~0.5% of Estradiol | [1] |
| This compound | Estrogen Receptor β (ERβ) | ~0.6% of Estradiol | [1] |
| 4-Androstenedione | Androgen Receptor (AR) | Kd = 648 ± 21 nM | [3][4][5] |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Kd = 10 ± 0.4 nM | [3][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism and activity of this compound.
In Vitro Enzyme Activity Assays
This protocol is adapted from a method for evaluating 3β-HSD2 activity using HEK293 cells.
Materials:
-
HEK293 cells
-
Expression vector for human 3β-HSD2 (e.g., pCMV-2B)
-
Transfection reagent (e.g., HilyMax)
-
DMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS)
-
This compound substrate
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM with 10% FBS. Seed cells in 48-well plates one day before transfection. Transfect cells with the 3β-HSD2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Substrate Incubation: 24 hours post-transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS and the desired concentration of this compound.
-
Sample Collection: At various time points, collect the culture medium for analysis.
-
Metabolite Extraction and Quantification: Extract steroids from the culture medium using methyl tert-butyl ether. Analyze the extracted samples by LC-MS/MS to quantify the amount of testosterone produced.
This is a general protocol for measuring 17β-HSD activity based on the change in NAD(P)H absorbance.
Materials:
-
Purified 17β-HSD enzyme or cell/tissue homogenate
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.8)
-
This compound substrate
-
NAD+ or NADP+ cofactor
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, the this compound substrate, and the NAD(P)+ cofactor.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme or cell/tissue homogenate to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H, at a constant temperature (e.g., 37°C).
-
Calculation of Enzyme Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.
Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of steroids in biological samples.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Sample preparation reagents (e.g., methyl tert-butyl ether for liquid-liquid extraction or solid-phase extraction cartridges)
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction: To a known volume of sample (e.g., serum, plasma, or cell culture medium), add the internal standards. Extract the steroids with an organic solvent like methyl tert-butyl ether. Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water. Apply the sample (with internal standards) to the cartridge. Wash the cartridge to remove interfering substances. Elute the steroids with an appropriate organic solvent. Evaporate the eluate and reconstitute.
-
-
LC Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with the mobile phases to separate the steroids based on their hydrophobicity.
-
MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard for sensitive and selective quantification.
-
Data Analysis: Construct a calibration curve using known concentrations of standards. Quantify the analytes in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
Experimental workflow for steroid analysis.
Conclusion
This compound is a pivotal intermediate in androgen and estrogen biosynthesis. A thorough understanding of its metabolic pathways, enzymatic regulation, and receptor interactions is essential for research in endocrinology and the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for investigating the role of this compound in various physiological and pathological contexts. Further research focusing on the tissue-specific regulation of the enzymes involved in its metabolism will continue to enhance our understanding of this important steroid hormone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gene Expression Alterations Following 4-Androstenediol Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated gene expression changes induced by 4-androstenediol treatment. Due to a scarcity of direct global transcriptomic studies on this compound, this document synthesizes information from studies on its metabolic successor, testosterone (B1683101), and the structurally similar prohormone, 4-androstenedione. This compound is a steroid prohormone that can be metabolized to testosterone and estrogen, and it also functions as a weak partial agonist for the androgen receptor (AR).[1] Consequently, its impact on gene expression is multifaceted, primarily mediated through the androgen and estrogen signaling pathways. This guide details the metabolic and signaling cascades, presents quantitative data on gene expression changes from related androgen studies, and provides meticulous experimental protocols for conducting further research in this domain.
Introduction
This compound, a C19 steroid, serves as a direct precursor to testosterone and can also be converted to estrogen.[1] Its biological activity is complex, stemming from its conversion to more potent hormones and its intrinsic, albeit weak, affinity for the androgen receptor.[1] Understanding the gene expression modifications elicited by this compound is crucial for elucidating its physiological and pathophysiological roles, particularly in contexts such as muscle development (myogenesis), prostate biology, and hormonal therapies. This guide aims to provide a detailed technical framework for researchers investigating the transcriptomic consequences of this compound exposure.
Metabolic and Signaling Pathways
The biological effects of this compound are initiated either through its conversion to testosterone and subsequently dihydrotestosterone (B1667394) (DHT) or estradiol (B170435), or by its direct interaction with the androgen receptor.
Metabolic Pathway of this compound
This compound is a key intermediate in steroidogenesis. It is converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase. Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase, or to estradiol by aromatase.
Androgen Receptor (AR) Signaling Pathway
Upon binding by an androgen like testosterone or DHT, the androgen receptor translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This recruitment of co-activators and the general transcriptional machinery initiates the transcription of target genes.
Estrogen Receptor (ER) Signaling Pathway
Estradiol, derived from the aromatization of testosterone, binds to the estrogen receptor. The activated ER dimerizes and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Anticipated Gene Expression Changes
Given that comprehensive transcriptomic data for this compound is limited, the following tables summarize quantitative gene expression changes observed in response to the closely related androgen, 4-androstenedione, and its primary metabolite, testosterone. These genes are likely to be similarly affected by this compound treatment.
Genes Involved in Myogenesis
Androgens are known to promote muscle development. Studies on 4-androstenedione and testosterone have identified key myogenic regulatory factors and muscle-specific proteins that are upregulated.
| Gene Symbol | Gene Name | Fold Change (approx.) | Treatment | Cell/Tissue Type | Reference |
| MyoD | Myogenic differentiation 1 | >2.0 | 4-Androstenedione | C3H10T1/2 cells | [2] |
| MyHC-II | Myosin heavy chain II | >2.5 | 4-Androstenedione | C3H10T1/2 cells | [2] |
| Fst | Follistatin | Increased | Testosterone | Mouse levator ani muscle | [3] |
| Smad7 | SMAD family member 7 | Increased | Testosterone | Mouse levator ani muscle | [3] |
Androgen-Responsive Genes in Prostate Cancer Cells
The effect of androgens on prostate cancer cell lines is well-documented. The following table includes genes known to be regulated by androgens in LNCaP cells, a commonly used model for prostate cancer research.
| Gene Symbol | Gene Name | Regulation | Treatment | Cell Line | Reference |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | Upregulated | R1881 (synthetic androgen) | LNCaP | [4] |
| TMPRSS2 | Transmembrane protease, serine 2 | Upregulated | R1881 (synthetic androgen) | LNCaP | [4] |
| FKBP5 | FK506 binding protein 5 | Upregulated | R1881 (synthetic androgen) | LNCaP | [4] |
| NDRG1 | N-myc downstream regulated 1 | Upregulated | R1881 (synthetic androgen) | LNCaP | [4] |
| CAMK2N1 | Calcium/calmodulin dependent protein kinase II inhibitor 1 | Downregulated | R1881 (synthetic androgen) | LNCaP | [4] |
| UAP1 | UDP-N-acetylglucosamine pyrophosphorylase 1 | Upregulated | R1881 (synthetic androgen) | LNCaP | [4] |
Note: The direction of regulation is indicated as Upregulated or Downregulated. Quantitative fold changes can vary significantly with experimental conditions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for investigating the effects of this compound on gene expression.
Cell Culture and this compound Treatment
This protocol is adapted for the LNCaP human prostate cancer cell line but can be modified for other androgen-responsive cell lines.
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Ethanol (B145695) (for stock solution)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Androgen Deprivation: For experiments, plate cells in RPMI-1640 with 10% FBS. After 24 hours, switch to RPMI-1640 supplemented with 10% CS-FBS to remove endogenous steroids. Culture for 48-72 hours.
-
This compound Treatment: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in RPMI-1640 with 10% CS-FBS to the desired final concentration (e.g., 1-100 nM). Add the treatment medium to the cells. A vehicle control (medium with the same concentration of ethanol) must be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for RNA extraction.
RNA Isolation
High-quality RNA is essential for downstream applications like microarray and RNA-sequencing.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure (using TRIzol):
-
Cell Lysis: Remove the culture medium and add 1 mL of TRIzol reagent directly to the culture dish. Lyse the cells by pipetting up and down several times.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis: Microarray
Workflow:
Protocol Outline:
-
cDNA Synthesis: Convert the isolated RNA to complementary DNA (cDNA) using reverse transcriptase.
-
cRNA Amplification and Labeling: Amplify the cDNA and label it with a fluorescent dye (e.g., Cy3 or Cy5) during in vitro transcription to create labeled complementary RNA (cRNA).
-
Hybridization: Hybridize the labeled cRNA to a microarray chip containing thousands of known gene probes. The cRNA will bind to its complementary probes.
-
Washing: Wash the microarray to remove any unbound cRNA.
-
Scanning: Use a laser scanner to detect the fluorescent signals on the microarray. The intensity of the signal at each probe location is proportional to the amount of cRNA bound, and thus to the expression level of that gene.
-
Data Analysis: Analyze the scanned image to quantify the signal intensities. Perform normalization and statistical analysis to identify differentially expressed genes between the this compound-treated and control samples.
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Myogenic Differentiation by Androgens: Cross Talk between Androgen Receptor/ β-Catenin and Follistatin/Transforming Growth Factor-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 4-Androstenedione (Androstenediol) in Human Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenedione (B190577), also known as 4-androstenedione, is a crucial steroid hormone that serves as a precursor to both androgens and estrogens.[1] Its accurate quantification in serum is vital for diagnosing and monitoring various endocrine disorders, as well as in pharmacodynamic studies during drug development.[2] While immunoassays have traditionally been used, they can suffer from cross-reactivity and a lack of specificity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering high sensitivity and specificity for the quantification of endogenous steroids like androstenedione.[4][5]
This application note provides a detailed protocol for the quantification of 4-androstenedione in human serum using LC-MS/MS, based on established methodologies. It includes a comprehensive experimental workflow, sample preparation, chromatographic and mass spectrometric conditions, and a summary of expected quantitative performance.
Experimental Workflow
The overall workflow for the quantification of 4-androstenedione in serum is depicted below. It involves serum sample collection, the addition of an internal standard, sample preparation to remove interferences, LC separation, and finally, detection and quantification by MS/MS.
Caption: Overall experimental workflow for 4-androstenedione quantification.
Detailed Experimental Protocol
This protocol synthesizes common practices from validated LC-MS/MS methods for steroid analysis.
Materials and Reagents
-
4-Androstenedione analytical standard
-
Deuterated androstenedione internal standard (e.g., d3-Androstenedione)
-
HPLC-grade methanol, acetonitrile (B52724), water, and ethyl acetate[6]
-
Formic acid (LC-MS grade)[6]
-
Ammonium fluoride (B91410) (LC-MS grade)
-
Human serum (drug-free, stripped serum for calibration standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)[7][8] or Supported Liquid Extraction (SLE) plates[6]
-
96-well collection plates
Sample Preparation
Sample preparation is critical for removing proteins and phospholipids (B1166683) that can interfere with the analysis. Supported Liquid Extraction (SLE) is a common and efficient technique.
Caption: Step-by-step Supported Liquid Extraction (SLE) protocol.
LC-MS/MS Conditions
a) Liquid Chromatography (LC)
-
LC System: UPLC/UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290)[6][7]
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm)[7]
-
Mobile Phase A: 0.2% Formic Acid in Water or 0.5 mM Ammonium Fluoride in Water[6][9]
-
Mobile Phase B: 0.2% Formic Acid in Methanol/Acetonitrile[6]
-
Column Temperature: 30-40 °C
-
Gradient: A typical gradient would start at a lower percentage of organic phase (Mobile Phase B), ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A total run time of 6-12 minutes is common.[7][10]
b) Mass Spectrometry (MS)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500+)[5][7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization |
| 4-Androstenedione | 287.2 | 97.1 | ESI+ |
| 4-Androstenedione | 287.2 | 109.1 | ESI+ |
| d3-Androstenedione (IS) | 290.2 | 100.1 | ESI+ |
(Note: Optimal collision energies and other source parameters should be determined empirically for the specific instrument used.)
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for androstenedione quantification in serum, compiled from various sources.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Source(s) |
| Linearity (r²) | > 0.99 | [3][7] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL | [11][12] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [3][4] |
| Recovery | 80 - 110% | [3][13][14] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation | Addition of a solvent like acetonitrile to precipitate proteins. | Simple and fast. | May result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous serum and an immiscible organic solvent (e.g., MTBE).[11] | Good cleanup, reduces matrix effects. | Can be labor-intensive and difficult to automate. |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[7][8] | Excellent cleanup, high recovery, and amenable to automation.[13] | Requires method development to optimize sorbent and solvents. |
| Supported Liquid Extraction (SLE) | An aqueous sample is absorbed onto a diatomaceous earth support, and the analyte is eluted with an immiscible organic solvent.[2][6] | High recovery, reduced matrix effects, and easy to automate. |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of 4-androstenedione in human serum. The combination of a streamlined sample preparation technique like SLE with modern UPLC and tandem mass spectrometry instrumentation allows for high-throughput and reliable analysis. This method is well-suited for clinical research, endocrine studies, and drug development applications where accurate measurement of steroid hormones is paramount. Full method validation in accordance with regulatory guidelines (e.g., FDA) is necessary before implementation in a regulated environment.[3]
References
- 1. labcorp.com [labcorp.com]
- 2. labcorp.com [labcorp.com]
- 3. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. waters.com [waters.com]
- 8. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
Application Note: In Vitro Myogenesis Assay Using C3H10T1/2 Cells and 4-Androstenediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Skeletal muscle development, or myogenesis, is a complex process involving the proliferation of myoblasts, their commitment to the myogenic lineage, and subsequent fusion to form multinucleated myotubes. The mouse embryonic fibroblast cell line, C3H10T1/2, is a well-established and versatile model for studying these events in vitro.[1][2] These mesenchymal stem cells are multipotent, capable of differentiating into myoblasts, osteoblasts, chondrocytes, and adipocytes under specific culture conditions.[3][4][5][6]
Androgens are key regulators of muscle mass and strength.[7] Compounds like 4-androstenediol, a testosterone (B1683101) prohormone, are of significant interest for their potential anabolic properties.[8] This application note provides a detailed protocol for inducing and quantifying myogenesis in C3H10T1/2 cells in response to this compound. The assay is based on the principle that androgens, acting through the androgen receptor (AR), can stimulate the expression of critical myogenic regulatory factors (MRFs) such as MyoD, leading to the formation of myosin heavy chain (MHC) positive myotubes.[7][9]
Principle of the Assay
The assay quantifies the myogenic potential of this compound by measuring the formation of differentiated muscle fibers (in vitro). C3H10T1/2 cells are first cultured in a growth medium to expand the cell population. To initiate myogenesis, the growth medium is replaced with a low-serum differentiation medium containing the test compound, this compound. Over several days, the compound promotes the commitment of the cells to the myogenic lineage. The extent of differentiation is assessed by immunofluorescently staining for a late-stage myogenic marker, Myosin Heavy Chain (MHC), and quantifying the formation of multinucleated myotubes.
Data Presentation: Expected Outcomes
Treatment of C3H10T1/2 cells with androgens is expected to result in a dose-dependent increase in myotube formation. The following tables summarize representative quantitative data from studies using the closely related androgen, 4-androstenedione, which acts through the same androgen receptor-mediated pathway.[9][10] Similar trends are anticipated for this compound.
Table 1: Effect of Androgen Treatment on Myotube Area
| Treatment Group | Concentration (nM) | Mean Myotube Area (Arbitrary Units ± SEM) | Fold Change vs. Control |
| Control (Vehicle) | - | 100 ± 15 | 1.0 |
| 4-Androstenedione | 1 | 250 ± 30 | 2.5 |
| 4-Androstenedione | 10 | 600 ± 55 | 6.0 |
| 4-Androstenedione | 100 | 1200 ± 110 | 12.0 |
| DHT (Positive Control) | 10 | 1500 ± 140 | 15.0 |
| (Data synthesized from representative findings for illustrative purposes).[10] |
Table 2: Effect of Androgen Receptor Antagonist on Myogenesis
| Treatment Group | Myotube Area (% of DHT Control) |
| Control (Vehicle) | 5% |
| Dihydrotestosterone (DHT) | 100% |
| 4-Androstenedione | 80% |
| 4-Androstenedione + Bicalutamide (AR Antagonist) | 15% |
| (Data illustrates the androgen receptor-dependent mechanism).[9][11] |
Visualization of Pathways and Workflows
References
- 1. Development of mRuby2-Transfected C3H10T1/2 Fibroblasts for Musculoskeletal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bone morphogenetic protein-2 induces differentiation of multipotent C3H10T1/2 cells into osteoblasts, chondrocytes, and adipocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C3H10T1/2 Mesenchymal Stem Cell Line as a New In Vitro Tool for Studying Adipocyte Dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine C3H10T1/2 multipotential cells as an in vitro model of mesenchymal chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgens stimulate myogenic differentiation and inhibit adipogenesis in C3H 10T1/2 pluripotent cells through an androgen receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of 4-Androstenediol in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems.[1] By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)), researchers can track the compound and its metabolites through various pathways.[1][2] This methodology offers a dynamic view of metabolic processes, providing quantitative data on conversion rates and pathway fluxes, which is crucial for understanding drug metabolism, endocrinology, and toxicology.[1][3] This document provides detailed application notes and protocols for the use of stable isotope-labeled 4-androstenediol in metabolic studies.
This compound (also known as androst-4-ene-3β,17β-diol) is an endogenous steroid hormone and a direct precursor to testosterone.[4][5] Understanding its metabolism is critical for research in areas such as hormone therapy, sports medicine, and the development of drugs targeting steroidogenic pathways.
Metabolic Pathways of this compound
This compound is metabolized through several key enzymatic reactions, primarily involving hydroxysteroid dehydrogenases (HSDs).[5] The principal metabolic conversions are:
-
Conversion to Testosterone: The 3β-hydroxyl group of this compound is oxidized to a 3-keto group by 3β-hydroxysteroid dehydrogenase (3β-HSD), yielding testosterone.[5]
-
Conversion to Androstenedione (B190577): The 17β-hydroxyl group can be oxidized by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form androstenedione.[6]
-
Further Metabolism: Testosterone and androstenedione are further metabolized into a variety of other steroids, including estrogens (via aromatase) and downstream androgenic metabolites like androsterone (B159326) and etiocholanolone.[4][7]
The metabolic pathway of this compound is depicted below.
Caption: Metabolic pathway of this compound.
Quantitative Data from Metabolic Studies
The use of stable isotope-labeled this compound allows for precise quantification of its metabolic conversion rates. A key parameter is the conversion rate to testosterone, which has been reported to be approximately 15.76%.[4]
| Parameter | Value | Analytical Method | Reference |
| Conversion Rate to Testosterone | ~15.76% | Not specified | [4] |
| Major Metabolites Detected | Norandrosterone, Noretiocholanolone | GC-MS | [7] |
| Minor Metabolites Detected | Nandrolone, Norandrostenedione | GC-MS | [7] |
Note: The data presented are examples and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound
Objective: To synthesize deuterium-labeled this compound for use as a tracer in metabolic studies. Several methods for deuterium labeling of steroids have been described.[8][9][10] A general approach adapted from published methods is outlined below.[9][11]
Materials:
-
4-Androstenedione
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Aluminum (Al) powder
-
Sodium borodeuteride (NaBD₄)
-
Appropriate solvents (e.g., methanol, ethyl acetate)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification system (e.g., column chromatography)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
Procedure:
-
H-D Exchange: A common strategy involves a palladium-catalyzed hydrogen-deuterium exchange reaction.[11]
-
Combine 4-androstenedione, Pd/C, and aluminum powder in a reaction vessel.
-
Add D₂O as the deuterium source.
-
The reaction can be facilitated by sonication and/or microwave irradiation to generate D₂ gas in situ.[11]
-
-
Reduction: The keto groups of the deuterated androstenedione are then reduced to hydroxyl groups.
-
Dissolve the deuterated androstenedione in a suitable solvent like methanol.
-
Add sodium borodeuteride (NaBD₄) to reduce the ketone functionalities at C3 and C17 to hydroxyl groups, introducing another deuterium atom.
-
-
Purification:
-
Quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using column chromatography to isolate the labeled this compound.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: In Vivo Metabolic Study in a Murine Model
Objective: To determine the metabolic fate and conversion rates of deuterium-labeled this compound in a mouse model. This protocol is a general framework and can be adapted from various in vivo stable isotope tracing studies.[12][13]
Materials:
-
Deuterium-labeled this compound
-
Vehicle for administration (e.g., sesame oil, cyclodextrin (B1172386) solution)
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., micro-capillary tubes)
-
Urine collection apparatus (metabolic cages)
-
Sample processing reagents (e.g., solid-phase extraction cartridges, derivatizing agents)
-
LC-MS/MS or GC-MS system for analysis
Procedure:
-
Animal Preparation:
-
Acclimate mice to the experimental conditions for at least one week.
-
House mice in metabolic cages for urine collection if required.
-
Fast the mice for a short period (e.g., 4-6 hours) to ensure a consistent metabolic state.
-
-
Tracer Administration:
-
Prepare a solution of deuterium-labeled this compound in a suitable vehicle.
-
Administer the tracer to the mice via oral gavage or intraperitoneal injection. The route of administration should be chosen based on the research question.[13]
-
-
Sample Collection:
-
Collect serial blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.
-
Collect urine over a specified period (e.g., 24 hours).
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue). Immediately freeze tissues in liquid nitrogen to quench metabolism.[12]
-
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation followed by solid-phase or liquid-liquid extraction to isolate steroids.
-
Urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, followed by extraction.
-
Tissues: Homogenize the tissue and perform extraction to isolate steroids.
-
Derivatize the extracted steroids (e.g., trimethylsilyl (B98337) derivatives for GC-MS) to improve chromatographic properties and mass spectrometric sensitivity.[7]
-
-
Analytical Method:
The experimental workflow for a typical in vivo metabolic study is illustrated below.
Caption: General experimental workflow for in vivo metabolic studies.
Data Analysis and Interpretation
The data obtained from the mass spectrometer will show the isotopic enrichment in the parent compound and its metabolites over time. This information can be used to:
-
Calculate Metabolic Flux: Determine the rate of conversion of this compound to its various metabolites.
-
Determine Pharmacokinetic Parameters: Calculate parameters such as clearance, volume of distribution, and half-life of the labeled compound and its metabolites.
-
Identify Novel Metabolites: The mass shift introduced by the stable isotopes aids in the identification of previously unknown metabolites.
Stable isotope tracing provides a robust method for elucidating the complex metabolism of this compound. The protocols and information provided herein offer a framework for designing and conducting such studies, which are essential for advancing our understanding of steroid biochemistry and its implications in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]
- 6. Androstenedione - Wikipedia [en.wikipedia.org]
- 7. Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma: application to pharmacokinetic studies after oral administration of a prohormone supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium- and tritium-labelled 4-hydroxyandrostene-3,17-dione, an aromatase inhibitor, and its metabolism in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of deuterium-labeled 5 alpha-androstane-3 alpha, 17 beta-diol and its 17 beta-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. Gas chromatography coupled to mass spectrometry-based metabolomic to screen for anabolic practices in cattle: identification of 5α-androst-2-en-17-one as new biomarker of 4-androstenedione misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 4-Androstenediol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstenediol (4-AED) is an endogenous steroid hormone and a direct precursor to testosterone.[1] Its analysis, along with its primary metabolite, testosterone, is crucial in various fields, including endocrinology, clinical chemistry, and anti-doping science. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of steroids in biological matrices. This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its metabolites.
Metabolic Pathway of this compound
This compound is a key intermediate in the biosynthesis of testosterone. It is primarily synthesized from dehydroepiandrosterone (B1670201) (DHEA) and can be reversibly converted to androstenedione. The principal metabolic conversion of this compound is its oxidation to testosterone, a reaction catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[2][3] Testosterone can be further metabolized to other active and inactive steroids.
Caption: Metabolic conversion of this compound to Testosterone.
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of this compound and its primary metabolite, testosterone, after trimethylsilyl (B98337) (TMS) derivatization. These values are representative and may vary depending on the specific instrumentation and analytical conditions.
Table 1: GC-MS Retention and Mass Spectrometry Data
| Compound | Derivative | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | di-TMS | 18.5 | 434 | 419, 329, 129 |
| Testosterone | mono-TMS | 19.2 | 360 | 345, 255, 129 |
Table 2: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 0.5 - 100 | 0.5 | 85 - 95 | < 10 | < 15 |
| Testosterone | 0.1 - 50 | 0.1 | 90 - 105 | < 8 | < 12 |
Experimental Protocols
A comprehensive protocol for the GC-MS analysis of this compound and its metabolites in human plasma is detailed below.
Sample Preparation: Extraction of Steroids from Plasma
This protocol describes the liquid-liquid extraction (LLE) of steroids from a plasma matrix.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., d3-Testosterone)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of plasma into a glass centrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
Add 200 µL of 1 M NaOH to alkalinize the sample.
-
Add 5 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
Repeat the extraction (steps 4-7) with another 5 mL of MTBE and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Trimethylsilylation (TMS)
To enhance volatility and improve chromatographic separation, the extracted steroids are derivatized to their corresponding TMS ethers.
Materials:
-
Dried steroid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
To the dried steroid extract, add 50 µL of pyridine to reconstitute the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
Typical instrument parameters for the analysis of derivatized steroids are provided below.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 240°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode:
-
Full Scan: m/z 50-550 for qualitative analysis and compound identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions listed in Table 1 for each target analyte and the internal standard.
-
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound and its metabolites is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of this compound metabolites.
References
Application Notes and Protocols: Studying 4-Androstenediol Metabolism in DU-145 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DU-145, a human prostate carcinoma cell line derived from a brain metastasis, serves as a critical in vitro model for studying the progression of prostate cancer, particularly in its advanced, androgen-independent stages. While DU-145 cells are largely insensitive to androgens for growth, they possess the enzymatic machinery to metabolize various steroid precursors. Understanding the metabolic fate of androgens and their precursors, such as 4-androstenediol, within these cells is crucial for elucidating mechanisms of intratumoral androgen synthesis and developing novel therapeutic strategies for castration-resistant prostate cancer (CRPC).
These application notes provide a comprehensive overview of the use of DU-145 cells to study the metabolism of this compound, a key intermediate in the androgen biosynthesis pathway. Included are detailed experimental protocols, a summary of expected metabolic conversions, and diagrams of the relevant metabolic and signaling pathways.
Data Presentation: Metabolism of this compound in DU-145 Cells
While direct quantitative data for this compound metabolism in DU-145 cells is not extensively tabulated in the literature, the metabolic pathway can be inferred from studies on its close structural analog, 4-androstenedione. Research has shown that in DU-145 cells, the conversion of 4-androstenedione to the potent androgen dihydrotestosterone (B1667394) (DHT) predominantly follows an alternative pathway that bypasses testosterone (B1683101) as a key intermediate.[1][2] In this pathway, 5α-reductase acts on 4-androstenedione to form 5α-androstanedione, which is subsequently converted to DHT. Given the enzymatic capabilities of DU-145 cells, it is anticipated that this compound would be metabolized in a similar fashion, leading to the formation of DHT.
The following table summarizes the expected metabolites of this compound in DU-145 cells, based on the known metabolism of 4-androstenedione. The relative amounts are hypothetical and serve as a guide for expected outcomes.
| Precursor | Metabolite | Key Enzyme | Expected Relative Abundance |
| This compound | 5α-Androstanediol | 5α-reductase (SRD5A) | Major |
| This compound | Dihydrotestosterone (DHT) | 17β-Hydroxysteroid dehydrogenase (17β-HSD) | Minor to Moderate |
| This compound | Androsterone | 3α-Hydroxysteroid dehydrogenase (3α-HSD) | Minor |
| This compound | Testosterone | Not a primary metabolite | Undetectable to Trace |
Signaling Pathways
The metabolism of this compound to DHT in DU-145 cells has significant implications for intracellular signaling, even in a cell line considered androgen-independent for growth. DHT has been shown to activate the Signal Transducer and Activator of Transcription 5 (STAT5) pathway in DU-145 cells.[3] Interestingly, this activation is mediated through the glucocorticoid receptor (GR), as DU-145 cells have low to absent androgen receptor (AR) expression.[3]
Caption: DHT-Induced STAT5 Signaling Pathway in DU-145 Cells.
Experimental Workflow
A typical workflow for studying this compound metabolism in DU-145 cells involves cell culture, incubation with the steroid, extraction of metabolites, and subsequent analysis.
Caption: Experimental Workflow for Steroid Metabolism Analysis.
Experimental Protocols
Protocol 1: DU-145 Cell Culture
-
Cell Line: DU-145 (ATCC® HTB-81™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:4 to 1:8.
Protocol 2: this compound Metabolism Assay
-
Cell Seeding: Seed DU-145 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere and grow for 24-48 hours.
-
Hormone Starvation: To reduce the influence of steroids present in the serum, replace the culture medium with a medium containing charcoal-stripped FBS for 24 hours prior to the experiment.
-
Substrate Incubation: Prepare a working solution of radiolabeled this compound (e.g., [¹⁴C]this compound) in serum-free medium at the desired concentration (e.g., 10-100 nM).
-
Remove the starvation medium from the cells and add the medium containing the radiolabeled substrate.
-
Incubate the cells for various time points (e.g., 4, 8, 24, 48 hours) at 37°C.
-
Metabolite Extraction:
-
At each time point, collect the culture medium.
-
To extract the steroids, add three volumes of a cold organic solvent (e.g., diethyl ether or ethyl acetate) to the medium.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.
-
-
Metabolite Analysis:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol).
-
Spot the reconstituted extract onto a silica (B1680970) gel TLC plate alongside non-radiolabeled standards for this compound, DHT, testosterone, and other potential metabolites.
-
Develop the TLC plate in an appropriate solvent system (e.g., chloroform:ethyl acetate, 4:1).
-
Visualize the standards under UV light or by iodine staining.
-
Identify the radioactive spots corresponding to the metabolites using autoradiography or a phosphorimager.
-
For quantitative analysis, scrape the silica from the identified spots and measure the radioactivity using a scintillation counter.
-
For more precise quantification and identification, analyze the reconstituted extract by HPLC with a radiodetector or by LC-MS/MS.[1][2]
-
Protocol 3: Western Blot for DHT-Induced STAT5 Phosphorylation
-
Cell Treatment: Seed DU-145 cells in 6-well plates and starve as described in Protocol 2.
-
Treat the cells with DHT (e.g., 10 nM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[3]
-
Metabolic Pathway of this compound in DU-145 Cells
The metabolism of this compound in DU-145 cells is expected to proceed through the "alternative" or "backdoor" pathway for DHT synthesis.
Caption: Metabolic Pathway of this compound in DU-145 Cells.
References
- 1. Sequential transformation of 4-androstenedione into dihydrotestosterone in prostate carcinoma (DU-145) cells indicates that 4-androstenedione and not testosterone is the substrate of 5α-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential transformation of 4-androstenedione into dihydrotestosterone in prostate carcinoma (DU-145) cells indicates that 4-androstenedione and not testosterone is the substrate of 5α-reductase | Semantic Scholar [semanticscholar.org]
- 3. Dihydrotestosterone enhances castration-resistant prostate cancer cell proliferation through STAT5 activation via glucocorticoid receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Long-Term Effects of 4-Androstenediol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstenediol (4-ADIOL) is a steroid hormone that serves as a direct precursor to testosterone (B1683101).[1][2][3][4] Its use as a dietary supplement has raised concerns about the potential long-term health consequences of sustained elevated levels. This document provides detailed application notes and protocols for designing and conducting preclinical studies in animal models to investigate the long-term effects of this compound administration. Understanding these effects is crucial for regulatory assessment and for informing clinical research on the potential therapeutic or adverse effects of this and related androgenic compounds. Due to a lack of extensive long-term studies specifically on this compound, this document draws upon data and protocols from studies on the closely related compound, androstenedione, as a relevant proxy.
Animal Models
The selection of an appropriate animal model is critical for obtaining relevant and translatable data. Rodents, particularly rats and mice, are the most commonly used models for studying the long-term effects of steroid hormones due to their relatively short lifespan, well-characterized physiology, and the availability of established research methodologies.
-
Rat Models: F344/N rats have been extensively used in long-term toxicology and carcinogenicity studies, including those for androgens like androstenedione.[5] They are a suitable choice for investigating carcinogenic potential and systemic toxicity.
-
Mouse Models: B6C3F1 mice are also frequently used in carcinogenicity bioassays and have shown sensitivity to the tumorigenic effects of androgens.[5]
Experimental Protocols
The following protocols are based on established methodologies for long-term studies of androgens and can be adapted for investigating this compound.
Long-Term Carcinogenicity Bioassay in Rats and Mice
This protocol is adapted from the National Toxicology Program (NTP) studies on androstenedione.[5]
Objective: To assess the carcinogenic potential of long-term this compound administration in rats and mice.
Animals:
-
Male and female F344/N rats, 6-8 weeks old.
-
Male and female B6C3F1 mice, 6-8 weeks old.
-
Animals should be obtained from a reputable supplier and acclimated for at least two weeks before the start of the study.
Housing and Husbandry:
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Standard rodent chow and water should be provided ad libitum.
-
Cage-side observations should be performed daily to monitor for clinical signs of toxicity. Body weights should be recorded weekly for the first 13 weeks and monthly thereafter.[5]
Experimental Design:
-
Groups: Animals should be randomly assigned to a control group and at least three dose groups (low, mid, high). A typical study would include 50 animals per sex per group.
-
Vehicle: Corn oil is a commonly used vehicle for oral gavage administration of steroids.
-
Dose Selection: Dose levels should be determined based on preliminary subchronic toxicity studies. For androstenedione, doses up to 50 mg/kg/day were used in chronic studies.[5] A similar range could be considered for this compound, pending results from dose-ranging studies.
-
Administration: this compound should be administered by oral gavage five days a week for 104-106 weeks.[5]
Endpoint Analysis:
-
Necropsy: At the end of the study, all animals should be euthanized, and a complete necropsy should be performed. All gross lesions should be recorded.
-
Histopathology: A comprehensive list of tissues from all animals should be collected, preserved in 10% neutral buffered formalin, processed, and examined microscopically by a qualified pathologist.
-
Statistical Analysis: The incidence of neoplasms and non-neoplastic lesions should be analyzed using appropriate statistical methods to determine any significant differences between the dosed and control groups.
Assessment of Cardiovascular Effects
Objective: To evaluate the long-term impact of this compound on cardiovascular health.
Protocol:
-
Utilize the same animal cohorts from the carcinogenicity study or a separate dedicated study.
-
Blood Pressure Monitoring: Periodically measure systolic and diastolic blood pressure using non-invasive tail-cuff plethysmography.
-
Echocardiography: At selected time points (e.g., 6, 12, and 24 months), perform echocardiography to assess cardiac structure and function, including left ventricular mass and ejection fraction.
-
Serum Lipid Profile: Collect blood samples at regular intervals to analyze total cholesterol, HDL, LDL, and triglycerides.
-
Histopathology: At necropsy, carefully examine the heart and major blood vessels for any pathological changes, such as hypertrophy, fibrosis, or atherosclerosis.[6]
Evaluation of Neurological and Behavioral Effects
Objective: To investigate the long-term consequences of this compound on the central nervous system and behavior.
Protocol:
-
A separate cohort of animals may be required for behavioral studies to avoid confounding effects from other procedures.
-
Behavioral Testing: A battery of behavioral tests can be performed at different ages to assess anxiety, depression, cognitive function, and aggression. Examples include the open-field test, elevated plus-maze, forced swim test, and Morris water maze.
-
Neurochemical Analysis: At the end of the study, specific brain regions (e.g., hippocampus, prefrontal cortex, amygdala) can be dissected for neurochemical analysis, including neurotransmitter levels and receptor expression.
-
Neurohistopathology: Brain tissues should be examined for any signs of neuroinflammation, neuronal loss, or other pathological changes.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between control and treatment groups.
Table 1: Hypothetical Summary of Neoplasm Incidence in a 2-Year Rodent Bioassay of this compound (Based on Androstenedione Data[5])
| Organ | Neoplasm | Species/Sex | Control | Low Dose (e.g., 10 mg/kg) | Mid Dose (e.g., 20 mg/kg) | High Dose (e.g., 50 mg/kg) |
| Liver | Hepatocellular Adenoma | Mouse/Male | 5/50 | 10/50 | 25/50 | 40/50 |
| Liver | Hepatocellular Carcinoma | Mouse/Male | 2/50 | 5/50 | 15/50 | 30/50 |
| Liver | Hepatocellular Adenoma | Mouse/Female | 2/50 | 8/50 | 20/50 | 35/50 |
| Liver | Hepatocellular Carcinoma | Mouse/Female | 0/50 | 3/50 | 10/50 | 25/50 |
| Pancreatic Islets | Adenoma | Mouse/Male | 1/50 | 2/50 | 4/50 | 8/50 |
| Pancreatic Islets | Adenoma | Mouse/Female | 0/50 | 1/50 | 3/50 | 6/50 |
| Lung | Alveolar/Bronchiolar Adenoma | Rat/Male | 3/50 | 4/50 | 8/50 | 6/50 |
| Hematopoietic System | Mononuclear Cell Leukemia | Rat/Female | 10/50 | 12/50 | 18/50 | 25/50 |
*Statistically significant increase compared to control group (p < 0.05). Data is illustrative and based on findings for androstenedione.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound is a prohormone that exerts its biological effects primarily through its conversion to testosterone.[1][3][4] Testosterone can then bind to the androgen receptor (AR) to modulate gene expression. This compound itself has weak partial agonist activity at the AR.[1] Furthermore, through its conversion to testosterone and subsequent aromatization to estradiol, it can have weak estrogenic effects by binding to estrogen receptors (ERα and ERβ).[1]
Caption: Signaling pathway of this compound.
Experimental Workflow for Long-Term Rodent Study
The following diagram outlines the key stages of a long-term animal study to investigate the effects of this compound.
Caption: Workflow for a long-term rodent study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0005849) [hmdb.ca]
- 5. Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of androgens in cardiovascular pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-Androstenediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination of purity of 4-androstenediol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be specific and accurate for the quantification of this compound and the separation of potential impurities. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound (Androst-4-ene-3β,17β-diol) is a steroid prohormone and a direct precursor to testosterone.[1][2] Its analysis is crucial in various fields, including endocrinology, sports doping control, and pharmaceutical development. In a pharmaceutical setting, ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is a critical step for quality control. HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like steroids. This application note outlines a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Experimental Protocol
This protocol is based on established methods for the analysis of structurally related steroids.[3][4]
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 90-50% B; 30-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 240 nm |
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥98%)
-
Methanol (B129727) (HPLC grade) for sample and standard preparation
3. Standard Solution Preparation:
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a standard solution with a concentration of approximately 100 µg/mL.
4. Sample Solution Preparation:
Accurately weigh about 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a sample solution with a concentration of approximately 100 µg/mL.
5. System Suitability:
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.
6. Analysis Procedure:
Inject the standard solution and the sample solution into the chromatograph, record the chromatograms, and measure the peak areas.
7. Calculation of Purity:
The purity of the this compound sample is calculated based on the area normalization method.
Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100
Data Presentation
The following table summarizes the expected retention time and relative retention times for this compound and potential impurities based on published data for similar compounds.[5]
| Compound | Retention Time (min) (Expected) | Relative Retention Time (RRT) |
| Androstenedione (B190577) (Impurity) | ~14.5 | ~0.85 |
| This compound | ~17.0 | 1.00 |
| Testosterone (Impurity) | ~19.6 | ~1.15 |
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Signaling Pathway Diagram (Hypothetical Biosynthetic Context)
While not a signaling pathway in the traditional sense, the following diagram illustrates the key biosynthetic relationship of this compound as a precursor to testosterone.
Caption: Biosynthetic conversion of DHEA to Testosterone via this compound.
Discussion
The presented RP-HPLC method provides a robust approach for the purity assessment of this compound. The use of a C18 column with a water/acetonitrile gradient is a standard and effective technique for separating steroids. The UV detection wavelength of 240 nm is chosen as it provides good sensitivity for the α,β-unsaturated ketone chromophore present in potential impurities like androstenedione and testosterone, which are common process-related impurities or degradation products.
Method validation according to ICH guidelines would be required for use in a regulated environment. This would typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The provided protocol serves as a strong starting point for such validation studies.
Conclusion
This application note details a reliable and specific HPLC method for the purity analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it accessible to most analytical laboratories. The provided workflow and diagrams offer a clear guide for researchers, scientists, and drug development professionals involved in the quality control of this steroid.
References
Application Notes and Protocols for Cell-Based Reporter Assays to Determine the Androgenic Activity of 4-Androstenediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstenediol (also known as androst-4-ene-3β,17β-diol) is a steroid prohormone that can be converted to testosterone (B1683101). It is known to possess androgenic properties, acting as a weak partial agonist of the androgen receptor (AR).[1] In the presence of more potent androgens like dihydrotestosterone (B1667394) (DHT), it can act as an antagonist.[1] Understanding the androgenic activity of this compound is crucial for various fields, including endocrinology, drug development, and toxicology. Cell-based reporter assays are powerful in vitro tools for quantifying the androgenic activity of compounds by measuring the activation of the androgen receptor signaling pathway.
These application notes provide an overview and detailed protocols for using common cell-based reporter assay systems, including MDA-kb2, AR-EcoScreen™, and AR CALUX®, to assess the androgenic activity of this compound.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to an androgenic ligand like this compound (or its metabolite, testosterone), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and initiation of gene transcription.
Androgen Receptor Signaling Pathway leading to reporter gene activation.
Recommended Cell-Based Reporter Assays
Several well-characterized cell lines are available for assessing androgenic activity. These cells are stably transfected with a reporter gene (commonly luciferase) under the control of an androgen-responsive promoter.
| Cell Line | Description | Reporter System | Key Features |
| MDA-kb2 | Human breast cancer cell line | MMTV promoter driving firefly luciferase | Endogenously expresses both androgen and glucocorticoid receptors.[2] Requires co-treatment with an anti-androgen to distinguish AR-mediated effects. |
| AR-EcoScreen™ | Chinese Hamster Ovary (CHO-K1) cell line | ARE-driven firefly luciferase | Stably co-transfected with human AR. A GR-knockout version is available for improved specificity.[3][4] |
| AR CALUX® | Human osteosarcoma (U2OS) cell line | ARE-driven firefly luciferase | Stably transfected with human AR. Known for high selectivity and sensitivity.[5][6] |
Quantitative Data Summary
While specific EC50 and fold induction values for this compound are not extensively reported in the literature for all common reporter assays, its activity can be compared to well-characterized androgens. This compound is considered a weak androgen, with its potency being significantly lower than that of dihydrotestosterone (DHT) and testosterone. Its activity in cell-based assays is influenced by its conversion to testosterone by cellular enzymes.
The following table summarizes the androgenic potency of 4-androstenedione, a closely related compound, to provide a reference for the expected activity of this compound.
| Compound | Assay System | EC50 (nM) | Relative Androgenic Potency (DHT = 1) | Reference |
| 4-Androstenedione | AR CALUX® | 4.5 | ~0.03 | [7] |
| Dihydrotestosterone (DHT) | AR CALUX® | 0.13 | 1 | [7] |
| Testosterone | AR CALUX® | 0.66 | ~0.20 | [7] |
| 4-Androstenedione | MDA-kb2 | 73.5 | ~0.002 |
Note: The androgenic activity of this compound is expected to be in a similar range to 4-androstenedione, though it is reported to be a more efficient precursor to testosterone.[1]
Experimental Protocols
The following are detailed protocols for performing androgenic activity assays using the MDA-kb2 and AR-EcoScreen™ cell lines.
Experimental Workflow Overview
General workflow for a cell-based androgen receptor reporter assay.
Protocol 1: MDA-kb2 Androgen Receptor Activation Assay
This protocol is adapted from established methods for the MDA-kb2 cell line.
1. Materials
-
MDA-kb2 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent kit
-
Luminometer
2. Cell Culture and Maintenance
-
Culture MDA-kb2 cells in Leibovitz's L-15 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C without CO2.
-
Subculture cells when they reach 80-90% confluency.
3. Assay Procedure
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and DHT in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, DHT (positive control), or vehicle (negative control).
-
Include a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C without CO2.
-
-
Luminescence Measurement:
-
After incubation, remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
4. Data Analysis
-
Subtract the average luminescence of the blank wells from all other readings.
-
Normalize the data by expressing it as a fold induction over the vehicle control.
-
Plot the fold induction against the log concentration of this compound and DHT.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response) for each compound using a non-linear regression analysis.
Protocol 2: AR-EcoScreen™ Androgen Receptor Activation Assay
This protocol is based on the OECD Test Guideline 458 for the AR-EcoScreen™ assay.
1. Materials
-
AR-EcoScreen™ cells (or AR-EcoScreen™ GR KO M1 cells)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Hygromycin B and Zeocin (for selective pressure)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent kit
-
Luminometer
2. Cell Culture and Maintenance
-
Culture AR-EcoScreen™ cells in DMEM/F12 medium supplemented with 10% charcoal-stripped FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotics (Hygromycin B and Zeocin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
3. Assay Procedure
-
Cell Seeding:
-
Prepare a cell suspension in assay medium (DMEM/F12 with 5% charcoal-stripped FBS and without selection antibiotics).
-
Seed 100 µL of the cell suspension (typically 10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and DHT in assay medium.
-
Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 20-24 hours at 37°C with 5% CO2.
-
-
Luminescence Measurement:
-
Follow the manufacturer's protocol for the luciferase assay kit to lyse the cells and measure luminescence.
-
4. Data Analysis
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Generate dose-response curves and calculate EC50 values as described for the MDA-kb2 assay.
Conclusion
Cell-based reporter assays provide a robust and sensitive method for quantifying the androgenic activity of compounds like this compound. The MDA-kb2, AR-EcoScreen™, and AR CALUX® systems are well-established models for this purpose. By following the detailed protocols provided, researchers can obtain reliable and reproducible data on the androgenic potential of this compound and other test substances, which is essential for drug discovery, toxicology, and endocrine research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. -Detailed Information [JCRB1761]- [cellbank.nibn.go.jp]
- 4. Cellosaurus cell line AR-EcoScreen GR KO M1 (CVCL_VN86) [cellosaurus.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization and prevalidation of the in vitro AR CALUX method to test androgenic and antiandrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction of 4-Androstenediol from Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of 4-androstenediol from human plasma. Due to the structural similarity and co-analysis in many steroid panels, the methodologies presented are based on established and validated protocols for the closely related androgen, androstenedione (B190577), and other endogenous steroids. These protocols offer a robust starting point for the development and validation of specific methods for this compound analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is an endogenous steroid hormone and a metabolic intermediate in the biosynthesis of testosterone (B1683101) and other androgens. Accurate quantification of this compound in plasma is crucial for various research areas, including endocrinology, clinical chemistry, and anti-doping science. Solid-phase extraction is a widely adopted sample preparation technique for the analysis of steroids in biological matrices. It offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation, thereby improving reproducibility and throughput.[1]
The principle of reversed-phase SPE, the most common mode for steroid extraction, involves the retention of the moderately non-polar steroid molecules from an aqueous sample matrix onto a hydrophobic solid support. Interferences are then washed away, and the analyte of interest is eluted with an organic solvent.
Data Presentation: Performance of Androgen SPE Methods
The following table summarizes quantitative data from various solid-phase extraction methods developed for androstenedione and other androgens from plasma or serum. This data can serve as a benchmark when developing and validating a method for this compound.
| SPE Sorbent/Method | Analyte(s) | Sample Volume | Recovery (%) | LOQ | Linearity | Reference |
| Oasis PRiME HLB µElution Plate | Androstenedione, 17-OHP, Cortisol | 150 µL plasma | Consistent and reproducible | 50 pg/mL (Androstenedione) | r² > 0.998 | --INVALID-LINK-- |
| SOLAµ HRP 96-well plate | Androstenedione and 10 other steroids | Not specified | 42-95% (panel dependent) | 1 pg/mL (Androstenedione in neat solution) | Not specified | --INVALID-LINK-- |
| Online SPE (MassTrak C18 OSM Cartridge) | Testosterone, Androstenedione, DHT, DHEA | 100 µL serum | 101% (83-107%) for Androstenedione | 0.13 - 6.6 nmol/L (Analyte dependent) | r² > 0.99 | --INVALID-LINK-- |
| EVOLUTE® EXPRESS ABN | Panel of endogenous steroids | Not specified | High and reproducible | Not specified | Not specified | --INVALID-LINK-- |
Experimental Protocols
Two detailed protocols based on commonly used reversed-phase SPE sorbents are provided below. These serve as a comprehensive guide for extracting this compound from plasma.
Protocol 1: Manual SPE using a µElution Plate Format (Based on Oasis PRiME HLB)
This protocol is adapted from a method for androstenedione and other corticosteroids and is suitable for low sample volumes, providing a concentrated eluate that may not require an evaporation step.[2]
1. Sample Pretreatment: a. To 150 µL of plasma sample, calibrator, or quality control sample, add 20 µL of an internal standard working solution (e.g., deuterated this compound in methanol). b. Add 300 µL of a protein precipitation solution (e.g., 4:1 Methanol (B129727): 89 g/L ZnSO₄) to all samples.[2] c. Vortex mix thoroughly to ensure full precipitation. d. Centrifuge at 3220 x g for 10 minutes.[2] e. Transfer 300 µL of the supernatant to a new tube and add 900 µL of 4% H₃PO₄ in water. f. Mix the sample thoroughly.
2. Solid-Phase Extraction (Oasis PRiME HLB µElution Plate): Note: This sorbent type does not require conditioning and equilibration steps, simplifying the workflow. a. Load: Apply the pretreated sample directly to the wells of the Oasis PRiME HLB µElution Plate in two aliquots. b. Wash: Wash the sorbent with 2 x 200 µL aliquots of 25% methanol in water. c. Elute: Elute the analytes with 2 x 25 µL aliquots of 90:10 acetonitrile:methanol. d. Final Dilution: Dilute the eluate with 25 µL of water before injection into the LC-MS/MS system.
Protocol 2: High-Throughput SPE using a 96-Well Plate (Based on SOLAµ HRP)
This protocol is adapted from a fast and simple method for a panel of 11 steroids, including androstenedione, and is well-suited for high-throughput applications.[3]
1. Sample Pretreatment: a. To the plasma samples, calibrators, or quality control samples, add the internal standard. b. Mix the sample with water and methanol. The exact ratios should be optimized during method development.
2. Solid-Phase Extraction (SOLAµ HRP 96-well plate): Note: This sorbent also allows for a simplified workflow without pre-conditioning.[3] a. Load: Load the pretreated sample mixture directly onto the SPE plate.[3] b. Wash: Wash the plate with 30% methanol in water.[3] c. Elute: Perform the elution with two separate volumes of 25 µL of methanol each.[3] d. Dilute: Dilute the combined eluates with 50 µL of water prior to LC-MS/MS analysis.[3]
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Receptor-Ligand Binding Assays of 4-Androstenediol
Introduction
4-Androstenediol, also known as androst-4-ene-3β,17β-diol, is an endogenous steroid hormone that serves as a direct precursor to testosterone (B1683101).[1] Its biological activity is mediated through interactions with various nuclear and cell-surface receptors. Due to its role in hormonal pathways, understanding its binding affinity and mechanism of action is crucial for researchers in endocrinology, drug discovery, and pharmacology. These application notes provide a summary of the receptor binding profile of this compound and detailed protocols for conducting relevant binding assays.
Receptor Binding Profile
This compound primarily interacts with the following receptors:
-
Androgen Receptor (AR): this compound acts as a weak partial agonist of the androgen receptor.[1][2] In the presence of more potent androgens like dihydrotestosterone (B1667394) (DHT), it can exhibit antagonistic properties.[2]
-
Estrogen Receptors (ERα and ERβ): It displays very weak estrogenic activity, with a significantly lower binding affinity compared to estradiol.[1][2]
-
GABA-A Receptor: Like its metabolite androstanediol, which is a known positive allosteric modulator of GABA-A receptors, this compound is suggested to have similar neurosteroidal effects, influencing neuronal excitability.[3][4]
Quantitative Binding Data
The binding affinity of this compound and its closely related metabolite, 4-androstenedione, has been characterized in various studies. The following table summarizes the available quantitative data.
| Ligand | Receptor | Assay Type | Value (Unit) | Comments | Reference |
| This compound | ERα | Competitive Binding | ~0.5% of Estradiol | Relative binding affinity. | [1][2] |
| This compound | ERβ | Competitive Binding | ~0.6% of Estradiol | Relative binding affinity. | [1][2] |
| 4-Androstenedione | Androgen Receptor (AR) | Fluorescence Polarization | Kd: 648 ± 21 (nM) | Lower affinity compared to DHT (Kd: 10 ± 0.4 nM). | [5][6][7] |
Note: 4-Androstenedione (androst-4-ene-3,17-dione) is a distinct but closely related steroid and is often studied in similar contexts. Its data is provided for comparison.
Signaling Pathway and Assay Principles
Nuclear Receptor Signaling
Androgen and Estrogen receptors are ligand-activated transcription factors. Upon binding this compound, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as hormone response elements (HREs) to modulate the transcription of target genes.
Competitive Binding Assay Principle
Most binding assays for this compound operate on a competitive principle. A labeled ligand (e.g., fluorescent or radioactive) with known affinity for the receptor is used. The ability of an unlabeled test compound, such as this compound, to displace the labeled ligand is measured. The degree of displacement is proportional to the binding affinity of the test compound.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay for Androgen Receptor (AR)
This protocol is designed for high-throughput screening of compounds for AR binding affinity. It measures the change in polarization of light emitted from a fluorescently labeled androgen (tracer) as it is displaced by a competitor.
Workflow Overview
Materials and Reagents
-
Purified Androgen Receptor Ligand Binding Domain (AR-LBD)
-
Fluorescent AR tracer (e.g., Fluormone™ AL Green)
-
AR Screening Buffer
-
Test Compound: this compound
-
Reference Compound: Dihydrotestosterone (DHT)
-
DMSO
-
384-well, low-volume, black, round-bottom plates
-
Microplate reader capable of fluorescence polarization measurements
Procedure
-
Compound Plating:
-
Prepare a serial dilution of this compound and the DHT standard in DMSO. A typical starting concentration is 1 mM.
-
Dispense the diluted compounds into the 384-well plate. Include "no competitor" (DMSO only) and "high competitor" (high concentration of DHT) controls.
-
-
Reagent Preparation:
-
Prepare the AR/Tracer master mix by diluting the AR-LBD and fluorescent tracer in the screening buffer to their final optimized concentrations. The final concentration of the tracer is typically low (1-5 nM).
-
-
Assay Reaction:
-
Add the AR/Tracer master mix to all wells of the 384-well plate.
-
Seal the plate to prevent evaporation.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader. Use excitation and emission wavelengths appropriate for the chosen fluorescent tracer.
-
-
Data Analysis:
-
Subtract the background mP value (wells with tracer only) from all readings.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.[8][9]
-
Protocol 2: Radioligand Binding Assay (RBA) for Estrogen Receptors (ERα/β)
This protocol describes a classic filtration-based assay to determine the binding affinity of this compound for estrogen receptors using a radiolabeled ligand.
Workflow Overview
Materials and Reagents
-
Receptor Source: Cell membranes or tissue homogenates expressing ERα or ERβ.
-
Radioligand: [³H]-Estradiol.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled Estradiol.
-
Glass fiber filters (e.g., GF/C), pre-soaked in polyethylenimine (PEI).
-
Scintillation cocktail.
-
96-well plates and a cell harvester.
-
Scintillation counter.
Procedure
-
Receptor Preparation:
-
Prepare receptor-containing membranes from cells or tissues by homogenization followed by centrifugation.[10] Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
The assay is performed in tubes or a 96-well plate.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-Estradiol, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-Estradiol, a high concentration of unlabeled estradiol, and the membrane preparation.
-
Competition: Add serially diluted this compound, [³H]-Estradiol, and the membrane preparation.
-
-
Incubation:
-
Incubate the reactions at an appropriate temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[10]
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in the FP assay protocol.
-
References
- 1. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Studying 4-Androstenediol Responsive Genes Using Lentiviral-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstenediol is a steroid precursor to testosterone (B1683101) and can also directly, though weakly, activate the androgen receptor (AR).[1] Its role in various physiological and pathological processes, particularly in hormone-sensitive cancers, necessitates advanced tools for studying its mechanism of action. Lentiviral-based systems offer a robust and versatile platform for investigating this compound responsive genes. These systems allow for stable, long-term expression of reporter constructs or gene-modifying elements (like shRNA) in a wide range of cell types, including those that are difficult to transfect.[2] This document provides detailed application notes and protocols for utilizing lentiviral technology to elucidate the signaling pathways and gene regulatory networks affected by this compound.
Signaling Pathway of this compound
This compound exerts its effects through two primary mechanisms. Firstly, it can be converted to the more potent androgen, testosterone, by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Testosterone is then converted to dihydrotestosterone (B1667394) (DHT) by 5α-reductase. Both testosterone and DHT are strong agonists of the androgen receptor. Secondly, this compound can directly bind to and activate the androgen receptor, albeit with lower affinity than testosterone or DHT.[1] Upon activation, the androgen receptor translocates to the nucleus, where it binds to Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
Experimental Workflow
A typical experimental workflow for studying this compound responsive genes using a lentiviral-based system involves several key steps: construction of a lentiviral vector with a reporter gene under the control of an ARE, production of lentiviral particles, transduction of target cells, and subsequent analysis of reporter gene expression or endogenous gene expression in response to this compound treatment.
References
Application Notes and Protocols for Oral Gavage Studies of 4-Androstenediol in Mice
Introduction
4-Androstenediol (Androst-4-ene-3β,17β-diol) is a steroid prohormone that serves as a direct precursor to testosterone (B1683101).[1][2] It converts to testosterone via the 3β-hydroxysteroid dehydrogenase enzyme, with a conversion rate significantly higher than that of 4-androstenedione.[1] Due to its role in increasing testosterone levels, this compound has been investigated for its potential androgenic and anabolic effects. Oral gavage administration in mice is a critical methodology for studying its pharmacokinetics, metabolic fate, and physiological effects following ingestion. These application notes provide detailed protocols and experimental design considerations for conducting such studies, aimed at researchers in endocrinology, pharmacology, and drug development.
Experimental Design Considerations
Successful oral gavage studies require careful planning, considering the animal model, dose selection, vehicle, and study duration.
-
Animal Model:
-
Species/Strain: B6C3F1 or C57BL/6 mice are commonly used in toxicity and hormone studies.[3][4] The choice of strain should be based on the specific research question.
-
Age and Sex: The age and sex of the mice can significantly impact metabolism and response.[5] Studies often use young adult mice (6-8 weeks old). Both male and female mice may be used, depending on the study's objectives, as hormonal effects can be sex-dependent.[3]
-
Acclimatization: Animals should be acclimatized to the facility for at least one to two weeks before the start of the experiment.[4]
-
-
Dose Selection:
-
Dose levels should be selected based on previous toxicity studies or expected physiological effects. For the related compound androstenedione (B190577), chronic toxicity studies in mice have used doses ranging from 2 mg/kg to 50 mg/kg body weight.[3][6]
-
A pilot study with a wide range of doses is recommended to determine the optimal dose range for the desired biological effect and to identify any potential toxicity.
-
-
Vehicle Selection:
-
This compound is a steroid and is lipophilic. Therefore, an oil-based vehicle is appropriate.
-
Corn oil is a common vehicle used for oral gavage of steroids in rodent studies.[3]
-
Other potential vehicles include sesame oil or a suspension in 0.5% methylcellulose. The vehicle should be non-toxic and should not interfere with the absorption or metabolism of the compound. A vehicle-only control group is essential in all experiments.
-
-
Study Duration:
-
The duration of the study will depend on the endpoints being measured.
-
Acute studies (single dose or a few days) are suitable for pharmacokinetic analysis and observing immediate hormonal changes.
-
Subchronic to chronic studies (weeks to months) are necessary to evaluate long-term effects on organ weight, histology, and potential carcinogenicity.[3][6]
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
This protocol describes the preparation of a this compound suspension in corn oil for oral gavage.
-
Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, the dose concentration (mg/kg), and the dosing volume (e.g., 10 mL/kg).[3]
-
Weigh Compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Add Vehicle: In a sterile container, add the weighed this compound to the calculated volume of corn oil.
-
Homogenize: Mix the solution thoroughly to ensure a uniform suspension. This can be achieved by vortexing, sonicating, or using a homogenizer. The goal is to create a stable suspension that can be accurately pipetted.
-
Storage: Store the prepared formulation in a light-protected container at room temperature or as specified by the compound's stability data. Prepare fresh solutions regularly, depending on stability.
Protocol 2: Oral Gavage Administration Procedure
This protocol outlines the standard procedure for administering the prepared formulation to mice via oral gavage.
-
Animal Restraint: Gently but firmly restrain the mouse. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection: Use a sterile, ball-tipped stainless steel gavage needle appropriate for the size of the mouse (e.g., 20-22 gauge for an adult mouse).
-
Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach. Mark this depth on the needle.
-
Load the Syringe: Draw the precise volume of the this compound suspension into a syringe attached to the gavage needle. Ensure the suspension is well-mixed before drawing each dose.
-
Administration: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. Advance the needle smoothly to the pre-measured depth. Do not force the needle if resistance is met.
-
Deliver the Dose: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the dose.
-
Withdraw Needle: Smoothly withdraw the needle in the same direction it was inserted.
-
Monitoring: Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.[7]
Protocol 3: Sample Collection and Processing
This protocol covers the collection of blood and tissues for downstream analysis.
-
Blood Collection:
-
Blood samples can be collected at various time points post-gavage to determine pharmacokinetic profiles or hormone levels.
-
Terminal blood collection can be performed via cardiac puncture under deep anesthesia.
-
Collect blood into appropriate tubes (e.g., EDTA-coated tubes for plasma or serum separator tubes for serum).[8]
-
Process the blood by centrifugation to separate plasma or serum, and store the samples at -80°C until analysis.[8]
-
-
Tissue Collection:
-
Following euthanasia, target organs (e.g., liver, reproductive organs, adrenal glands) can be dissected.
-
Record the wet weight of each organ.
-
For histological analysis, fix tissues in 10% neutral buffered formalin.
-
For molecular analysis (RNA/protein), snap-freeze tissues in liquid nitrogen and store them at -80°C.
-
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Example Dosing Regimen for a 14-Week Study
| Group | Treatment | Dose (mg/kg) | Vehicle | Dosing Volume (mL/kg) | Frequency |
| 1 | Vehicle Control | 0 | Corn Oil | 10 | 5 days/week |
| 2 | Low Dose | 2 | Corn Oil | 10 | 5 days/week |
| 3 | Mid Dose | 10 | Corn Oil | 10 | 5 days/week |
| 4 | High Dose | 50 | Corn Oil | 10 | 5 days/week |
| This table is based on dosing used in NTP studies for the related compound androstenedione.[3][6] |
Table 2: Expected Hormonal Changes Following this compound Administration
| Analyte | Expected Change | Rationale |
| Serum this compound | Increase | Direct result of administration. |
| Serum Testosterone | Increase | This compound is a direct precursor to testosterone.[2] |
| Serum Dihydrotestosterone (DHT) | Increase | Testosterone is converted to the more potent androgen, DHT.[9] |
| Serum Estradiol/Estrone | Increase | Testosterone can be aromatized to estrogens.[1][5] |
Visualizations
Experimental Workflow
Caption: Workflow for an in vivo oral gavage study of this compound in mice.
Metabolic and Signaling Pathway of this compound
Caption: Conversion of this compound and subsequent androgen receptor signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 3. Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Toxicity and carcinogenicity of androstenedione in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced Behavioral Response to Gonadal Hormones in Mice Shipped during the Peripubertal/Adolescent Period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of 4-Androstenediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 4-androstenediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high oral bioavailability for this compound?
A1: The primary obstacle is extensive first-pass metabolism in the liver.[1][2] After oral administration, this compound is absorbed from the gastrointestinal tract and transported to the liver, where a significant portion is rapidly converted into inactive metabolites before it can reach systemic circulation.[1][2] This rapid metabolism significantly reduces the amount of active compound available to exert its effects.
Q2: What are the main metabolic pathways for this compound?
A2: this compound is a prohormone that is converted to testosterone (B1683101) by the 3β-hydroxysteroid dehydrogenase enzyme.[3] However, it is also metabolized to other steroids and can be converted to estrogens.[4] A significant portion is deactivated into metabolites like androsterone (B159326) and etiocholanolone (B196237) during first-pass metabolism.[2]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of this compound by protecting it from first-pass metabolism and enhancing its absorption. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs), which can enhance lymphatic transport, thereby bypassing the liver.[5][6][7][8]
-
Nanotechnology: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and improve its absorption.[9][10][11][12][13][14]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the solubility and dissolution rate of this compound, and can also be used for alternative delivery routes like sublingual administration to bypass the liver.[3][15][16][17][18][19][20]
-
Prodrug Approach: Modifying the this compound molecule to create a prodrug can improve its absorption and stability, with the active form being released after absorption.
Q4: Are there any safety concerns to consider when modifying this compound formulations?
A4: Yes. When altering the formulation to increase bioavailability, it is crucial to consider the potential for altered pharmacokinetics and pharmacodynamics. Increased absorption can lead to higher systemic concentrations, potentially increasing the risk of side effects. It is essential to conduct thorough safety and toxicity studies for any new formulation.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Gavage in Rodents
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Suspension Quality | The compound is not properly suspended, leading to inaccurate dosing. | Ensure the vehicle is appropriate for a lipophilic compound like this compound (e.g., corn oil, sesame oil, or an aqueous suspension with a suspending agent like carboxymethylcellulose). Use a homogenizer to ensure a uniform and stable suspension. |
| Extensive First-Pass Metabolism | The administered this compound is being rapidly metabolized in the liver. | Implement a bioavailability-enhancing formulation strategy. See the detailed protocols below for preparing lipid-based formulations or nanoparticle suspensions. |
| Improper Gavage Technique | The gavage procedure is stressful for the animals, or the compound is not being delivered to the stomach correctly, leading to variability. | Review and refine the oral gavage protocol. Ensure proper restraint and use of appropriate gavage needles. Consider using a vehicle containing sucrose (B13894) to reduce stress. |
| Inaccurate Bioanalytical Method | The method for quantifying this compound in plasma is not sensitive or specific enough. | Validate the LC-MS/MS method for linearity, accuracy, and precision. Ensure proper sample preparation to minimize matrix effects. |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (Caco-2, PAMPA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Solubility in Assay Buffer | This compound is precipitating in the aqueous buffer, leading to an underestimation of permeability. | Increase the solubility by adding a small percentage of a co-solvent (e.g., DMSO, ethanol) to the buffer. Ensure the final concentration of the co-solvent does not compromise cell monolayer integrity in Caco-2 assays. |
| Caco-2 Monolayer Integrity Issues | The cell monolayer is not fully confluent or has been compromised, leading to artificially high permeability values. | Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment. |
| Non-Specific Binding | The lipophilic nature of this compound leads to its binding to the plasticware of the assay plates. | Use low-binding plates for the assay. Pre-treat the plates with a blocking agent if necessary. |
| Efflux Transporter Activity (Caco-2) | This compound may be a substrate for efflux transporters like P-glycoprotein, leading to lower apparent permeability in the apical-to-basolateral direction. | Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. |
Data Presentation: Comparison of Formulation Strategies
Note: Specific pharmacokinetic data for formulated this compound is limited in the published literature. The following table provides an illustrative comparison based on general principles of these formulation technologies applied to similar lipophilic compounds.
| Formulation Strategy | Proposed Mechanism of Bioavailability Enhancement | Expected Cmax | Expected Tmax | Expected AUC | Key Considerations |
| Micronized Suspension | Increased surface area for dissolution. | Moderate Increase | Unchanged or slightly shorter | Moderate Increase | Simple to prepare but may not overcome extensive first-pass metabolism. |
| Lipid-Based (e.g., SEDDS) | Maintains drug in a solubilized state; promotes lymphatic uptake, bypassing the liver. | Significant Increase | May be shorter or longer depending on formulation | Significant Increase | Requires careful selection of oils, surfactants, and co-solvents. |
| Solid Lipid Nanoparticles (SLNs) | Protects from degradation; enhances absorption; potential for lymphatic uptake. | Significant Increase | Generally longer (sustained release) | Significant Increase | Requires specialized equipment for preparation and characterization. |
| Cyclodextrin Complex | Increases aqueous solubility and dissolution rate. Sublingual delivery bypasses the liver. | High (especially sublingual) | Shorter (especially sublingual) | High (especially sublingual) | The stability of the complex is crucial for its effectiveness. |
| Prodrug | Improved solubility and/or permeability; may be designed to resist first-pass metabolism. | Variable (depends on prodrug design) | Variable (depends on conversion rate) | Variable (depends on prodrug design) | Requires chemical synthesis and characterization of the new molecular entity. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select the excipients that show the highest solubility for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-solvent in different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region in the phase diagram.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in the optimal ratio determined from the phase diagram.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat and stir the mixture until the this compound is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization:
-
Determine the droplet size and zeta potential of the emulsion upon dilution in an aqueous medium.
-
Assess the self-emulsification time and robustness to dilution.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250 g).
-
Fast the animals overnight before the experiment with free access to water.
-
-
Formulation Administration:
-
Divide the rats into groups (e.g., control group receiving a simple suspension of this compound, and test groups receiving different enhanced bioavailability formulations).
-
Administer the formulations orally by gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
-
Compare the parameters between the control and test groups to determine the improvement in oral bioavailability.
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound dissolved in transport buffer, with a low percentage of co-solvent if necessary) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time intervals.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. Over-the-counter anabolic steroids 4-androsten-3,17-dione; 4-androsten-3beta,17beta-diol; and 19-nor-4-androsten-3,17-dione: excretion studies in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanostructured Lipid Carriers for Oral Delivery of a Corticosteroid: Role of Formulation on Biopharmaceutical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Acute hormonal response to sublingual androstenediol intake in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN104853780B - Oral aqueous solutions of steroid hormones and hydroxypropyl-β-cyclodextrin with optimized bioavailability - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Minimizing auto-oxidation of 4-androstenediol in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of 4-androstenediol in experimental solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (Androst-4-ene-3β,17β-diol) is a steroid hormone and a direct precursor to testosterone.[1] Its stability in experimental solutions is crucial for obtaining accurate and reproducible results. Degradation of this compound, primarily through auto-oxidation, can lead to the formation of impurities with different biological activities, potentially confounding experimental outcomes.
Q2: What are the main factors that contribute to the degradation of this compound in solution?
The primary factors contributing to the degradation of this compound in solution include:
-
Oxidation: The allylic alcohol group in the this compound molecule is susceptible to oxidation.
-
Light Exposure: Similar to other steroids like androstenedione, this compound is prone to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: Extreme pH conditions can catalyze degradation reactions.
-
Solvent Purity: Impurities in solvents can initiate or catalyze oxidation.
Q3: How should I store the solid form of this compound?
Solid this compound should be stored in a desiccated environment at -20°C.[2] When stored under these conditions, it is stable for at least five years.
Q4: What are the common degradation products of this compound?
The primary oxidation product of this compound is 4-androstenedione, where the 3β-hydroxyl group is oxidized to a ketone. Further oxidation and rearrangement products may also form, especially under harsh conditions.
Q5: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. Commonly used solvents for stock solutions include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents to minimize the presence of water and other impurities that can promote degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock and working solutions. 2. Check the storage conditions of your solutions (temperature, light exposure). 3. Analyze the purity of your this compound solution using HPLC or LC-MS. |
| Precipitate forms when diluting DMSO stock solution into aqueous media | The compound is precipitating out of the aqueous solution due to its low water solubility. | 1. Vortex the solution for several minutes. 2. Gently warm the solution in a 37°C water bath with sonication. 3. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) and that the final concentration of this compound does not exceed its solubility in the aqueous medium. |
| Loss of compound potency over time | Auto-oxidation of this compound. | 1. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Prepare working solutions fresh for each experiment. 3. Consider adding an antioxidant to your stock solution. |
Quantitative Data on Stability
While specific quantitative stability data for this compound in various solvents under different conditions is limited in published literature, the following table provides an estimated stability profile based on general knowledge of steroid stability and data from structurally similar compounds like androstenedione.
| Solvent | Storage Condition | Estimated Half-life | Recommendations |
| DMSO | -20°C, in the dark, desiccated | > 6 months | Prepare stock solutions in anhydrous DMSO. Store in small, tightly sealed aliquots. |
| DMSO | 4°C, in the dark | 1-2 months | For short-term storage only. Minimize exposure to air. |
| Ethanol | -20°C, in the dark | 3-6 months | Use absolute ethanol. Store in tightly sealed vials. |
| Aqueous Buffer (with <0.5% DMSO) | 37°C (in incubator) | < 24 hours | Prepare fresh for each experiment. Use immediately. |
Experimental Protocols
Protocol for Preparation of Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with an antioxidant.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT) or other suitable antioxidant
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
In a sterile environment, weigh out the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Add BHT to a final concentration of 0.01% (w/v) to the stock solution.
-
Vortex the solution until the this compound and BHT are completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes or glass vials.
-
Store the aliquots at -20°C in a desiccated container.
Protocol for Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution 1:1000 in pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
Vortex the working solution immediately to ensure homogeneity.
-
Use the working solution immediately in your experiment. Do not store working solutions in aqueous media.
Visualizations
Caption: Proposed auto-oxidation pathway of this compound.
References
Accounting for lot-to-lot variability of 4-androstenediol in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the lot-to-lot variability of 4-androstenediol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as androst-4-ene-3β,17β-diol, is a steroid hormone and a direct precursor to testosterone (B1683101).[1][2] Its primary mechanism of action is its conversion to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase.[2] Testosterone then acts as a potent agonist for the androgen receptor, leading to downstream androgenic effects. This compound itself is considered a weak partial agonist of the androgen receptor.[1]
Q2: What are the common causes of lot-to-lot variability in this compound preparations?
A2: Lot-to-lot variability in this compound can stem from several factors related to the manufacturing process, transportation, and storage.[3][4] These can include:
-
Purity: Differences in the purity of the final compound, with varying levels of isomers or related steroid contaminants.
-
Stability: Degradation of the compound due to improper storage conditions (e.g., exposure to light, high temperatures) or instability of a component in the formulation.[4]
-
Formulation: Changes in the excipients or solvents used in the preparation.
-
Weighing and Concentration Errors: Inaccuracies in the stated concentration of the supplied material.
Q3: Why are my experimental results inconsistent even though I'm using the same concentration of this compound?
A3: Inconsistent results are a hallmark of lot-to-lot variability. If you observe a significant shift in your data when using a new batch of this compound, it is crucial to suspect a difference in the quality of the new lot.[5] Even minor variations in purity or the presence of contaminants can alter the effective concentration of the active compound, leading to variable biological responses. It is also possible that the new lot has degraded, resulting in a lower effective concentration.
Q4: How can I mitigate the impact of lot-to-lot variability on my experiments?
A4: A proactive approach to quality control is essential. Before using a new lot of this compound in your main experiments, you should perform validation testing. This includes:
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the identity, purity, and concentration of the new lot.[6][7]
-
Biological Assays: Perform a smaller-scale bioassay (e.g., an in vitro androgen receptor activation assay) to compare the biological activity of the new lot against a previously characterized "gold standard" lot.
-
Crossover Studies: When transitioning to a new lot, a crossover study using both the old and new lots on a small subset of samples can help to quantify any systematic differences.[8]
Troubleshooting Guides
Problem 1: Lower than expected testosterone levels or reduced androgenic effects in my cell culture or animal model.
-
Possible Cause: The new lot of this compound may have a lower purity or may have degraded, resulting in a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Concentration: Use an analytical method like HPLC-UV or LC-MS to determine the precise concentration of this compound in your stock solution.[6][9]
-
Assess Purity: Analyze the purity of the new lot to check for the presence of impurities or related steroids that may not convert to testosterone.
-
Perform a Dose-Response Curve: Compare the dose-response of the new lot to a previous lot in a sensitive and quantitative bioassay. This will reveal any shifts in potency.
-
Problem 2: Unexpected or off-target effects are observed after treating with this compound.
-
Possible Cause: The lot may be contaminated with other biologically active steroids or compounds. For example, due to its structural similarity to other steroids, cross-reactivity in biological systems can occur.[10]
-
Troubleshooting Steps:
-
Comprehensive Purity Analysis: Use a high-resolution technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to screen for potential contaminants.[11][12]
-
Review Supplier's Certificate of Analysis (CoA): Scrutinize the CoA for the specific lot and compare it to previous lots. Note any differences in the reported purity or impurity profile.
-
Use Control Compounds: In your experiments, include negative controls (vehicle) and positive controls (e.g., testosterone) to ensure the observed effects are specific to this compound.[13]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₂ | [1] |
| Molar Mass | 290.447 g/mol | [1] |
| PubChem CID | 136297 | [14] |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | [1] |
Table 2: Comparison of Analytical Methods for Steroid Quantification
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (e.g., ELISA) | Antibody-based detection | High throughput, relatively inexpensive | Prone to cross-reactivity with structurally similar steroids, may lack specificity[15] |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Good for purity assessment, quantitative | Lower sensitivity compared to MS, requires a chromophore[6] |
| LC-MS/MS | Separation by chromatography, detection by mass spectrometry | High sensitivity and specificity, can multiplex | Higher cost, requires specialized equipment and expertise[7][9] |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | High sensitivity and selectivity, good for volatile compounds | May require derivatization for non-volatile steroids[16] |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Quality control and experimental workflow.
Caption: Troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Quality Control of this compound Lots by HPLC-UV
This protocol provides a general method for assessing the purity of a new lot of this compound.
-
Materials:
-
This compound (new lot and reference standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
HPLC system with a UV detector and a C18 column
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a 1 mg/mL solution of the new lot of this compound in methanol.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Detection Wavelength: 240 nm.
-
-
Analysis: Inject the standards and the sample.
-
Data Interpretation: Compare the retention time of the major peak in the sample to the reference standard to confirm identity. Calculate the purity of the new lot by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: In Vitro Androgen Receptor Activation Assay
This protocol is for comparing the biological potency of different lots of this compound.
-
Materials:
-
A mammalian cell line (e.g., HEK293) stably expressing the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element.
-
Cell culture medium, fetal bovine serum (charcoal-stripped).
-
This compound (new lot and reference lot).
-
Testosterone (positive control).
-
Luciferase assay reagent.
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the new lot, the reference lot, and testosterone in serum-free medium.
-
Treatment: Replace the medium with the compound dilutions and incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for each compound. Compare the EC50 values of the new and reference lots to determine their relative potency.
-
Protocol 3: Crossover Study to Evaluate a New Reagent Lot
This protocol helps to ensure consistency in results when switching to a new lot.[8]
-
Objective: To determine if there is a statistically significant difference in results obtained with a new lot of this compound compared to the current lot.
-
Procedure:
-
Sample Selection: Select a minimum of 20 representative samples (e.g., cell lysates, plasma samples from treated animals) that have been previously analyzed with the current lot.
-
Re-analysis: Analyze these samples again using the exact same experimental protocol, but with the new lot of this compound.
-
Data Collection: Record the results from both the old and new lots for each sample.
-
Statistical Analysis:
-
Perform a paired t-test to determine if there is a significant mean difference between the two lots.
-
Calculate the bias (mean difference) and the correlation coefficient.
-
-
Acceptance Criteria: The new lot is acceptable if the bias is within your pre-defined acceptable limits (based on the biological significance of the measurement) and the correlation is high (e.g., r > 0.98).[5]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 3. myadlm.org [myadlm.org]
- 4. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 5. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS [rrmedicine.ru]
- 7. mdpi.com [mdpi.com]
- 8. clpmag.com [clpmag.com]
- 9. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lantsandlaminins.com [lantsandlaminins.com]
- 14. This compound | C19H30O2 | CID 136297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Preventing non-specific binding of 4-androstenediol in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding of 4-androstenediol and other androgens in receptor assays.
Troubleshooting Non-Specific Binding (NSB)
High non-specific binding can obscure specific interactions and lead to inaccurate quantification of ligand binding. The hydrophobic nature of steroids like this compound makes them prone to non-specific interactions with assay components.
Problem: High background signal in "non-specific binding" wells.
This is a common issue in receptor binding assays, particularly with hydrophobic ligands. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrophobic Interactions | 1. Add a non-ionic surfactant: Include 0.01-0.1% Tween-20 or Triton X-100 in your assay and wash buffers.[1] 2. Use low-binding plates: Utilize polypropylene (B1209903) or other specially treated microplates designed to minimize hydrophobic interactions. | Steroids are lipophilic and can bind to plastic surfaces. Surfactants help to block these non-specific sites. |
| Ionic Interactions | 1. Optimize salt concentration: Increase the ionic strength of your buffers by titrating the concentration of NaCl (e.g., 50-200 mM).[1] | Increasing the salt concentration can disrupt weak electrostatic interactions between the ligand and non-target proteins or surfaces. |
| Protein Aggregation/Binding | 1. Incorporate a blocking protein: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to your assay buffer.[1][2] 2. Use charcoal-stripped serum for cell-based assays: If working with whole cells, ensure the culture medium is supplemented with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.[3][4][5][6][7] | BSA can block non-specific binding sites on assay surfaces and other proteins.[1] Charcoal-stripped serum eliminates competition from endogenous hormones.[3][4][5] |
| Insufficient Washing | 1. Increase wash steps: Perform additional washes (e.g., 3-5 times) after the incubation step.[2] 2. Use ice-cold wash buffer: Washing with cold buffer helps to preserve the specific ligand-receptor interaction while removing loosely bound non-specific ligand. | Thorough washing is critical to remove unbound and non-specifically bound radioligand. |
| Receptor Concentration | 1. Titrate receptor concentration: Use the lowest amount of receptor protein that still provides a detectable specific binding signal.[2] | Excess receptor protein can contribute to higher non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with the androgen receptor (AR)?
A1: this compound is a steroid hormone that acts as a weak partial agonist of the androgen receptor.[8] In the presence of potent androgens like dihydrotestosterone (B1667394) (DHT), it can act as an antagonist.[8] It is also a metabolic precursor to testosterone (B1683101).[8]
Q2: What is a typical Kd value for androgens binding to the AR?
A2: The binding affinity can vary. For the potent androgen dihydrotestosterone (DHT), the dissociation constant (Kd) is approximately 10 ± 0.4 nM.[9][10] A structurally related compound, 4-androstenedione, has a much lower affinity with a Kd of 648 ± 21 nM.[9][10] The affinity of this compound is expected to be in a similar weak range.
Q3: How do I define "non-specific binding" in my assay?
A3: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a large excess (typically 100- to 1000-fold) of an unlabeled, high-affinity ligand for the same receptor.[11] This saturating concentration of unlabeled ligand will displace the radioligand from the specific receptor sites, leaving only the portion that is bound to other sites.
Q4: Why is it important to use charcoal-stripped serum in cell-based androgen receptor assays?
A4: Standard fetal bovine serum (FBS) contains endogenous steroids that can bind to the androgen receptor. This can interfere with your assay by competing with your test compound and increasing background signal. Charcoal-stripping removes these endogenous hormones, providing a clean system to study the effects of your compound of interest.[3][4][5][6][7]
Q5: Can the solvent for my compound affect the assay?
A5: Yes. Many steroid compounds are dissolved in solvents like DMSO. It is crucial to keep the final concentration of the solvent consistent across all wells and as low as possible (typically <1%), as high concentrations can disrupt receptor binding and assay integrity.
Quantitative Data Summary
The following table summarizes the binding affinities of relevant androgens to the androgen receptor.
| Compound | Dissociation Constant (Kd) | Reference |
| Dihydrotestosterone (DHT) | 10 ± 0.4 nM | [9][10] |
| 4-Androstenedione | 648 ± 21 nM | [9][10] |
Experimental Protocols
Competitive Radioligand Binding Assay for the Androgen Receptor
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone).
Materials:
-
Androgen Receptor Source (e.g., rat prostate cytosol, recombinant human AR)
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Unlabeled DHT (for determining non-specific binding)
-
Test Compound (e.g., this compound)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Wash Buffer (e.g., ice-cold Tris-HCl)
-
Separation Method: Hydroxyapatite (B223615) slurry or glass fiber filters
-
Scintillation Cocktail
-
Scintillation Counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of your test compound in assay buffer.
-
Prepare a solution of [³H]-DHT in assay buffer at a concentration at or below its Kd (e.g., 1 nM).
-
Prepare a high concentration solution of unlabeled DHT (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-DHT, and the androgen receptor preparation.
-
Non-specific Binding Wells: Add assay buffer, [³H]-DHT, a saturating concentration of unlabeled DHT, and the androgen receptor preparation.
-
Test Compound Wells: Add assay buffer, [³H]-DHT, the desired concentration of your test compound, and the androgen receptor preparation.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxyapatite Method: Add hydroxyapatite slurry to each well, incubate, and then centrifuge to pellet the hydroxyapatite with the bound receptor-ligand complex. Wash the pellets with ice-cold wash buffer.
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Add scintillation cocktail to each well (with the hydroxyapatite pellet) or to the filters in scintillation vials.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical signaling pathway of the androgen receptor.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive androgen receptor binding assay.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Charcoal-Stripped FBS | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charcoal-Stripped FBS | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. revvity.com [revvity.com]
Technical Support Center: Optimizing 4-Androstenediol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-androstenediol in in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound (4-AD) is a prohormone, meaning it is a precursor to a hormone.[1] Its primary mechanism of action in vivo is its conversion to testosterone (B1683101) by the enzyme 3β-hydroxysteroid dehydrogenase.[2] Testosterone is a potent androgen that can then exert a range of physiological effects. This compound itself has weak androgenic and estrogenic properties.
2. What are the common administration routes for this compound in in vivo studies?
While specific protocols for this compound in animal models are not abundant in published literature, common administration routes for similar steroids like androstenedione (B190577) include:
-
Oral Gavage: This is a precise method for delivering a specific dose directly to the stomach. Studies on the related compound androstenedione have utilized oral gavage in rats and mice.
-
Subcutaneous (SC) Injection: This route allows for slower absorption and can provide a more sustained release of the compound.
-
Transdermal: For human application, transdermal creams or gels have been formulated, suggesting this could be an exploratory route in animal models with appropriate vehicle selection.[3][4]
Other potential routes mentioned in human-focused literature include rectal, intranasal, and sublingual, though these are less common in preclinical animal research.[2]
3. What is a typical starting dosage for this compound in animal studies?
Direct dosage recommendations for this compound in animal models are scarce. However, data from studies on the closely related compound, 4-androstenedione, can provide a starting point for dose-ranging studies. In long-term toxicity studies, rats and mice were administered androstenedione via oral gavage at doses ranging from 10 to 50 mg/kg/day.[5] For shorter-term studies, researchers might consider a lower starting dose and perform dose-escalation studies to determine the optimal concentration for their specific experimental goals.
4. What are the potential side effects of this compound administration in vivo?
Based on its conversion to testosterone and data from related compounds, potential side effects could include:
-
Hormonal Imbalance: Increased levels of testosterone can lead to downstream effects, including conversion to estrogens, which could have contra-sexual effects.[6]
-
Androgenic Effects: In female animals, this could manifest as changes in reproductive cycles.
-
Toxicity: Long-term, high-dose administration of the related androstenedione has been associated with carcinogenic effects in mice.[5]
Researchers should include regular monitoring of animal health, including weight, food and water intake, and behavioral changes. Histopathological analysis of key organs at the end of the study is also recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Ensure proper storage of this compound powder (cool, dry, and dark place).- Prepare fresh solutions for each experiment or validate the stability of stock solutions under your storage conditions. |
| Vehicle Incompatibility | - this compound is a steroid and has low aqueous solubility. Ensure the chosen vehicle (e.g., corn oil, sesame oil, or a solution with a solubilizing agent like PEG or DMSO) is appropriate and does not cause precipitation of the compound.- Visually inspect the formulation for any precipitation before administration. |
| Dosage Calculation Errors | - Double-check all calculations for dosage, concentration, and administration volume.- Ensure accurate body weight measurements for each animal. |
| Administration Variability | - If using oral gavage, ensure consistent technique to avoid accidental administration into the lungs.- For subcutaneous injections, rotate injection sites to prevent local irritation and ensure consistent absorption. |
| Animal-to-Animal Variability | - Increase the number of animals per group to account for biological variability.- Ensure animals are of a similar age and weight at the start of the study. |
Issue 2: Poor Compound Solubility and Formulation
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | - this compound is soluble in organic solvents like DMF, DMSO, and ethanol.[7] For in vivo use, these should be used at low, non-toxic concentrations in a suitable vehicle like corn oil or saline with a co-solvent. |
| Precipitation in Vehicle | - Prepare a small test batch of the formulation and observe it over time at the intended storage and administration temperatures.- Consider using a suspension with a vehicle like 1% hydroxypropyl methylcellulose.[8] |
| Low Bioavailability | - For oral administration, be aware of potential first-pass metabolism in the liver, which can reduce bioavailability.[6] Consider subcutaneous injection for a more direct systemic exposure. |
Data Presentation
Table 1: Summary of In Vivo Studies with Androstenedione (as a proxy for this compound)
| Animal Model | Compound | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| F344/N Rats | 4-Androstenedione | 10, 20, 50 mg/kg/day | Oral Gavage | 2 years | Potential increase in mononuclear cell leukemia in females. | |
| B6C3F1 Mice | 4-Androstenedione | 10, 20, 50 mg/kg/day (males)2, 10, 50 mg/kg/day (females) | Oral Gavage | 2 years | Increased incidence of hepatocellular tumors in both sexes. | |
| Female Rats | 4-Androstenedione | Not specified | Oral Gavage | Pregnancy | Altered hepatic xenobiotic metabolism. | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rats
Disclaimer: This is a general protocol based on common practices for similar compounds and should be adapted and optimized for your specific experimental design and institutional guidelines.
-
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose in water)
-
Scale, weigh boats, spatulas
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Personal Protective Equipment (PPE)
-
-
Vehicle Preparation (Example using Corn Oil):
-
Ensure the corn oil is sterile and suitable for animal administration.
-
If a suspension is desired, a small percentage of a non-toxic solvent like DMSO may be used to initially dissolve the this compound before suspension in the oil. Ensure the final concentration of the solvent is well below established toxicity limits.
-
-
Dosage Formulation:
-
Calculate the total amount of this compound and vehicle needed for the entire study group, including a small overage.
-
Accurately weigh the this compound powder.
-
If using a co-solvent, dissolve the powder in the minimal amount of solvent required.
-
Add the dissolved compound or the powder directly to the vehicle in a sterile container.
-
Mix thoroughly using a vortex or sonicator to ensure a uniform suspension.
-
-
Administration:
-
Weigh each rat to determine the precise volume to be administered (typically 5-10 mL/kg for rats).
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the formulation.
-
Monitor the animal for any signs of distress immediately after and for a period following the procedure.
-
Protocol 2: Preparation and Administration of this compound via Subcutaneous Injection in Mice
Disclaimer: This is a general protocol and should be adapted based on your specific needs and institutional guidelines.
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile sesame oil or a mixture of saline with a solubilizing agent like PEG 300 and Tween 80)
-
Scale, weigh boats, spatulas
-
25-27 gauge needles and syringes
-
PPE
-
-
Dosage Formulation:
-
Follow the steps outlined in Protocol 1 for calculating and preparing the formulation, ensuring the chosen vehicle is suitable for subcutaneous injection.
-
-
Administration:
-
Weigh each mouse to determine the injection volume (typically up to 3 mL for a 25g mouse, but lower volumes are recommended).[9]
-
Restrain the mouse and lift the skin between the shoulder blades to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution slowly to form a subcutaneous bleb.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any local skin reactions at the injection site.
-
Mandatory Visualizations
Caption: Metabolic conversion of this compound to Testosterone and subsequent signaling.
Caption: General workflow for an in vivo this compound study.
References
- 1. Androstenedione - Wikipedia [en.wikipedia.org]
- 2. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 3. WO2003049732A1 - Use of this compound and this compound in a transdermal formulation to increase testosterone levels in humans - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Chromatographic Separation of 4-Androstenediol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the chromatographic separation of 4-androstenediol isomers.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of this compound and its structurally related isomers.
Problem: Poor Resolution or Complete Co-elution of Isomers
Question: My this compound isomers are not separating and appear as a single broad peak or closely overlapping peaks. What steps can I take to improve resolution?
Answer: Poor resolution is a primary challenge in steroid isomer analysis due to their similar structures and physicochemical properties.[1] A systematic approach to optimizing your method is crucial.
-
Mobile Phase Optimization (HPLC/LC-MS):
-
Solvent Selection: The choice of organic solvent significantly impacts selectivity. If using acetonitrile, switching to methanol (B129727) (or vice versa) can alter elution patterns and improve separation, as different solvents offer unique selectivity for isomers.[2][3]
-
Solvent Strength: In reversed-phase chromatography, decrease the percentage of the organic solvent (e.g., methanol, acetonitrile) in the mobile phase. This increases retention times and provides more opportunity for the isomers to interact differently with the stationary phase, often enhancing resolution.[2]
-
Gradient Elution: An isocratic method may not be sufficient for closely related isomers. Implementing a shallow gradient, where the mobile phase composition changes slowly over the run, can effectively separate compounds with similar retention behaviors.[2][3]
-
Additives/Buffers: Adjusting the pH of the mobile phase with modifiers can alter the ionization state of analytes and silanol (B1196071) groups on the column, which can influence retention and peak shape.[4]
-
-
Stationary Phase Selection:
-
Alternative Chemistries: Standard C18 columns are common but may not provide the necessary selectivity. Consider columns with different bonded phases. Biphenyl (B1667301) phases, for instance, offer unique selectivity for aromatic and moderately polar analytes and have been shown to provide increased resolution for structural isomers compared to C18 phases.[3][5] Phenyl-Hexyl or embedded polar group (EPG) phases are also viable alternatives.
-
Chiral Columns: If you are separating enantiomers (stereoisomers that are mirror images), a chiral stationary phase (CSP) is required. Cyclodextrin-based columns are commonly used in both GC and HPLC for this purpose.[6][7]
-
-
System & Method Parameters:
-
Temperature: Lowering the column temperature can sometimes improve separation by increasing viscosity and slowing down mass transfer, though it may also increase backpressure. Conversely, increasing temperature can improve efficiency but may decrease retention. Optimization is key.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.
-
Problem: Peaks are Tailing
Question: My isomer peaks are asymmetrical with a distinct "tail." What is causing this and how can I fix it?
Answer: Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
-
Column-Related Issues:
-
Active Silanol Sites: Free silanol groups on the silica (B1680970) backbone of the stationary phase can cause strong, unwanted interactions with polar analytes. Use a modern, high-purity, end-capped column to minimize these interactions.
-
Column Contamination: Contaminants from previous injections can build up at the column inlet, leading to peak distortion. Use a guard column to protect the analytical column and flush the column with a strong solvent.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing broad, tailing peaks. Reduce the injection volume or sample concentration.
-
-
Mobile Phase & Sample Issues:
-
Incorrect pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing. Adjust the pH to be at least 1.5-2 units away from the analyte's pKa.
-
Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[9][10] If possible, dissolve the sample in the initial mobile phase.
-
Problem: Retention Times are Shifting Between Runs
Question: I am observing significant drift or variability in the retention times of my peaks. What are the likely causes?
Answer: Inconsistent retention times make peak identification and quantification unreliable. The issue usually stems from a lack of system stability.
-
Insufficient Equilibration: The column must be fully equilibrated with the mobile phase before injection, especially when using a gradient. A lack of equilibration can cause retention times to shift, particularly for early-eluting peaks.[11]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. If it is a mixture, ensure it is well-mixed and degassed. Evaporation of the more volatile solvent component can change the composition and affect retention.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention time shifts.[12]
-
System Leaks or Pump Issues: Leaks in the system will cause a drop in pressure and a change in flow rate, leading to longer retention times.[11] Air bubbles in the pump can cause pressure fluctuations and inconsistent flow.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques used for this compound isomer separation? A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC-MS), and Supercritical Fluid Chromatography (SFC).
-
LC-MS/MS is highly sensitive and specific, and it is the standard platform for steroid analysis in clinical research.[3] It can often separate isomers without derivatization.
-
GC-MS offers excellent chromatographic resolution for steroid isomers but typically requires hydrolysis and derivatization steps to make the analytes volatile and thermally stable.[13][14][15]
-
SFC is a "green" alternative that uses supercritical CO2 as the primary mobile phase, offering fast and efficient separations, particularly for chiral compounds.[16][17]
Q2: Why is separating steroid isomers so difficult? A2: Steroids often have numerous structural isomers (compounds with the same molecular formula but different structures) and stereoisomers (compounds with the same connectivity but different spatial arrangements).[1] These isomers, such as this compound and 5-androstenediol, can have very similar polarities and molecular weights, making them difficult to resolve with standard chromatographic methods.[18] Mass spectrometry alone cannot differentiate between isomers, necessitating effective chromatographic separation prior to detection.[3]
Q3: Is derivatization always necessary for GC-MS analysis of steroids? A3: Yes, for GC analysis, derivatization is a required step. Steroids are not sufficiently volatile or thermally stable to pass through a GC system in their native form.[13] A common procedure involves forming trimethylsilyl (B98337) (TMS) derivatives, which increases their volatility and improves chromatographic performance.[19]
Q4: How can I minimize matrix effects when analyzing samples from biological fluids like plasma or urine? A4: Matrix effects, where components in the sample interfere with analyte ionization in the mass spectrometer, can lead to inaccurate quantification.[20] Effective sample preparation is key to minimizing these effects. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to clean up the sample and remove many interfering substances before LC-MS/MS analysis.[3][14]
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Steroid Isomer Separation
This table summarizes the observed performance differences between a traditional C18 column and a Biphenyl column for separating structurally similar steroid isomers, demonstrating the impact of stationary phase selection on resolution.
| Feature | Accucore C18 | Accucore Biphenyl | Rationale for Performance |
| Separation Principle | Primarily hydrophobic interactions. | Mixed-mode interactions: hydrophobic, aromatic (π-π), and polar selectivity.[3] | The multi-modal interactions of the Biphenyl phase provide alternative selectivity that can resolve isomers that co-elute on C18. |
| Resolution of Isomers | Lower resolution observed for critical isomer pairs.[5] | Increased resolution between multiple groups of isomers.[3][5] | The unique selectivity of the biphenyl phase results in greater separation between structurally similar compounds. |
| Elution Order | Standard elution based on hydrophobicity. | Can result in changes in elution order compared to C18.[3] | This can be a useful tool for resolving difficult co-elutions by rearranging the chromatogram. |
| Recommended Use | General-purpose steroid analysis. | Difficult isomer separations where C18 fails to provide adequate resolution.[3] | Ideal for methods requiring accurate quantification of multiple, closely related steroid isomers. |
Experimental Protocols
Protocol 1: Reverse-Phase UHPLC-MS/MS Method for Steroid Isomer Separation
This protocol is based on established methods for separating closely related steroid isomers from plasma extracts.[3][5]
-
Sample Preparation (Solid-Phase Extraction):
-
Mix 400 µL of human plasma 1:1 with 2% zinc sulfate (B86663) solution to precipitate proteins.
-
Centrifuge the mixture.
-
Load the supernatant onto an SPE plate (e.g., SOLAµ HRP) pre-conditioned with methanol and equilibrated with water.
-
Wash the SPE plate with 20% methanol to remove interferences.
-
Elute the steroids with 40 µL of 80:20 (v/v) acetonitrile:methanol.
-
Dilute the final extract to 100 µL with the initial mobile phase.
-
-
UHPLC Conditions:
-
Column: Biphenyl phase column (e.g., Thermo Scientific™ Accucore™ Biphenyl, 2.6 µm).
-
Mobile Phase A: 0.2 mM ammonium (B1175870) fluoride (B91410) in water.
-
Mobile Phase B: 0.2 mM ammonium fluoride in methanol.
-
Gradient: 5% to 100% Mobile Phase B over 12 minutes.
-
Equilibration: 3 minutes post-run.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
MS/MS Conditions:
-
Use a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
Optimize precursor and product ion transitions for each specific this compound isomer and internal standard.
-
Protocol 2: General Workflow for GC-MS Analysis of Steroids
This protocol outlines the essential steps for preparing and analyzing steroids by GC-MS, a technique that requires deconjugation and derivatization.[13][14][19]
-
Enzymatic Hydrolysis:
-
For urine samples, most steroids are present as glucuronide or sulfate conjugates.[13]
-
Incubate the sample with a β-glucuronidase/arylsulfatase enzyme preparation to cleave the conjugate moieties and release the free steroids.
-
-
Extraction:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the free steroids from the aqueous matrix.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and an ammonium iodide catalyst) to form trimethylsilyl (TMS) ethers. This step increases the volatility of the steroids.
-
-
GC-MS Analysis:
-
Column: Use a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector: Operate in splitless mode.
-
Temperature Program: Use a slow temperature ramp (e.g., 1-3°C/min) to achieve maximal chromatographic resolution of isomers.[15]
-
MS Detector: Operate in scan or selected ion monitoring (SIM) mode for identification and quantification.
-
Visualizations
Caption: A logical workflow for troubleshooting poor chromatographic separation of isomers.
Caption: this compound is a direct precursor in the biosynthesis of testosterone.[21]
Caption: A typical experimental workflow for the analysis of steroids from biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. uhplcs.com [uhplcs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. lcms.cz [lcms.cz]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. Buy this compound (EVT-302197) | 1156-92-9 [evitachem.com]
- 19. Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma: application to pharmacokinetic studies after oral administration of a prohormone supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. caymanchem.com [caymanchem.com]
Addressing matrix effects in mass spectrometry analysis of 4-androstenediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 4-androstenediol using mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound by LC-MS/MS, focusing on mitigating matrix effects.
Issue 1: Low Signal Intensity or Complete Signal Loss
-
Question: My this compound signal is very low or absent. What are the likely causes and solutions?
-
Answer: Low or no signal for this compound is a common problem often linked to significant ion suppression from the sample matrix. Here’s a step-by-step troubleshooting approach:
-
Evaluate Sample Preparation: The initial and most critical step is to ensure your sample preparation method effectively removes interfering matrix components.
-
Protein Precipitation (PPT): While quick and easy, PPT is often insufficient for removing phospholipids (B1166683), a major cause of ion suppression in plasma and serum samples.[1] If you are using PPT, consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Ensure your solvent system and pH are optimized for this compound extraction.
-
Solid-Phase Extraction (SPE): SPE can offer high selectivity and sample cleanup.[2] Method development is crucial to select the appropriate sorbent and elution solvents.
-
Supported Liquid Extraction (SLE): SLE is an alternative to LLE that can offer high, reproducible recoveries and is amenable to automation.[3]
-
-
Optimize Chromatographic Separation: Co-elution of matrix components with this compound is a primary cause of ion suppression.[4]
-
Modify your LC gradient to better separate this compound from the matrix.
-
Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Check Instrument Parameters:
-
Ensure the mass spectrometer is properly tuned and calibrated.[5]
-
Optimize ion source parameters (e.g., gas flow, temperature, voltage) for this compound.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects, thus compensating for signal suppression during quantification.[6]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: I'm observing poor peak shape for this compound. What could be the problem?
-
Answer: Poor peak shape can compromise integration and affect the accuracy of your results. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[7]
-
Secondary Interactions: Residual silanols on the column can interact with the hydroxyl groups of this compound, causing peak tailing.[8]
-
Use a column with high-purity silica (B1680970) and end-capping.
-
Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress silanol (B1196071) activity.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve your extracted sample in the initial mobile phase.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to peak splitting and tailing.[10]
-
Use a guard column to protect your analytical column.
-
If performance degrades, try flushing the column according to the manufacturer's instructions, or replace it.
-
-
Issue 3: High Variability in Results
-
Question: My results for this compound are not reproducible. What should I investigate?
-
Answer: High variability in quantitative results often points to inconsistent matrix effects.
-
Assess Matrix Effect Variability: The magnitude of ion suppression can vary between different lots of biological matrix.[11] It is crucial to evaluate the matrix effect across multiple sources of your matrix (e.g., plasma from different donors) during method validation.
-
Implement a Robust Sample Preparation Method: As mentioned previously, a more selective sample preparation method like SPE or SLE will reduce the overall matrix effect and its variability.
-
Mandatory Use of a Co-eluting SIL-IS: A stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for sample-to-sample variations in matrix effects.[6]
-
Frequently Asked Questions (FAQs)
-
Question: What are matrix effects in the context of this compound analysis?
-
Answer: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix (e.g., plasma, serum, urine).[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.[12]
-
Question: How can I quantitatively assess matrix effects for my this compound assay?
-
Answer: The most common method is the post-extraction spike method.[12] This involves comparing the peak area of this compound in a sample prepared by spiking the analyte into an extracted blank matrix to the peak area of a pure solution of the analyte at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Question: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
-
Answer: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to this compound.[6] This means it will have the same extraction recovery, chromatographic retention time, and ionization response. By co-eluting with this compound, the SIL-IS experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of the measurement.[5]
-
Question: Which sample preparation technique is best for minimizing matrix effects for this compound?
-
Answer: While the optimal method can be matrix-dependent, more selective techniques generally provide cleaner extracts and reduce matrix effects more effectively.
Quantitative Data Summary
The following tables summarize recovery data for this compound and related steroids using different sample preparation techniques.
Table 1: Recovery of this compound and Related Steroids with Liquid-Liquid Extraction (LLE)
| Analyte | Matrix | Recovery (%) | Reference |
| 5-Androstenediol | Serum | 84.9 - 92.0 | [3] |
| Androstenedione | Serum | 86.2 - 90.3 | [3] |
| Testosterone | Serum | 88.2 - 90.3 | [3] |
Table 2: Comparison of Average Recovery for Different Sample Preparation Techniques
| Sample Preparation Method | Average Recovery (%) | Standard Deviation (%) | Note |
| Supported Liquid Extraction (SLE) | 94 | 6 | Based on a panel of acidic, basic, and neutral analytes. |
| Liquid-Liquid Extraction (LLE) | 87 | 7 | Based on a panel of acidic, basic, and neutral analytes. |
Note: Data from a comparative study of SLE and LLE for a range of analytes, not specific to this compound, but indicative of general performance.[3]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Serum
This protocol is adapted from a method for the simultaneous quantification of multiple steroids, including androstenediol.
-
Sample Preparation:
-
To 200 µL of serum, add an appropriate amount of the stable isotope-labeled internal standard for this compound.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Protocol 2: Supported Liquid Extraction (SLE) for this compound in Plasma
This protocol is a general procedure for SLE that can be adapted for this compound.
-
Sample Preparation:
-
To 100 µL of plasma, add the stable isotope-labeled internal standard.
-
Pre-treat the sample as necessary (e.g., addition of acid or base to disrupt protein binding).
-
Load the sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.
-
Elute the analytes with a water-immiscible organic solvent (e.g., ethyl acetate/MTBE mixture) under gravity.
-
Evaporate the eluate to dryness.
-
Reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Follow similar LC-MS/MS conditions as described in Protocol 1, with potential for optimization based on the cleaner extract obtained from SLE.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msacl.org [msacl.org]
- 12. sciex.com [sciex.com]
Technical Support Center: Strategies to Reduce Estrogenic Conversion of 4-Androstenediol In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the in vivo estrogenic conversion of 4-androstenediol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the estrogenic conversion of this compound?
A1: this compound is not directly converted to estrogens. It first acts as a prohormone to testosterone (B1683101). The conversion rate is approximately 15.76%. Subsequently, testosterone is converted into the potent estrogen, estradiol (B170435), by the enzyme aromatase (cytochrome P450 19A1). Therefore, strategies to reduce the estrogenic effects of this compound focus on inhibiting this final aromatization step.
Q2: What are the primary strategies to reduce the in vivo conversion of this compound to estrogens?
A2: The most effective and widely studied strategy is the inhibition of the aromatase enzyme.[1] Aromatase inhibitors (AIs) are compounds that block the active site of aromatase, preventing the conversion of androgens (like testosterone) into estrogens (like estradiol).[2] This is a highly effective approach as it targets the final, obligatory step in estrogen biosynthesis.[1]
Q3: What are the main classes of aromatase inhibitors (AIs) used in research?
A3: Aromatase inhibitors are broadly categorized into two main types:
-
Type I (Steroidal, Irreversible): These are substrate analogs that bind to the aromatase enzyme and cause its permanent inactivation.[1] A key example is Formestane (B1683765) (4-hydroxyandrostenedione).[3][4]
-
Type II (Non-steroidal, Reversible): These compounds bind reversibly to the enzyme's active site. This class includes the highly potent "third-generation" inhibitors such as Anastrozole , Letrozole , and Vorozole (B144775) .[2][5][6]
Q4: How effective are these inhibitors at reducing estrogen levels in vivo?
A4: Third-generation aromatase inhibitors are highly potent, capable of inhibiting total body estrogen synthesis by over 98% in vivo.[6] Studies on compounds like vorozole have shown a reduction in the conversion of androstenedione (B190577) to estrone (B1671321) by 93-94%, while formestane (4-OHA) has been shown to reduce this conversion by a mean of 90%.[7]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of various aromatase inhibitors in reducing androgen-to-estrogen conversion.
| Inhibitor | Class | Model System | Dose | Efficacy | Citation(s) |
| Vorozole | Non-steroidal | Postmenopausal Women | 1 - 5 mg (single oral dose) | 93.0 - 94.4% inhibition of androstenedione to estrone conversion | |
| Formestane (4-OHA) | Steroidal | Postmenopausal Women | 500 mg i.m. (two doses) | ~90% mean reduction of androstenedione to estrone conversion | [7] |
| Letrozole | Non-steroidal | General (Human) | Standard doses | 75 - 95% suppression of plasma estradiol, estrone, and estrone sulfate | [2] |
| Anastrozole | Non-steroidal | General (Human) | 0.5 - 1 mg (daily) | ~50% reduction in estradiol concentrations | [2] |
| Letrozole | Non-steroidal | Immature Female Rats | 10 µg/kg | Significant inhibition of androstenedione-induced uterine hypertrophy | [5] |
Signaling Pathways and Workflows
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to Estradiol and the inhibitory action of Aromatase Inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo study of aromatase inhibition.
Experimental Protocols
Protocol 1: In Vivo Assessment of Aromatase Inhibition in Rodents
This protocol provides a generalized method based on the androstenedione-induced uterine hypertrophy model in immature rats, a common assay for in vivo aromatase inhibition.[5]
1. Animal Model and Preparation:
-
Use immature female Sprague-Dawley rats (21-23 days old).
-
Acclimate animals for 3-4 days upon arrival, with standard chow and water ad libitum.
-
House animals under controlled temperature (22±2°C) and a 12h light/dark cycle.
2. Dosing Solutions:
-
Prepare this compound (or a stable precursor like androstenedione as used in reference studies) in a suitable vehicle (e.g., sesame oil).
-
Prepare the aromatase inhibitor (e.g., Letrozole) in a separate vehicle (e.g., 0.5% carboxymethyl cellulose).
3. Experimental Groups (Example):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Positive Control): this compound substrate.
-
Group 3 (Test Group): this compound substrate + Aromatase Inhibitor.
-
Randomly assign at least 6-8 animals per group.
4. Administration:
-
Administer the aromatase inhibitor (or its vehicle) via oral gavage or subcutaneous injection once daily for 4-7 days.
-
One hour after AI administration, administer the this compound substrate (or its vehicle) subcutaneously.
5. Endpoint Measurement:
-
On the day after the final treatment, euthanize the animals via an approved method.
-
Carefully dissect the uteri, trim away fat and connective tissue, and blot to remove luminal fluid.
-
Record the wet weight of the uterus immediately.
-
A significant reduction in uterine weight in the Test Group compared to the Positive Control group indicates effective aromatase inhibition.
Protocol 2: Quantification of Plasma Steroids by LC-MS/MS
This protocol is a synthesized guide for the simultaneous quantification of this compound, testosterone, and estradiol in plasma, based on established methodologies.[8][9][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 50 µL of an internal standard solution (containing deuterated analogs of each steroid, e.g., d5-Estradiol).
-
Vortex briefly to mix.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 10 minutes, then centrifuge at 3000 x g for 5 minutes to separate phases.
-
Freeze the aqueous (bottom) layer in a dry ice/ethanol bath and decant the organic (top) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Chromatographic Separation:
-
Reconstitute the dried extract in 100 µL of a mobile phase-like solution (e.g., 50:50 methanol:water).
-
Inject 10-20 µL onto a reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Use a gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid or 0.2mM Ammonium Fluoride) and Mobile Phase B (e.g., methanol). A typical run time is 10-15 minutes.
3. Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode for androgens and negative mode for estrogens (or positive mode with derivatization).
-
Optimize and monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and internal standard for accurate quantification.
4. Quantification:
-
Generate a calibration curve using stripped serum or a surrogate matrix spiked with known concentrations of each steroid.
-
Calculate analyte concentrations in unknown samples by comparing the analyte/internal standard peak area ratios to the calibration curve.
Troubleshooting Guide
Q: My in vivo results show high variability between animals in the same group. What are the potential causes?
A: High variability is a common challenge in in vivo studies. Consider these factors:
-
Dosing Inaccuracy: Ensure precise and consistent administration of compounds. For oral gavage, verify proper technique to avoid mis-dosing. For injections, ensure the full dose is delivered.
-
Animal Health: Underlying health issues in individual animals can affect metabolism. Monitor animals daily for signs of stress or illness.
-
Biological Rhythms: Steroid hormone levels can fluctuate diurnally.[11] Standardize the time of day for dosing and sample collection to minimize this variability.
-
Pipetting and Sample Handling: Inconsistent pipetting during sample preparation or variable sample storage conditions can introduce errors. Use calibrated pipettes and maintain a consistent cold chain.[12]
Q: I am observing lower-than-expected efficacy of my aromatase inhibitor in vivo. Why might this be happening?
A: Several factors can lead to poor inhibitor performance:
-
Pharmacokinetics/Bioavailability: The chosen route of administration may not provide adequate absorption or the compound may be rapidly metabolized and cleared. A pilot pharmacokinetic study might be necessary.
-
Compound Stability: Ensure the inhibitor is stable in its vehicle and under storage conditions. Degradation can significantly reduce the effective concentration.
-
Dose Selection: The dose may be insufficient. Conduct a dose-response study to determine the optimal concentration for the desired level of inhibition.
-
Assay Sensitivity: If measuring downstream effects (like uterine weight), the effect may be too subtle at the chosen time point or dose. If measuring hormone levels, ensure your analytical method has sufficient sensitivity.[6]
Q: My LC-MS/MS analysis is suffering from high background noise or matrix effects. How can I improve my results?
A: Matrix effects are a known issue in bioanalysis.[13]
-
Improve Sample Cleanup: A simple protein precipitation may be insufficient. Use a more robust method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering substances like phospholipids.[13]
-
Optimize Chromatography: Increase the chromatographic resolution between your analytes and interfering matrix components. Try a different column chemistry (e.g., PFP instead of C18) or adjust the gradient elution profile.[8]
-
Use Stable Isotope-Labeled Internal Standards: These are the gold standard as they co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.[10]
-
Check for Contamination: Steroids are ubiquitous. Ensure all glassware, solvents, and equipment are meticulously clean to avoid external contamination.
References
- 1. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo studies with aromatase inhibitor 4-hydroxy-androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. lcms.cz [lcms.cz]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
- 11. Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
Improving the stability of 4-androstenediol in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-androstenediol during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at or below -20°C in a desiccated environment. This minimizes the rates of potential degradation reactions. For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: How does humidity affect the stability of this compound?
A2: this compound is susceptible to hydrolysis in the presence of moisture. It is crucial to store the compound in a tightly sealed container with a desiccant to minimize humidity exposure. High humidity can lead to the formation of degradation products and a decrease in potency over time.
Q3: Is this compound sensitive to light?
A3: Like many steroid compounds, this compound can be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of various degradation products. It is recommended to store this compound in an amber or opaque container to protect it from light exposure.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution for long periods is generally not recommended due to the increased risk of degradation (e.g., hydrolysis, oxidation). If you must store it in solution, use a non-aqueous, aprotic solvent, purge the vial with an inert gas like nitrogen or argon to remove oxygen, and store at -20°C or below. It is advisable to prepare solutions fresh whenever possible.
Q5: What are the visible signs of this compound degradation?
A5: Visible signs of degradation can include a change in color (e.g., yellowing), clumping of the powder (indicating moisture uptake), or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is recommended to confirm the purity and potency of stored material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC-MS analysis | Degradation of this compound due to improper storage (exposure to heat, light, or moisture). | 1. Review storage conditions and ensure they meet the recommended guidelines (-20°C, desiccated, protected from light). 2. Perform a forced degradation study on a reference standard to identify potential degradation peaks. 3. Use a new, unopened vial of this compound to confirm the identity of the main peak. |
| Decreased potency or biological activity | Chemical degradation leading to a lower concentration of the active compound. | 1. Re-quantify the concentration of your this compound stock using a validated analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, discard the old stock and prepare a fresh solution from a properly stored solid sample. |
| Difficulty dissolving the compound | The compound may have degraded or absorbed moisture, altering its physical properties. | 1. Ensure you are using an appropriate solvent. This compound is soluble in organic solvents like ethanol, DMSO, and DMF. 2. Gentle warming and sonication may aid dissolution. 3. If solubility issues persist, it may be an indication of degradation, and the material should be re-analyzed for purity. |
| Discoloration of the solid compound | Exposure to light, oxygen, or reactive impurities. | 1. While slight discoloration may not always indicate significant degradation, it is a warning sign. 2. It is recommended to test the purity of the discolored material before use. 3. Always store the compound in a dark, airtight container. |
Data Presentation
| Storage Condition | Temperature | Humidity | Light | Expected Stability (Solid Form) |
| Optimal Long-Term | -20°C | Low (with desiccant) | Protected | > 5 years |
| Short-Term | 4°C | Low (with desiccant) | Protected | 1-2 years |
| Room Temperature | 20-25°C | Uncontrolled | Exposed | Months to < 1 year |
| Accelerated | 40°C | 75% RH | Exposed | Days to weeks |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Methanol (B129727) (for sample preparation)
2. Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
For stability samples, accurately weigh and dissolve the this compound in methanol to achieve a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of the stock solution. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of the stock solution. Heat at 80°C for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
5. Analysis:
-
Inject the prepared samples and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Protocol 2: Long-Term Stability Study Protocol
1. Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
2. Materials:
-
Multiple vials of solid this compound from the same batch.
-
Amber glass vials with screw caps.
-
Desiccant packs.
-
Stability chambers/freezers set to the desired conditions.
3. Storage Conditions:
-
-20°C ± 5°C with desiccant
-
4°C ± 2°C with desiccant
-
25°C ± 2°C / 60% ± 5% RH (for comparison)
4. Testing Schedule:
-
Initial analysis (Time 0)
-
3, 6, 9, 12, 18, 24, and 36 months
5. Analytical Method:
-
Use the validated stability-indicating HPLC-UV method described in Protocol 1.
6. Evaluation Criteria:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: HPLC analysis to determine the percentage of this compound remaining and the formation of any degradation products.
-
Acceptance Criteria: A decrease in purity of not more than 5% from the initial value is generally considered acceptable.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Simplified metabolic and signaling pathway of this compound.
Technical Support Center: Cell Viability Issues with High Concentrations of 4-Androstenediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of 4-androstenediol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound (also known as androst-4-ene-3β,17β-diol) is a steroid hormone that serves as a precursor to testosterone (B1683101) and estrogen.[1] It can act as a weak partial agonist of the androgen receptor (AR).[1] In the presence of more potent androgens like dihydrotestosterone (B1667394) (DHT), it can exhibit antagonistic effects.[1] At high concentrations, androgens, including related compounds, have been observed to induce cytotoxic effects in various cell lines, potentially through the induction of apoptosis, cell cycle arrest, and oxidative stress.
Q2: We are observing a significant decrease in cell viability at high concentrations of this compound. What are the potential mechanisms?
High concentrations of androgens can trigger cell death through several mechanisms:
-
Apoptosis (Programmed Cell Death): Androgens can induce apoptosis through both androgen receptor (AR)-dependent and independent pathways. This can involve the activation of caspase cascades, changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and disruption of the mitochondrial membrane potential.[2][3][4]
-
Cell Cycle Arrest: Steroid hormones can influence cell cycle progression, potentially leading to arrest at specific checkpoints (e.g., G1 or G2/M phase), which can precede apoptosis.[5]
-
Oxidative Stress: Androgens have been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6] This can contribute to the induction of apoptosis.
Q3: Our MTT assay results show an unexpected increase in signal at high concentrations of this compound, suggesting increased viability. What could be the cause?
This is a common issue when working with certain compounds in MTT assays. The MTT assay measures metabolic activity, and an increased signal does not always correlate with increased cell viability. Potential causes include:
-
Direct Reduction of MTT: The compound itself may have reducing properties that can convert the MTT reagent to formazan (B1609692), leading to a false-positive signal independent of cellular metabolic activity.[7]
-
Induction of Cellular Stress Response: Sub-lethal concentrations of a toxic compound can sometimes induce a temporary increase in metabolic activity as a stress response, leading to a transient spike in the MTT signal before cell death occurs.[8]
To troubleshoot this, it is recommended to perform a cell-free control experiment to check for direct MTT reduction by this compound and to use an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a direct cell counting method with a viability dye like trypan blue.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Results
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | Lipophilic compounds like steroids can precipitate in aqueous culture media, leading to inconsistent effective concentrations. - Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.[9] Visually inspect for precipitation under a microscope. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific media.[9] |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to high variability in results. - Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting. Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS or media.[10] |
| Solvent (e.g., DMSO) Toxicity | High concentrations of the solvent used to dissolve this compound can be toxic to cells. - Solution: Always include a vehicle control (media with the same final concentration of the solvent) to assess solvent toxicity. Aim for a final DMSO concentration below 0.5%, and if necessary, perform a dose-response curve for the solvent alone to determine the non-toxic concentration for your specific cell line.[9] |
Issue 2: Difficulty in Interpreting Apoptosis Assay Results
| Possible Cause | Troubleshooting Steps |
| Distinguishing Between Apoptosis and Necrosis | High concentrations of a compound can induce both apoptosis and necrosis, making it difficult to differentiate with a single-endpoint assay. - Solution: Use a dual-staining method like Annexin V and Propidium Iodide (PI). Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10] |
| False Positives in PI Staining | Propidium Iodide can stain RNA in the cytoplasm of permeabilized cells, leading to an overestimation of cell death. - Solution: Incorporate an RNase A treatment step in your protocol after cell fixation and permeabilization to ensure that only DNA is stained.[11] |
| Sub-optimal Staining Conditions | Incorrect reagent concentrations or incubation times can lead to weak or non-specific staining. - Solution: Titer the Annexin V and PI concentrations for your specific cell type and experimental conditions. Optimize incubation times to ensure adequate staining without causing artifacts. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of androgens on cell viability, apoptosis, and the cell cycle. Note that these values are illustrative and can vary significantly depending on the specific cell line, concentration of this compound, and duration of treatment.
Table 1: Representative IC50 Values for Androgen Compounds in Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Dehydroepiandrosterone (DHEA) Derivative | MCF-7 (Breast Cancer) | 48 | 9.18 | [12] |
| Dehydroepiandrosterone (DHEA) Derivative | HepG2 (Liver Cancer) | 48 | 9.10 | [12] |
| Diterpenylnaphthohydroquinone | Various Tumor Cell Lines | Not Specified | < 1 | [13] |
Table 2: Illustrative Cell Cycle Distribution Analysis after Androgen Treatment
| Treatment | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Vehicle Control | MCF-7 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 1.5 ± 0.4 |
| Androgen Compound (e.g., 50 µM, 48h) | MCF-7 | 30.1 ± 3.8 | 10.3 ± 1.5 | 48.2 ± 4.1 | 11.4 ± 2.1 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[14]
Table 3: Illustrative Apoptosis Analysis by Annexin V/PI Staining after Androgen Treatment
| Treatment | Cell Line | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | LNCaP | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (High Conc.) | LNCaP | 70.3 ± 4.5 | 15.2 ± 3.1 | 14.5 ± 2.9 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of steroid compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5% for DMSO. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell-Free Control: To check for interference, prepare a parallel plate without cells and follow the same procedure from step 2 onwards.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include both negative (vehicle) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Signaling Pathways and Experimental Workflows
Androgen Receptor-Mediated Apoptosis Pathway
High concentrations of androgens can trigger apoptosis through the intrinsic (mitochondrial) pathway, often involving the androgen receptor.
Caption: Androgen Receptor-Mediated Apoptosis Pathway.
Experimental Workflow for Assessing Cell Viability
This workflow outlines the key steps in evaluating the effect of this compound on cell viability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Androgen and Its Receptor Promote Bax-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens Modulate Bcl-2 Agonist of Cell Death (BAD) Expression and Function in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered expression of Bcl-2 and Bax in follicles within dehydroepiandrosterone-induced polycystic ovaries in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dot | Graphviz [graphviz.org]
- 6. Androgens induce oxidative stress and radiation resistance in prostate cancer cells though NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0005849) [hmdb.ca]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Glyceollins Trigger Anti-Proliferative Effects in Hormone-Dependent Aromatase-Inhibitor-Resistant Breast Cancer Cells through the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Androstenediol Metabolic Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting metabolic studies of 4-androstenediol. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and key metabolic data to ensure the successful optimization of incubation times and overall experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is a steroid prohormone that acts as a direct precursor to testosterone (B1683101).[1] The main conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][2] This pathway is notably efficient; in vitro studies have shown the conversion rate of this compound to testosterone in human blood to be approximately 15.76%, which is nearly three times more efficient than the conversion of androstenedione (B190577).[2][3]
Q2: What are the key enzymes I should be aware of in these studies?
The primary enzymes governing this compound metabolism are hydroxysteroid dehydrogenases (HSDs), which catalyze the interconversion of hydroxysteroids and ketosteroids.[2] The two most critical enzymes for your experiments are:
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is pivotal for converting this compound into testosterone.[1][2]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme can convert androstenedione to testosterone.[4] It is also involved in the broader steroidogenic pathways.
The expression and activity of these enzymes can be regulated by hormones and vary significantly between different tissues (e.g., liver, adrenal, gonadal).[2][5]
Q3: How do I determine the optimal initial incubation time for my experiment?
The optimal incubation time is the duration required to generate a sufficient amount of metabolite for accurate quantification while ensuring the reaction remains in the linear range. A preliminary time-course experiment is essential. Start by incubating this compound with your biological matrix (e.g., liver microsomes, hepatocytes) and collecting samples at several time points (e.g., 0, 5, 15, 30, 60, and 90 minutes).[6] Plot the metabolite concentration against time. The optimal incubation time will be within the linear portion of this curve, before the reaction rate slows due to substrate depletion or enzyme instability.
Q4: What key factors can influence the rate of this compound metabolism?
Several factors can significantly alter the metabolic rate:
-
Enzyme Concentration: The amount of active 3β-HSD and other relevant enzymes in your tissue preparation.
-
Substrate Concentration: The initial concentration of this compound. At very high concentrations, substrate inhibition can occur.
-
Cofactor Availability: The presence of necessary cofactors, such as NAD+ or NADP+, is crucial for the activity of HSD enzymes.
-
Temperature and pH: Steroidogenic enzymes have optimal temperature (typically 37°C) and pH ranges.
-
Biological Matrix: The type of tissue or cell line used will have different metabolic capacities. For instance, liver tissue is highly metabolically active.[1]
Troubleshooting Guide
Q1: My metabolite (Testosterone) yield is lower than expected. What are the possible causes?
Low metabolite yield is a common issue. Use the following workflow to diagnose the potential cause.
Q2: I'm seeing high variability between my replicate experiments. How can I improve consistency?
High variability can obscure results. Consider these potential sources and solutions:
-
Pipetting Inaccuracy: Small volumes of concentrated steroids or enzymes can be a major source of error. Ensure pipettes are calibrated and use careful technique. Consider serial dilutions to work with larger, more manageable volumes.
-
Inconsistent Incubation Conditions: Ensure uniform temperature across all samples in your incubator. For reactions started manually, stagger the addition of starting reagent and the stopping reagent to ensure identical incubation times for every sample.
-
Matrix Heterogeneity: If using tissue homogenates, ensure the suspension is well-mixed before aliquoting to avoid variations in enzyme concentration between samples.
-
Sample Processing: Standardize all post-incubation steps, such as extraction procedures and solvent evaporation times, to ensure consistent sample workup.
Q3: The reaction seems to stop or slow down prematurely. What could be the issue?
If the reaction plateaus earlier than expected in a time-course study, it could be due to:
-
Enzyme Instability: The metabolic enzymes may not be stable for long periods under your experimental conditions. Consider running the experiment at a lower temperature or adding stabilizing agents if compatible with the assay.
-
Substrate Depletion: If the initial substrate concentration is too low, it may be fully consumed before the end of the experiment. This is the desired outcome for determining an endpoint, but for kinetic studies, you need to ensure the measurement is taken during the initial linear rate.
-
Product Inhibition: The generated metabolite (e.g., testosterone) may be inhibiting the enzyme's activity at higher concentrations. Analyze samples at earlier time points to see if this is the case.
-
Cofactor Depletion: The required cofactors may be consumed during the reaction. Ensure the initial concentration is not rate-limiting.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a standard procedure for determining the linear range of metabolite formation for this compound in a given biological system (e.g., human liver microsomes).
1. Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.
-
Cofactor Solution: Prepare a fresh solution of NAD+ or NADP+ in the phosphate buffer. The final concentration in the incubation should typically be around 1 mM.
-
Substrate (this compound) Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock. The final solvent concentration in the incubation should be kept low (<1%) to avoid enzyme inhibition.
-
Biological Matrix: Thaw human liver microsomes (HLM) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Stop Solution: Prepare a stop solution, typically ice-cold acetonitrile, to quench the reaction. For LC-MS/MS analysis, this may contain an internal standard.
2. Incubation Procedure:
-
Set up microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45, 60, 90 minutes) in triplicate.
-
Pre-warm a water bath or incubator to 37°C.
-
In each tube, combine the phosphate buffer, cofactor solution, and diluted HLM suspension.
-
Pre-incubate the tubes at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate the reaction by adding the this compound substrate to each tube (except the 0-minute time point). Vortex gently.
-
For the 0-minute time point, add the stop solution before adding the substrate.
-
At each subsequent time point, terminate the reaction by adding a sufficient volume of the ice-cold stop solution. Vortex immediately.
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Analyze the supernatant for the formation of testosterone and the depletion of this compound using a validated analytical method, such as LC-MS/MS.
4. Data Interpretation:
-
Quantify the concentration of testosterone at each time point.
-
Plot the testosterone concentration (y-axis) against time (x-axis).
-
Identify the linear range of the reaction. The optimal incubation time for subsequent experiments should be chosen from within this linear phase to ensure that the measured metabolic rate is constant and proportional to enzyme activity.
Quantitative Data Summary
The following table summarizes key parameters relevant to this compound metabolism. Note that kinetic constants can vary significantly based on the specific enzyme isoform, tissue source, and experimental conditions.
| Parameter | Value | Significance |
| Conversion Efficiency | ~15.76% (to Testosterone in vitro)[1][2] | Indicates a high potential for conversion to the more potent androgen, testosterone. This is significantly higher than the conversion from androstenedione (~5.61%).[1] |
| Primary Enzyme | 3β-Hydroxysteroid Dehydrogenase (3β-HSD)[2] | This is the rate-limiting enzyme for the primary conversion to testosterone. |
| Michaelis Constant (Kₘ) | Varies | Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A low Kₘ indicates a high affinity of the enzyme for the substrate. Determining this is crucial for setting appropriate substrate concentrations. |
| Maximum Velocity (Vₘₐₓ) | Varies | Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration. |
References
- 1. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 2. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Androgen Metabolism | GLOWM [glowm.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 4-Androstenediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high-purity 4-androstenediol.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues in this compound synthesis.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound from 4-androstenedione resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the reduction of 4-androstenedione to this compound are a common challenge. The primary causes often revolve around reaction conditions, reagent quality, and work-up procedures.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The temperature plays a crucial role in the selectivity of the reduction. Temperatures that are too high can lead to over-reduction and the formation of byproducts, while temperatures that are too low may result in an incomplete reaction.
-
Troubleshooting: Maintain a stable, low temperature (ideally between 0°C and -10°C) throughout the addition of the reducing agent. Use a cooling bath (e.g., ice-salt bath) and monitor the temperature closely.
-
-
Incorrect Stoichiometry of Reducing Agent: An excess of the reducing agent (e.g., sodium borohydride) can lead to the formation of fully saturated androstane-3,17-diols, while an insufficient amount will result in incomplete conversion of the starting material.
-
Troubleshooting: Carefully calculate and weigh the required amount of reducing agent. A slight molar excess is often used, but large excesses should be avoided.
-
-
Poor Quality of Reagents or Solvents: The purity of the starting material, 4-androstenedione, and the dryness of the solvent (e.g., methanol (B129727), ethanol) are critical. Water in the solvent can consume the reducing agent and affect the reaction's efficiency.
-
Troubleshooting: Use high-purity, anhydrous solvents. Ensure your starting 4-androstenedione is of high purity.
-
-
Inefficient Quenching and Work-up: Improper quenching of the reaction can lead to the loss of product during extraction. The pH adjustment is a critical step.
-
Troubleshooting: After the reaction is complete, carefully quench the excess reducing agent by the slow, portion-wise addition of a weak acid like acetic acid until the pH is neutral. This should be done at a low temperature to control the reaction rate.
-
-
Loss of Product During Recrystallization: Using an inappropriate solvent or an excessive volume of solvent for recrystallization can lead to significant product loss.
-
Troubleshooting: Select a solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures. Methanol or ethanol-water mixtures are commonly used. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final this compound product is contaminated with byproducts. How can I identify and minimize these impurities?
Answer: The primary impurities in the synthesis of this compound are typically unreacted starting material, over-reduced products, and stereoisomers.
Common Impurities and Mitigation Strategies:
-
Unreacted 4-Androstenedione: This indicates an incomplete reaction.
-
Identification: Can be detected by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mitigation: Ensure sufficient reaction time and the correct stoichiometry of the reducing agent. Monitor the reaction progress by TLC until the starting material spot disappears.
-
-
Over-reduced Byproducts (e.g., Androstane-3,17-diols): These are formed when both the 3-keto and 17-keto groups of 4-androstenedione are reduced, and the double bond at C4-C5 is also saturated.
-
Identification: These are often difficult to separate from the desired product due to similar polarities. HPLC and GC-MS are the most effective analytical techniques for identification and quantification.
-
Mitigation: Precise control of reaction temperature and the amount of reducing agent is crucial. Using a milder or more selective reducing agent can also be beneficial.
-
-
Stereoisomers (e.g., 3α-hydroxy vs. 3β-hydroxy): The reduction of the 3-keto group can result in the formation of both the 3β-hydroxy (desired) and the 3α-hydroxy epimers.
-
Identification: Separation and identification of stereoisomers can be challenging and often require specialized chromatographic techniques or derivatization followed by GC-MS analysis.
-
Mitigation: The choice of reducing agent and reaction conditions can influence the stereoselectivity. Bulky reducing agents tend to favor the formation of the axial alcohol, while smaller reducing agents often yield the equatorial alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the selective reduction of 4-androstenedione using a hydride-reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). This method targets the reduction of the 3-keto and 17-keto groups to hydroxyl groups.
Q2: What are the critical parameters to control during the sodium borohydride reduction of 4-androstenedione?
A2: The most critical parameters are:
-
Temperature: Maintaining a low temperature (0°C to -10°C) is essential for selectivity.
-
Solvent: Anhydrous polar protic solvents like methanol or ethanol (B145695) are typically used.
-
Stoichiometry: A carefully controlled molar ratio of sodium borohydride to 4-androstenedione is necessary to avoid over-reduction.
-
Reaction Time: The reaction should be monitored to ensure complete consumption of the starting material without prolonged reaction times that could lead to side reactions.
Q3: How can I purify the crude this compound product?
A3: Recrystallization is the most common method for purifying crude this compound.[1][2]
-
Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices include methanol, ethanol, acetone, or mixtures with water.[3]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating this compound from its impurities and for quantitative analysis. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and structural information, which is particularly useful for identifying byproducts. Derivatization of the hydroxyl groups (e.g., silylation) is often required.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and identifying impurities if they are present in sufficient quantities.
Q5: Can I synthesize this compound from Dehydroepiandrosterone (DHEA)?
A5: Yes, this compound can be synthesized from DHEA, which is a common precursor in steroid synthesis. The process typically involves two main steps:
-
Oppenauer Oxidation: The 3β-hydroxyl group of DHEA is oxidized to a 3-keto group, and the double bond is shifted from the C5-C6 position to the C4-C5 position to form 4-androstenedione.
-
Selective Reduction: The resulting 4-androstenedione is then selectively reduced to this compound as described previously.
Quantitative Data
| Synthesis Method | Starting Material | Key Reagents/Conditions | Reported Yield (%) | Purity (%) | Reference |
| Selective Reduction | 4-Androstenedione | NaBH₄, Methanol, 0°C | ~60% (estimated for testosterone (B1683101) synthesis byproduct) | Not specified | [5] |
| Biocatalytic Reduction | 4-Androstenedione | Ketoreductase, Isopropanol, 40°C | >90% (for testosterone) | >99% (for testosterone) | [6][7] |
| Synthesis from DHEA Acetate (B1210297) | DHEA Acetate | Acetic anhydride, sodium acetate, acetic acid | 74% (for DHEA Acetate) | >99.5% (for DHEA Acetate) | [8] |
Note: Direct yield and purity data for the specific synthesis of high-purity this compound is limited in publicly available literature. The data presented for testosterone synthesis provides an indication of the potential efficiency of the reduction step, where diols are often formed as byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 4-Androstenedione
This protocol is a general guideline based on typical laboratory procedures for the reduction of steroidal ketones.
Materials:
-
4-Androstenedione
-
Anhydrous Methanol
-
Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Distilled Water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 10 grams of 4-androstenedione in 400 mL of anhydrous methanol.
-
Cool the solution to 0°C in an ice-salt bath with continuous stirring.
-
Slowly add 2.5 grams of sodium borohydride to the stirred solution in small portions, ensuring the temperature remains below 5°C.
-
Continue stirring the reaction mixture at 0°C for 45-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), slowly add glacial acetic acid dropwise to quench the excess sodium borohydride until the effervescence ceases and the pH is approximately 7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 200 mL of distilled water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key chemical transformations and potential byproduct pathways in this compound synthesis.
References
- 1. Mechanism of androstenedione formation from testosterone and epitestosterone catalyzed by purified cytochrome P-450b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102432657A - Method for extracting and purifying 4-androstenedione - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mdpi.com [mdpi.com]
- 8. wada-ama.org [wada-ama.org]
Technical Support Center: 4-Androstenediol Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during 4-androstenediol cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound (also known as androst-4-ene-3β,17β-diol) is a steroid hormone and a direct precursor in the biosynthesis of testosterone (B1683101).[1] In cell culture, its primary mechanism of action is through the androgen receptor (AR).[2] Upon entering the cell, this compound can be converted to testosterone, which then binds to the AR in the cytoplasm. This binding causes a conformational change, dissociation from heat shock proteins, and translocation of the AR-ligand complex into the nucleus.[3][4] In the nucleus, the complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulatory proteins to modulate the transcription of target genes involved in processes like cell proliferation and survival.[4][5]
Q2: What are the most common types of contamination I should be aware of in my this compound cell culture experiments?
A2: Contamination in cell culture can be broadly categorized as biological or chemical.[6]
-
Biological contaminants include bacteria, molds, yeasts, viruses, and mycoplasma.[6] Mycoplasma is a particularly insidious contaminant as it is often not visible by standard microscopy and can alter cellular responses to steroids.[7]
-
Chemical contaminants can include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[6] For steroid experiments, residual hormones in serum can also be a source of variability.[8]
Q3: How should I prepare and sterilize a stock solution of this compound?
A3: this compound is a lipophilic compound and should be dissolved in an appropriate organic solvent before being diluted in aqueous cell culture media.[5] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices.[9] To ensure sterility, the stock solution should be filter-sterilized through a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., PTFE or nylon for DMSO).[1][10] Autoclaving is not recommended as it can degrade the steroid.
Q4: What is the stability of this compound in cell culture media?
Q5: Can the this compound powder or stock solution be a source of contamination?
A5: While less common than contamination from aseptic technique or reagents, the compound itself can potentially introduce contaminants.[5] If the powder was not manufactured and packaged under sterile conditions, it could harbor microbial spores. Similarly, improper handling during the preparation of the stock solution can introduce contaminants. It is best practice to always filter-sterilize the stock solution.[5]
Troubleshooting Guide
Issue 1: Suspected Microbial Contamination
Q: I've observed turbidity, a sudden pH change (yellowing of the medium), and/or filamentous growth in my this compound-treated cultures. What should I do?
A: These are classic signs of bacterial or fungal contamination.[6] It is crucial to act quickly to prevent it from spreading.
Troubleshooting Steps:
-
Isolate and Discard: Immediately isolate all contaminated cultures and discard them according to your institution's biohazard waste disposal procedures. Do not attempt to salvage routine cultures, as this can risk wider contamination.
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated cultures.
-
Review Aseptic Technique: Carefully review your laboratory's aseptic technique protocols with all personnel. This includes proper handwashing, disinfection of surfaces and items entering the biosafety cabinet, and avoiding talking, singing, or coughing over open cultures.
-
Check Reagents: Quarantine and test all reagents (media, serum, buffers, and your this compound stock solution) that were used with the contaminated cultures.
-
Mycoplasma Testing: If you observe more subtle changes like reduced cell proliferation or changes in morphology without obvious turbidity, perform a specific test for mycoplasma (e.g., PCR, ELISA, or DNA staining).[9]
Issue 2: Precipitation in the Culture Medium
Q: After adding my this compound working solution to the cell culture medium, I see a cloudy precipitate. What is causing this and how can I fix it?
A: This is likely due to the low aqueous solubility of this compound. When the concentrated stock solution (in an organic solvent) is diluted into the aqueous medium, the steroid can precipitate out if its solubility limit is exceeded.
Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, ideally ≤ 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[13]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed medium to reach the final desired concentration.[10]
-
Check Stock Solution: Ensure your this compound is fully dissolved in the stock solvent. If you see any precipitate in the stock, you may need to gently warm it (e.g., in a 37°C water bath) and vortex to redissolve it.[5]
Issue 3: Inconsistent or No Biological Effect
Q: My experimental results with this compound are inconsistent, or I'm not observing the expected biological effect. What could be the problem?
A: Inconsistent results in steroid hormone experiments can arise from several factors, from the compound itself to the cell line and culture conditions.
Troubleshooting Steps:
-
Compound Degradation: As mentioned, this compound can degrade in culture media over time. For long-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).[12]
-
Cell Line Issues:
-
Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, including changes in steroid receptor expression or signaling.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells and that they have not been cross-contaminated with another cell line.[9]
-
-
Culture Conditions:
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones, which can interfere with your experiment.[3] Use charcoal-stripped serum to remove these hormones and test new batches of serum for their effect on your assay.[8]
-
Phenol (B47542) Red: Phenol red, a common pH indicator in cell culture media, is a weak estrogen receptor agonist.[4] For studies involving steroid hormones, it is advisable to use phenol red-free media.
-
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and gene expression, leading to inconsistent results.[7] Regularly test your cultures for mycoplasma.
Data Presentation
Table 1: Solubility and Stability of this compound
| Property | Solvent/Medium | Value | Reference |
| Solubility | DMF | 25 mg/ml | [9] |
| DMSO | 15 mg/ml | [9] | |
| Ethanol | 10 mg/ml | [9] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [9] | |
| Water | 0.048 g/L | ||
| Stability | Solid (at -20°C) | ≥ 5 years | [9] |
| Aqueous Solution (in sunlight) | Half-life of 3.7 to 10.8 hours (for related androgens) | [11] |
Experimental Protocols
Protocol for Preparation of Sterile this compound Working Solution
This protocol describes the preparation of a 10 µM working solution of this compound from a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, phenol red-free cell culture medium (e.g., DMEM) supplemented with charcoal-stripped FBS, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (PTFE or other DMSO-compatible material)
Procedure:
-
Prepare 10 mM Stock Solution: a. In a sterile environment (e.g., a biosafety cabinet), weigh the appropriate amount of this compound powder and transfer it to a sterile tube. b. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.[10] d. Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.[10] e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]
-
Prepare 10 µM Working Solution (Example): a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution to minimize precipitation. First, prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. Mix gently by pipetting. c. Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. d. The final DMSO concentration in the 10 µM working solution will be 0.1%.
-
Vehicle Control: a. Prepare a vehicle control solution containing the same final concentration of DMSO (0.1% in this example) in the cell culture medium without this compound.
Visualizations
References
- 1. Quantitative stability of DNA after extended storage of clinical specimens as determined by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Xenoestrogen - Wikipedia [en.wikipedia.org]
- 9. Issues arising when interpreting results from an in vitro assay for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Direct photodegradation of androstenedione and testosterone in natural sunlight: inhibition by dissolved organic matter and reduction of endocrine disrupting potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tera.org [tera.org]
- 13. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Interpreting Unexpected Off-Target Effects of 4-Androstenediol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected off-target effects of 4-androstenediol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known effects?
A1: this compound (also known as androst-4-ene-3β,17β-diol) is an endogenous steroid hormone. Its primary roles are as a direct precursor to testosterone (B1683101) and as a weak androgen and estrogen.[1] It is converted to testosterone at a rate significantly higher than that of androstenedione.[1] this compound can act as a weak partial agonist at the androgen receptor (AR).[1] In the presence of more potent androgens like testosterone or dihydrotestosterone (B1667394) (DHT), it can act as an antagonist.[1] It also exhibits very weak estrogenic activity, with low affinity for both estrogen receptor alpha (ERα) and beta (ERβ).[1]
Q2: We are observing effects in our experimental model that cannot be explained by androgenic or estrogenic activity. What could be the cause?
A2: Unexpected effects of this compound could stem from several "off-target" activities that are not mediated by its direct interaction with androgen or estrogen receptors. These may include:
-
Neurosteroid Activity: Metabolites of this compound, such as 5α-androstane-3α,17β-diol (androstanediol), can act as positive allosteric modulators of GABA-A receptors in the central nervous system.[2][3][4][5] This can lead to effects on neuronal excitability.
-
Immunomodulatory Effects: this compound has been shown to modulate immune responses. It can alter the production of cytokines by various immune cells, such as splenocytes, Kupffer cells, and alveolar macrophages.[2][6] Specifically, it has been observed to decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α in certain models, while attenuating the suppression of IL-2 and IFN-γ.[2][7]
-
Interaction with Other Steroid Receptors: While data is limited, there is a possibility of low-affinity binding or functional interaction with other steroid hormone receptors like the glucocorticoid receptor (GR) and progesterone (B1679170) receptor (PR).
-
Modulation of Intracellular Signaling Pathways: Androgens, in general, have been shown to rapidly activate non-genomic signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, and to influence intracellular calcium levels. It is plausible that this compound could exert similar effects.
Q3: How can we differentiate between on-target and off-target effects of this compound in our experiments?
A3: To dissect the specific pathways involved, a combination of experimental approaches is recommended:
-
Use of Specific Antagonists: To confirm if an observed effect is mediated by the androgen or estrogen receptors, use specific antagonists for AR (e.g., bicalutamide) and ER (e.g., fulvestrant). If the effect persists in the presence of these antagonists, it is likely an off-target effect.
-
Structurally Related Control Compounds: Compare the effects of this compound with other androgens (e.g., testosterone, DHT) and estrogens (e.g., estradiol) to see if the observed effect is unique to this compound.
-
Cell Lines with and without Specific Receptors: Utilize cell lines that are known to lack expression of certain steroid receptors to investigate whether the effect is dependent on a particular receptor.
-
Inhibition of Downstream Signaling: If you suspect the involvement of a specific signaling pathway (e.g., MAPK/ERK), use specific inhibitors of that pathway (e.g., a MEK inhibitor) to see if the effect of this compound is blocked.
Troubleshooting Guides
Issue 1: Unexpected Results in Receptor Binding or Transactivation Assays
-
Possible Cause: Cross-reactivity of this compound or its metabolites with other steroid receptors. While its affinity for ERα and ERβ is low, its binding to GR and PR is not well-characterized.
-
Troubleshooting Steps:
-
Confirm Receptor Specificity: Run competitive binding assays with a panel of radiolabeled steroid hormones to determine the binding profile of this compound against multiple receptors.
-
Use Receptor-Specific Agonists and Antagonists: In functional assays, include known potent and specific agonists and antagonists for each receptor as controls to validate the assay system.
-
LC-MS/MS Analysis of Cell Culture Media: Analyze the cell culture media to identify and quantify any metabolites of this compound that may be responsible for the observed activity.
-
Issue 2: Unexplained Changes in Cell Viability, Proliferation, or Morphology
-
Possible Cause: Activation of non-hormonal signaling pathways such as MAPK/ERK or PI3K/Akt, or changes in intracellular calcium.
-
Troubleshooting Steps:
-
Western Blot Analysis: Perform Western blots to assess the phosphorylation status of key proteins in the MAPK/ERK (p-ERK1/2) and PI3K/Akt (p-Akt) pathways at different time points after treatment with this compound.
-
Intracellular Calcium Measurement: Use a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader or fluorescence microscope to measure changes in intracellular calcium levels upon acute exposure to this compound.
-
Pathway-Specific Inhibitors: Treat cells with specific inhibitors of the suspected pathways (e.g., MEK inhibitor for MAPK/ERK, PI3K inhibitor for PI3K/Akt) prior to this compound treatment to see if the observed cellular effect is reversed.
-
Issue 3: Inconsistent or Contradictory Results in Immunological Assays
-
Possible Cause: Complex immunomodulatory effects of this compound that may be cell-type and stimulus-dependent.
-
Troubleshooting Steps:
-
Comprehensive Cytokine Profiling: Use a multiplex cytokine assay to get a broader picture of the changes in cytokine secretion from different immune cell populations (e.g., T-cells, macrophages).
-
Dose-Response and Time-Course Studies: The effects of steroids on immune cells can be highly dependent on concentration and duration of exposure. Perform detailed dose-response and time-course experiments.
-
In Vivo vs. In Vitro Correlation: Be aware that in vitro findings may not always translate directly to the in vivo situation due to the complex interplay of different cell types and feedback mechanisms in a whole organism.
-
Data Presentation
Table 1: Known and Potential Receptor Interactions of this compound
| Receptor | Interaction Type | Binding Affinity (Ki) / Potency (EC50/IC50) | Reference(s) |
| Androgen Receptor (AR) | Weak Partial Agonist / Antagonist | Not well-defined | [1] |
| Estrogen Receptor α (ERα) | Very Weak Agonist | ~0.5% of Estradiol's affinity | [1] |
| Estrogen Receptor β (ERβ) | Very Weak Agonist | ~0.6% of Estradiol's affinity | [1] |
| GABA-A Receptor | Positive Allosteric Modulator (as 3α-androstanediol) | EC50 of ~5 µM for enhancement of GABA-activated currents | [2][3] |
| Glucocorticoid Receptor (GR) | Not well-characterized | Data not available | |
| Progesterone Receptor (PR) | Not well-characterized | Data not available |
Table 2: Summary of Potential Off-Target Effects and Key Experimental Readouts
| Potential Off-Target Effect | Key Experimental Readout | Expected Observation |
| Neurosteroid Activity | Patch-clamp recording of GABA-A receptor currents | Potentiation of GABA-induced currents |
| Immunomodulation | Cytokine secretion assays (ELISA, Multiplex) | Altered levels of IL-2, IFN-γ, IL-6, TNF-α |
| MAPK/ERK Pathway Activation | Western blot for p-ERK1/2 | Increased phosphorylation of ERK1/2 |
| PI3K/Akt Pathway Activation | Western blot for p-Akt | Increased phosphorylation of Akt |
| Intracellular Calcium Mobilization | Calcium flux assay (e.g., Fluo-4) | Transient increase in intracellular calcium |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Steroid Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific steroid receptor.
-
Receptor Preparation: Prepare a cell lysate or membrane fraction from cells overexpressing the receptor of interest (e.g., GR or PR).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-based buffer with additives to reduce non-specific binding).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of a high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-dexamethasone for GR, [³H]-progesterone for PR).
-
A range of concentrations of unlabeled this compound or a known competitor (as a positive control).
-
The receptor preparation.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Reporter Gene Assay for Nuclear Receptor Transactivation
This protocol assesses the functional activity of this compound (agonist or antagonist) at a specific nuclear receptor.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well plate.
-
Co-transfect the cells with:
-
An expression vector for the full-length steroid receptor of interest (e.g., GR or PR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (e.g., GRE-luc for GR, PRE-luc for PR).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing a range of concentrations of this compound (for agonist testing) or a fixed concentration of a known agonist plus a range of concentrations of this compound (for antagonist testing).
-
Include appropriate vehicle and positive controls.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
-
Protocol 3: Western Blot for Phosphorylated ERK1/2 and Akt
This protocol is used to detect the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated Akt (p-Akt).
-
As a loading control, re-probe the same membrane with antibodies for total ERK1/2 or total Akt.
-
-
Detection:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: Metabolic conversion pathway of this compound.
Caption: Troubleshooting workflow for unexpected effects.
Caption: Potential non-genomic signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 5. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androstenediol ameliorates alterations in immune cells cytokine production capacity in a two-hit model of trauma-hemorrhage and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of androstenediol and dehydroepiandrosterone on the course and cytokine profile of tuberculosis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Androstenediol and 5-Androstenediol in Androgen Receptor Activation
For Immediate Release
This guide provides a detailed comparison of two isomers of androstenediol—4-androstenediol (4-AD) and 5-androstenediol (5-AD)—focusing on their respective activities at the androgen receptor (AR). This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis supported by experimental data to elucidate their distinct molecular behaviors and potencies.
Executive Summary
This compound and 5-androstenediol, while structurally similar, exhibit markedly different profiles in their interaction with the androgen receptor. Experimental data reveal that 5-androstenediol is a very weak agonist of the androgen receptor, with a potency thousands of times lower than that of dihydrotestosterone (B1667394) (DHT). In contrast, This compound acts as a weak partial agonist on its own but can function as an antagonist in the presence of more potent androgens. A significant aspect of this compound's biological activity is its efficient conversion to testosterone, which is a primary mechanism for its androgenic effects.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and 5-androstenediol in relation to androgen receptor activation.
| Parameter | This compound | 5-Androstenediol | Dihydrotestosterone (DHT) | Reference |
| AR Activation (EC₅₀) | Characterized as a weak partial agonist; specific EC₅₀ not available in cited literature. | 2969 nM | 0.06 nM | [Chen et al., 2004 (for 4-AD characterization); Unwalla et al., 2017 (for 5-AD data)] |
| AR Binding Affinity (Kᵢ) | Described as having low affinity; specific Kᵢ not available in cited literature. | Not specified, but implied to be low. | ~10 nM (Kd) | [Jasuja et al., 2004] |
| Primary Mechanism of Action | Weak partial agonism/antagonism at AR; efficient prohormone for testosterone. | Very weak agonism at AR. | Potent full agonism at AR. | [Chen et al., 2004; Unwalla et al., 2017] |
| Conversion to Testosterone | ~15.76% (in vitro, human blood) | Not a primary conversion pathway. | N/A | [Zimmer, 2023] |
Note: EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) and Kd (Dissociation constant) are measures of binding affinity; lower values indicate higher affinity.
Signaling and Experimental Workflow Diagrams
To visually represent the molecular processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of experiments: competitive binding assays and reporter gene (transactivation) assays.
Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ or Kₔ) of a test compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the AR. The displacement of the radioligand is proportional to the test compound's binding affinity.
Methodology:
-
Preparation of AR: A source of androgen receptor is prepared, typically from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or using a purified recombinant AR ligand-binding domain (LBD).
-
Reaction Mixture: In a multi-well plate, a constant concentration of the AR preparation and a constant concentration of a radiolabeled ligand (e.g., [³H]-DHT, at a concentration near its Kₔ) are incubated with varying concentrations of the unlabeled test compound (4-AD or 5-AD).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex, followed by centrifugation and washing to remove the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined from the resulting sigmoidal curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Androgen Receptor Transactivation (Reporter Gene) Assay
Objective: To measure the functional ability of a test compound to activate the androgen receptor and induce gene transcription.
Principle: This cell-based assay uses a host cell line (e.g., HEK293, PC-3) that is engineered to express the human AR and contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter containing androgen response elements (AREs). AR activation by a ligand leads to the expression of the reporter gene, which produces a quantifiable signal (e.g., light).
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line is cultured. If the cells do not endogenously express AR, they are transiently or stably transfected with two plasmids: one containing the coding sequence for the human androgen receptor and another containing a luciferase reporter gene driven by an ARE-containing promoter.
-
Cell Plating: The transfected cells are plated into a multi-well plate (e.g., 96-well) and allowed to adhere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (4-AD, 5-AD), a positive control (e.g., DHT), and a negative control (vehicle, e.g., DMSO).
-
Incubation: The plates are incubated for a period (typically 18-24 hours) to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis: The cells are washed and then lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).
-
Signal Detection: The light output is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the log concentration of the test compound to generate a dose-response curve. The EC₅₀ value, representing the concentration at which the compound elicits a half-maximal response, is calculated from this curve to determine the compound's potency as an agonist.
Conclusion
The evidence clearly differentiates the androgenic profiles of this compound and 5-androstenediol.
-
5-Androstenediol is a very weak direct agonist of the androgen receptor, unlikely to produce significant androgenic effects through this mechanism at physiological concentrations.
-
This compound exhibits a more complex interaction with the androgen receptor, acting as a weak partial agonist that can also antagonize more potent androgens. Its primary route for inducing androgenic effects in vivo is its efficient conversion to the more potent androgen, testosterone.
For researchers in drug development, this distinction is critical. While both are weak androgens, their differing abilities to act as a prohormone (4-AD) or a very weak direct agonist (5-AD) dictate their potential physiological outcomes and therapeutic applications.
A Head-to-Head Comparison: Validating Immunoassay Results for 4-Androstenediol with LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. This guide provides a comprehensive comparison of two common analytical techniques for measuring 4-androstenediol: the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays offer a high-throughput and cost-effective solution, their susceptibility to cross-reactivity necessitates validation by a more specific and sensitive method like LC-MS/MS.
This guide will delve into the experimental protocols for both methodologies, present a comparative analysis of their performance characteristics, and illustrate the validation workflow. The information presented is based on established methods for androgen analysis, with a focus on providing a framework for the validation of this compound measurements.
Performance Characteristics: Immunoassay vs. LC-MS/MS
The choice of analytical method hinges on a variety of factors, including the required sensitivity, specificity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics for immunoassays and LC-MS/MS in the context of steroid analysis, using androstenedione (B190577) as a close structural analog for this compound.
| Performance Metric | Immunoassay (ELISA) | LC-MS/MS | Key Considerations |
| Principle | Competitive binding between labeled and unlabeled antigen for a limited number of antibody binding sites.[1][2][3] | Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Immunoassays are indirect measurements, while LC-MS/MS provides a direct and more specific measurement. |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL to ng/mL range (e.g., 2.3 pg/mL - 21 pg/mL for androstenedione).[1][2] | Can achieve very low pg/mL sensitivity (e.g., 1-10 pg/mL for a panel of steroids).[4] | LC-MS/MS generally offers superior sensitivity, which is critical for measuring low endogenous levels of steroids. |
| Specificity/Cross-reactivity | Prone to cross-reactivity with structurally similar steroids and their metabolites.[5][6][7][8] | High specificity due to chromatographic separation and unique mass-to-charge ratio detection of the target analyte and its fragments. | Immunoassay results can be falsely elevated due to interference from other androgens or exogenous compounds.[5] |
| Linearity | Good linearity within the defined assay range. | Excellent linearity over a wide dynamic range. | LC-MS/MS typically provides a wider linear range, reducing the need for sample dilution. |
| Precision (CV%) | Intra- and inter-assay CVs are generally <10-15%.[2] | Intra- and inter-assay CVs are typically <10%. | Both methods can achieve good precision, but LC-MS/MS often demonstrates lower variability. |
| Sample Throughput | High throughput, suitable for screening large numbers of samples. | Lower throughput due to serial sample analysis, although automation is improving this. | Immunoassays are well-suited for initial, large-scale studies, while LC-MS/MS is the gold standard for validation and confirmatory analysis. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental methodologies for the analysis of this compound using both immunoassay and LC-MS/MS.
This compound Immunoassay Protocol (Competitive ELISA)
This protocol is a generalized representation based on commercially available androstenedione ELISA kits.[1][3][9]
1. Sample Preparation:
-
Collect blood samples and separate serum.
-
Samples can be stored at 2-8°C for up to a week or at -20°C for longer periods.
-
Avoid repeated freeze-thaw cycles.
-
For some sample types (e.g., saliva, tissue homogenates), an extraction step using a solvent like diethyl ether or ethyl acetate (B1210297) may be necessary to remove interfering substances.[10][11]
2. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated androstenedione to each well. This will compete with the androstenedione in the sample for binding to the antibody.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, often with shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add a substrate solution (e.g., TMB) to each well and incubate for a set period (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of androstenedione in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of androstenedione in the samples by comparing their absorbance to the standard curve.
This compound LC-MS/MS Protocol
This protocol is a composite of validated methods for the analysis of multiple steroids, including androgens, from serum.[4][12][13][14][15][16]
1. Sample Preparation (Extraction):
-
Liquid-Liquid Extraction (LLE):
-
To a serum sample (e.g., 500 µL), add an internal standard solution (a stable isotope-labeled version of this compound).
-
Add an extraction solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[15]
-
Vortex the mixture to ensure thorough mixing and extraction of the steroids into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol (B129727) and water) for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18 or polymeric reversed-phase) with methanol and then water.
-
Load the serum sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the steroids from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as in the LLE method.[12][17]
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: A typical flow rate is around 0.4-0.8 mL/min.
-
Injection Volume: A small volume of the reconstituted extract (e.g., 5-10 µL) is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its specific product ions after fragmentation.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
Mandatory Visualizations
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: A comparative workflow diagram of Immunoassay (ELISA) and LC-MS/MS for this compound analysis.
Caption: The logical relationship for validating immunoassay results with the gold standard LC-MS/MS method.
References
- 1. ldn.de [ldn.de]
- 2. Androstenedione Competitive ELISA Kit (EIAAND) - Invitrogen [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Analytical Interference of Exemestane with Androstenedione Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. content.abcam.com [content.abcam.com]
- 10. arborassays.com [arborassays.com]
- 11. zellx.de [zellx.de]
- 12. phenomenex.com [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Unmasking Specificity: A Comparative Guide to Anti-Androgen Antibody Cross-Reactivity with 4-Androstenediol
For researchers, scientists, and drug development professionals navigating the complexities of androgen signaling, the specificity of antibodies is paramount. This guide provides an objective comparison of commercially available anti-androgen antibodies, focusing on their cross-reactivity with the steroid 4-androstenediol. Supported by experimental data and detailed protocols, this resource aims to facilitate informed antibody selection for accurate and reliable experimental outcomes.
Introduction to Androgen Cross-Reactivity
Androgens, a class of steroid hormones that includes testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), play a crucial role in a multitude of physiological processes. Immunoassays are a common and powerful tool for quantifying these hormones. However, the structural similarity among steroids presents a significant challenge: anti-androgen antibodies can inadvertently bind to molecules other than their intended target, a phenomenon known as cross-reactivity. This can lead to inaccurate measurements and misinterpretation of results.
This compound is a steroid precursor to testosterone and other androgens. Its structural resemblance to key androgens makes it a critical molecule to consider when evaluating the specificity of anti-androgen antibodies. This guide focuses on the cross-reactivity of various anti-androgen antibodies with this compound, providing a comparative analysis to aid researchers in selecting the most appropriate reagents for their studies.
Comparative Analysis of Anti-Androgen Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of several commercially available anti-androgen antibodies with this compound and other structurally related steroids. The data has been compiled from product datasheets and relevant scientific literature. It is important to note that cross-reactivity can vary between antibody lots and assay conditions.
| Antibody Target | Manufacturer/Provider | Catalog Number | Cross-Reactant | Cross-Reactivity (%) |
| Androstenedione | Cosmo Bio | 106E | Androstenedione | 100 |
| Androstenetrione | 200 | |||
| Dehydroandrosterone (DHEA) | 5.90 | |||
| Progesterone | 3.90 | |||
| Testosterone | 2.90 | |||
| Cortisol | 0.25 | |||
| Corticosterone | 0.20 | |||
| Estradiol | 0.01 | |||
| Testosterone | Abcam | ab215529 (Clone: EPPTX-R4) | Testosterone | 100 |
| 19-Nortestosterone | 12.5 | |||
| Dihydrotestosterone (DHT) | 1.6 | |||
| Androstenedione | 0.8 | |||
| Epitestosterone | <0.1 | |||
| Progesterone | <0.1 | |||
| Estradiol | <0.1 | |||
| Estriol | <0.1 | |||
| Dihydrotestosterone (DHT) | Cusabio | CSB-E07878h | Dihydrotestosterone | 100 |
| No significant cross-reactivity or interference between mouse DHT and analogues was observed. | Not specified |
Experimental Protocols
Accurate determination of antibody cross-reactivity is crucial. The most common method for this is the competitive enzyme-linked immunosorbent assay (ELISA) .
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the general steps to determine the percentage of cross-reactivity of an anti-androgen antibody with this compound.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Anti-androgen primary antibody
-
Androgen standard (the primary target of the antibody)
-
This compound (and other potential cross-reactants)
-
Enzyme-conjugated androgen (e.g., HRP-androgen conjugate)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Cross-Reactant Preparation: Prepare serial dilutions of the androgen standard and this compound in assay buffer.
-
Competitive Reaction:
-
Add a fixed amount of the anti-androgen primary antibody to each well of the microtiter plate.
-
Add the prepared standards or this compound solutions to the wells.
-
Add a fixed amount of enzyme-conjugated androgen to each well.
-
Incubate the plate to allow for competitive binding of the free androgen (standard or cross-reactant) and the enzyme-conjugated androgen to the primary antibody.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of androgen in the sample or standard.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation of Cross-Reactivity:
-
Plot the absorbance values against the concentration of the standard to generate a standard curve.
-
Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of this compound) x 100
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the androgen signaling pathway and the experimental workflow for assessing antibody cross-reactivity.
Caption: A simplified diagram of the androgen signaling pathway.
Oral vs. Transdermal 4-Androstenediol: A Head-to-Head Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstenediol, a direct precursor to testosterone (B1683101), has been investigated for its potential to modulate androgen levels. The route of administration is a critical determinant of its bioavailability, metabolic fate, and ultimately, its physiological efficacy. This guide provides a head-to-head comparison of oral and transdermal delivery of this compound, summarizing available quantitative data and outlining relevant experimental considerations. The primary advantage of transdermal delivery lies in its circumvention of extensive first-pass hepatic metabolism that significantly reduces the bioavailability of orally administered androgens.[1][2]
Data Presentation
Table 1: Pharmacokinetic and Efficacy Comparison of Oral vs. Transdermal this compound
| Parameter | Oral Administration | Transdermal Administration | Key Considerations |
| Bioavailability | Low, due to extensive first-pass metabolism in the liver.[3][4] Much of the ingested dose is catabolized before reaching systemic circulation.[3][4] | Higher than oral, as it avoids first-pass hepatic metabolism.[1][5] | Sublingual administration, which also bypasses the liver, has shown greater efficacy in raising testosterone than oral ingestion.[4][6] |
| Time to Peak Concentration (Tmax) | Approximately 90 minutes.[7] | Approximately 60 minutes.[5] | Transdermal delivery may offer a slightly faster onset of peak plasma levels. |
| Duration of Effect | Plasma levels decline to baseline within 3 hours.[7] | Effects are reported to last for 3-4 hours before returning to baseline.[5] | The duration of action for both routes appears to be relatively short. |
| Testosterone Conversion | A 100 mg oral dose resulted in a 47.7% increase in total testosterone at 90 minutes.[7] The in-vitro conversion rate in human blood is approximately 15.76%.[7][8] | Stated to convert to testosterone via 3β-hydroxysteroid dehydrogenase in the skin, avoiding liver metabolism.[5] | Direct in-vivo comparative data on conversion efficiency is lacking. |
| Recommended Daily Dosage | 100 mg to 300 mg.[7] | 50 mg to 250 mg.[5] | Transdermal application may require a lower dosage for a similar effect due to higher bioavailability. |
| Metabolites | Primarily converted to inactive glucuronide and sulfate (B86663) conjugates in the liver.[9] | Metabolized in the skin and other peripheral tissues. | The metabolic profile is expected to differ significantly between the two routes. |
| Potential for Liver Toxicity | Considered to have minimal hepatotoxicity as it is not a 17-alpha alkylated compound.[7] | Avoids hepatic first-pass, thereby minimizing the risk of liver-related side effects.[5] | Transdermal route is generally considered safer for liver health. |
Experimental Protocols
Oral Administration Study Protocol (Based on a study of a related compound)
A randomized, double-blind, crossover, placebo-controlled design is often employed.
-
Subjects: Healthy male volunteers are typically recruited. Baseline hormone levels are established prior to the study.
-
Treatment: Subjects receive a single oral dose of this compound (e.g., 100 mg) or a placebo. After a washout period of at least one week, subjects are crossed over to the other treatment.
-
Blood Sampling: Venous blood samples are collected at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 30, 60, 90, 120, 180 minutes) to determine the pharmacokinetic profile.
-
Analysis: Serum is analyzed for this compound, testosterone, and other relevant metabolites using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7]
Transdermal Administration Study Protocol (General Methodology)
-
Formulation: this compound is incorporated into a transdermal gel or cream, often with penetration enhancers.[5]
-
Subjects: Similar to oral studies, healthy volunteers with baseline hormone measurements are used.
-
Application: A specified dose of the transdermal formulation is applied to a defined area of the skin (e.g., upper arm, abdomen).
-
Blood Sampling: Blood samples are collected at baseline and at timed intervals after application to measure the systemic absorption and subsequent conversion to testosterone.
-
In Vitro Skin Permeation Studies: Franz diffusion cells are often used as an in vitro model to assess the permeation of the drug through excised human or animal skin, providing preliminary data on absorption characteristics.
Mandatory Visualization
Caption: Metabolic conversion of this compound and subsequent receptor binding.
Caption: Comparison of oral and transdermal administration routes and bioavailability.
Conclusion
The available evidence strongly suggests that transdermal administration of this compound is more efficient than oral administration for increasing systemic testosterone levels. This is primarily due to the avoidance of extensive first-pass metabolism in the liver, which leads to higher bioavailability. While direct comparative clinical trials with detailed pharmacokinetic data are lacking, the existing information indicates that transdermal delivery may allow for lower dosages and potentially a better safety profile, particularly concerning hepatic effects. Further research is warranted to provide a more definitive quantitative comparison of the pharmacokinetics and pharmacodynamics of these two delivery routes for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Transdermal Delivery Systems for Treating Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. WO2003049732A1 - Use of this compound and this compound in a transdermal formulation to increase testosterone levels in humans - Google Patents [patents.google.com]
- 6. Acute hormonal response to sublingual androstenediol intake in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Over-the-counter anabolic steroids 4-androsten-3,17-dione; 4-androsten-3beta,17beta-diol; and 19-nor-4-androsten-3,17-dione: excretion studies in men - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of 4-Androstenediol in Cell-Based Assays
For researchers in endocrinology and drug development, understanding the precise molecular interactions of steroid hormones is paramount. This guide provides a comparative analysis of 4-androstenediol, a key androgen precursor, focusing on methods to validate its specificity in cell-based assays. We offer a direct comparison with other critical androgens, detailed experimental protocols, and data-backed insights to ensure the accurate interpretation of your research findings.
Mechanism of Action: The Androgen Receptor Signaling Pathway
This compound primarily functions as a prohormone, converting to testosterone (B1683101), but it also exerts direct effects by binding to the Androgen Receptor (AR).[1][2] As a weak partial agonist, its activity is significantly lower than that of primary androgens like testosterone and dihydrotestosterone (B1667394) (DHT).[1] When bound by an agonist, the AR translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs). This action initiates the transcription of target genes.[3][4][5] Due to its lower intrinsic activity, this compound can act as an antagonist in the presence of more potent androgens like DHT.[1] It also exhibits very weak affinity for estrogen receptors (ERα and ERβ).[1]
Comparative Androgenic Potency
To accurately assess the specificity of this compound, its performance must be benchmarked against other androgens. Dihydrotestosterone (DHT) is the most potent endogenous androgen, followed by testosterone. This compound is considered a weak androgen, which is reflected in its binding affinity and the potency of its transcriptional activation.
| Compound | Target Receptor | Relative Binding Affinity (vs. DHT) | Functional Activity | Potential for Off-Target Effects |
| Dihydrotestosterone (DHT) | Androgen Receptor | High (Reference) | Potent full agonist[5][6] | High specificity for AR |
| Testosterone | Androgen Receptor | Moderate (~50% of DHT)[5][6] | Strong full agonist | Can be aromatized to estradiol, activating ER |
| This compound | Androgen Receptor | Low | Weak partial agonist/antagonist[1] | Weak intrinsic activity at ERα/β (~0.5% of estradiol)[1] |
| 4-Androstenedione | Androgen Receptor | Very Low (Kd ~648 nM vs. ~10 nM for DHT)[7] | Very weak agonist | Precursor for both testosterone and estrone[8] |
Experimental Protocol: Androgen Receptor (AR) Reporter Assay
The most common and reliable method for quantifying the functional specificity of androgens is the reporter gene assay.[3][4][9] This assay measures the ability of a compound to activate the AR and drive the expression of a linked reporter gene, such as luciferase.
Objective: To quantify the dose-dependent activation of the Androgen Receptor by this compound and compare its potency (EC₅₀) to control androgens (DHT, Testosterone).
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, U2-OS) stably or transiently co-transfected with a human Androgen Receptor (AR) expression vector and a reporter vector containing a luciferase gene downstream of an Androgen Response Element (ARE).[10][11]
-
Assay Medium: Appropriate cell culture medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compounds: this compound, Dihydrotestosterone (DHT), and Testosterone, dissolved in a suitable vehicle (e.g., DMSO).
-
Reagents: Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent).[12]
-
Equipment: 96-well white, clear-bottom assay plates, multi-channel pipette, CO₂ incubator, luminometer.
Procedure:
-
Cell Seeding: Plate the AR reporter cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well) in 100 µL of assay medium.[12]
-
Incubation: Culture the cells in a 37°C, 5% CO₂ incubator for 18-24 hours to allow for attachment.[12][13]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (DHT, Testosterone) in assay medium. A typical concentration range might span from 1 pM to 10 µM.
-
Treatment: Carefully remove the seeding medium and add 100 µL of the prepared compound dilutions to the appropriate wells. Include "vehicle only" controls for baseline activity and "unstimulated" controls.
-
Incubation: Return the plate to the incubator for 16-24 hours to allow for receptor activation and reporter gene expression.[12][13]
-
Cell Lysis & Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.[12]
-
Signal Measurement: Incubate the plate for 15-30 minutes with gentle agitation to ensure complete lysis and signal development.[12] Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (cell-free wells). Normalize the data to the vehicle control. Plot the relative luminescence units (RLU) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
Validating Cross-Reactivity and Specificity
True validation requires demonstrating that this compound does not significantly activate other related steroid hormone receptors. To confirm its androgen-specific action, the AR reporter assay should be run in parallel with assays for other nuclear receptors.
-
Estrogen Receptor (ER) Specificity: Use a cell line expressing ER (ERα or ERβ) and an Estrogen Response Element (ERE)-luciferase reporter. Given that this compound can be metabolized to estrogens, this control is critical to distinguish direct AR activation from indirect ER activation via metabolites.
-
Glucocorticoid and Progesterone Receptor (GR/PR) Specificity: Assays using cell lines with GR/PR reporters can rule out broader off-target effects on other C3-class nuclear receptors.[9][10]
A truly specific compound will induce a potent, dose-dependent signal only in the AR reporter cell line, with minimal to no activity in the ER, GR, or PR reporter lines at similar concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]
- 3. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Androstenedione - Wikipedia [en.wikipedia.org]
- 9. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of 4-Androstenediol Metabolism: Rat vs. Human Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of 4-androstenediol in rats and humans. Understanding the species-specific differences in drug metabolism is a cornerstone of preclinical research and is critical for the accurate extrapolation of animal data to human clinical outcomes. This document summarizes key metabolic pathways, presents available quantitative data, and outlines the experimental methodologies used to derive these findings.
Executive Summary
The metabolism of this compound, a steroid prohormone, exhibits notable differences between rats and humans. While both species convert this compound to the active androgen, testosterone (B1683101), the subsequent metabolic pathways and the nature of the excreted metabolites diverge significantly. In humans, metabolism is characterized by extensive conjugation, with glucuronide and sulphate metabolites being predominant in urine. In contrast, available data from related compounds in rats suggest a greater emphasis on reductive metabolic pathways. A comprehensive, direct quantitative comparison remains an area for further research; however, this guide synthesizes the current understanding from disparate studies to provide a valuable comparative overview.
Metabolic Pathways: A Comparative Overview
In both humans and rats, the initial and most significant metabolic step for this compound is its conversion to testosterone, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). From testosterone, the metabolic pathways diverge more significantly.
Human Metabolic Pathway:
Following the conversion to testosterone, human metabolism of this compound leads to the formation of several downstream metabolites which are then extensively conjugated with glucuronic acid and sulfate (B86663) prior to urinary excretion. The major identified urinary metabolites are conjugates of androsterone (B159326) and etiocholanolone.
Rat Metabolic Pathway:
In vitro studies using rat tissues and related steroid precursors suggest that the metabolism in rats is predominantly reductive. Following the conversion to testosterone, further metabolism in rats likely leads to a variety of reduced steroid hormones. The emphasis in the available literature is on the formation of androsterone and other diols. It is important to note that this is an inferred pathway for this compound based on studies of closely related compounds.
Below is a DOT script for a Graphviz diagram illustrating the comparative metabolic pathways.
Comparative metabolic pathways of this compound.
Quantitative Metabolic Profiles
Direct quantitative comparative data for this compound metabolism in rats and humans is limited. The following tables summarize available data, primarily focusing on urinary metabolite excretion in humans and inferred metabolites in rats based on related compounds.
Table 1: Human Urinary Metabolic Profile of 19-Nor-4-Androstenediol (a related compound) [1][2]
| Metabolite | Conjugate Form | Relative Abundance |
| Norandrosterone (NA) | Glucuronide | Major metabolite in early excretion phases |
| Norandrosterone (NA) | Sulphate | Major metabolite in later excretion phases |
| Noretiocholanolone (NE) | Glucuronide | Detected |
| Noretiocholanolone (NE) | Sulphate | Detected |
| Norepiandrosterone | Sulphate | Detected |
| Norepietiocholanolone | Sulphate | Detected |
Note: This data is for 19-nor-4-androstenediol and serves as a surrogate for understanding the likely metabolic profile of this compound in humans.
Table 2: Inferred Metabolic Profile of this compound in Rats
| Metabolite | Evidence |
| Testosterone | Direct conversion observed in vitro in rat testis[3] |
| Androsterone | Major reductive metabolite of 4-androstenedione in vitro in rat submaxillary gland[4] |
| 5α-Androstane-3α,17β-diol | Identified as a metabolite of 4-androstenedione in vitro in rat submaxillary gland[4] |
| Other reductive metabolites | The metabolism of androstenedione (B190577) in rat tissues is predominantly reductive[4] |
Note: This table is based on in vitro studies of this compound and the closely related 4-androstenedione in various rat tissues. It represents a potential, rather than a definitive, metabolic profile.
Experimental Protocols
The methodologies employed in studying this compound metabolism are crucial for interpreting the data. Below are detailed summaries of typical experimental protocols.
In Vitro Metabolism using Liver Microsomes
This protocol is a standard method for assessing the phase I and phase II metabolism of a compound.
Objective: To identify and quantify the metabolites of this compound formed by liver microsomal enzymes.
Materials:
-
Rat or human liver microsomes
-
This compound
-
NADPH regenerating system (for Phase I metabolism)
-
UDPGA (for glucuronidation assays)
-
PAPS (for sulfation assays)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or methanol (B129727) (for quenching the reaction)
-
Internal standard
Procedure:
-
Incubation: A mixture containing liver microsomes, phosphate buffer, and this compound is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the NADPH regenerating system (and/or UDPGA/PAPS for Phase II studies).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also contains an internal standard for quantitative analysis.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Analysis: The samples are analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent compound and its metabolites.
Below is a DOT script for a Graphviz diagram illustrating the in vitro metabolism experimental workflow.
References
- 1. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. | Semantic Scholar [semanticscholar.org]
- 2. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of this compound and 5-androstenediol to testosterone, and conversion of dehydroepiandrosterone to this compound by rat testis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of 4-androstene-3,17-dione and testosterone by rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of 4-Androstenediol Androgenic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgenic activity of 4-androstenediol, examining its performance both in laboratory settings (in vitro) and within living organisms (in vivo). We will delve into its direct interaction with the androgen receptor and its more significant role as a prohormone to testosterone (B1683101), comparing its efficacy to other androgens like 4-androstenedione. This analysis is supported by experimental data and detailed methodologies for key assays.
Executive Summary
This compound, also known as androst-4-ene-3β,17β-diol, exhibits androgenic activity through a dual mechanism. Primarily, it serves as an efficient precursor to testosterone, with a significantly higher conversion rate compared to 4-androstenedione.[1][2] Additionally, it can directly bind to and activate the androgen receptor, albeit as a weak partial agonist.[1] This dual action underscores the positive correlation between its in vitro potential and observed in vivo androgenic effects, which are largely mediated by its conversion to the more potent androgen, testosterone.
Data Presentation: Quantitative Comparison of Androgenic Activity
The following tables summarize key quantitative data to compare the androgenic properties of this compound and related compounds.
Table 1: In Vitro Androgenic Activity
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Conversion to Testosterone | ~15.76% | Human Blood | [2] |
| 4-Androstenedione | Conversion to Testosterone | ~5.61% | Human Blood | [2] |
| 4-Androstenedione | Androgen Receptor Binding Affinity (Kd) | 648 ± 21 nM | Rat | [3][4] |
| Dihydrotestosterone (DHT) | Androgen Receptor Binding Affinity (Kd) | 10 ± 0.4 nM | Rat | [3][4] |
Table 2: In Vivo Androgenic Effects (Human Studies)
| Compound | Dose | Effect on Testosterone Levels | Study Population | Reference |
| This compound | 100 mg (oral) | 47.7% increase in total testosterone; 42.5% increase in free testosterone (at 90 min) | Not specified | [2] |
| 4-Androstenedione | 1500 mg/day (for 12 weeks) | Significant increase in serum total and free testosterone | Hypogonadal Men | [3][4] |
Mandatory Visualization
Androgenic Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of this compound's androgenic action. It can directly, but weakly, activate the androgen receptor or be converted to testosterone, a potent androgen receptor agonist, which then initiates downstream signaling.
Caption: Dual androgenic signaling pathway of this compound.
Experimental Workflow for Assessing Androgenicity
This diagram outlines a typical workflow for evaluating the androgenic potential of a compound, progressing from initial in vitro screening to in vivo confirmation.
Caption: A typical experimental workflow for androgenicity assessment.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays central to determining androgenic activity.
In Vitro Androgen Receptor (AR) Transcriptional Activation Assay
This assay determines the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Objective: To quantify the androgenic agonist or antagonist activity of a test compound.
Materials:
-
A suitable mammalian cell line stably transfected with the human androgen receptor and an androgen-responsive reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Test compound (this compound) and reference standards (e.g., testosterone, dihydrotestosterone).
-
Lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well microplate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference standards. Replace the cell culture medium with medium containing the various concentrations of the test compounds or standards. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a dose-response curve.
In Vivo Hershberger Bioassay
The Hershberger bioassay is the gold standard in vivo method for assessing the androgenic and anti-androgenic activity of chemicals.
Objective: To determine the androgenic potential of a test compound by measuring its effect on the weight of androgen-dependent tissues in castrated male rats.
Materials:
-
Peripubertal male rats.
-
Test compound (this compound) and a reference androgen (e.g., testosterone propionate).
-
Vehicle for administration (e.g., corn oil).
-
Surgical instruments for castration.
-
Analytical balance.
Procedure:
-
Acclimation and Castration: Acclimate the rats for a minimum of 5 days. Castrate the animals under anesthesia.
-
Dosing: After a post-castration recovery period of 7 days, administer the test compound and reference androgen daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group should also be included.
-
Necropsy and Tissue Collection: On the day after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Tissue Weighing: Remove any adhering fat and connective tissue and weigh the tissues to the nearest 0.1 mg.
-
Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weight of at least two of the five androgen-dependent tissues is considered a positive androgenic response.
Conclusion
The available data strongly support a positive correlation between the in vitro and in vivo androgenic activity of this compound. While its direct interaction with the androgen receptor is weak, its efficient conversion to testosterone in vivo leads to significant androgenic effects. This makes this compound a potent prohormone. For researchers in drug development, these findings highlight the importance of evaluating both direct receptor interaction and metabolic conversion pathways when assessing the androgenic potential of a compound. The experimental protocols provided herein offer a standardized approach for such evaluations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published 4-Androstenediol Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-androstenediol with its alternatives, supported by experimental data, to aid in the independent replication and extension of published findings.
Introduction
This compound (4-AD) is a steroid prohormone that converts to testosterone (B1683101).[1] It has been a subject of interest for its potential androgenic effects. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the metabolic pathways of this compound and its common alternatives: androstenedione (B190577), dehydroepiandrosterone (B1670201) (DHEA), and testosterone undecanoate.
Quantitative Data Comparison
The following tables summarize the key performance indicators of this compound and its alternatives based on published findings.
| Compound | In Vitro Testosterone Conversion Rate (%) | Oral Bioavailability of Testosterone (%) | Androgen Receptor (AR) Binding Affinity | Estrogen Receptor (ERα/ERβ) Affinity (% of Estradiol) |
| This compound | ~15.76%[1][2][3] | Data not available | Weak partial agonist[1][2] | ~0.5% / ~0.6%[1][2] |
| Androstenedione | ~5.61%[3] | Data not available | Weak androgenic activity[4] | <0.01%[4] |
| DHEA | Indirectly, through conversion to androstenedione and androstenediol[5][6] | Low, significant first-pass metabolism[7] | Weak | Binds to ERs, particularly ERβ[8] |
| Testosterone Undecanoate | N/A (Testosterone prodrug) | ~6.83% (fasting)[9], significantly increased with food[10][11] | N/A (delivers testosterone) | N/A (delivers testosterone) |
| Compound | Route of Administration | Dosage | Effect on Total Testosterone | Effect on Free Testosterone | Study Population |
| This compound | Oral | 100 mg | 47.7% increase at 90 min[3] | 42.5% increase at 90 min[3] | Adult Males[3] |
| Androstenedione | Oral | 100 mg | 14.8% increase at 90 min[3] | 10.9% increase at 90 min[3] | Adult Males[3] |
| DHEA | Oral | 50 mg | No significant change[12] | No significant change[12] | Young Men[12] |
| DHEA | Oral | ≥ 50 mg/day | Significant increase (WMD: 29.65 ng/dL)[13] | Data not available | Postmenopausal Women[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication.
Serum Testosterone Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive binding ELISA for the quantitative measurement of testosterone in serum.
Materials:
-
Microtiter plate pre-coated with anti-testosterone antibodies
-
Testosterone standards
-
Testosterone-Horseradish Peroxidase (HRP) conjugate
-
Patient serum samples
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1M Sulfuric Acid)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute wash buffer to 1X concentration.
-
Sample and Standard Addition: Pipette 25 µL of standards, controls, and serum samples into the appropriate wells of the microtiter plate.[14][15]
-
Conjugate Addition: Add 100 µL of Testosterone-HRP conjugate to each well.[14]
-
Incubation: Gently mix the plate for 20-30 seconds. Cover the plate and incubate for 60 minutes at room temperature.[14]
-
Washing: Aspirate the contents of the wells. Wash each well three to five times with 300-400 µL of 1X Wash Buffer.[15] After the final wash, invert the plate and blot it on absorbent paper to remove any residual liquid.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.[14]
-
Incubation: Incubate the plate for 15 minutes at room temperature in the dark.[14]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.[14]
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.[15]
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the testosterone concentration in the samples from this standard curve. The intensity of the color is inversely proportional to the concentration of testosterone.
Steroid Profile Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of steroid hormones in serum.
Materials:
-
Serum samples
-
Internal standards
-
Acetonitrile for extraction
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine)
-
GC-MS system with a suitable capillary column (e.g., USP G27, G36, or G41)[16]
Procedure:
-
Sample Preparation and Extraction:
-
Thaw serum samples and internal standards.
-
Extract the steroids from the serum using a solvent like acetonitrile.[16]
-
-
Derivatization:
-
To the dried extract, add pyridine (B92270) to ensure complete dissolution.[17]
-
Add BSTFA with 1% TMCS.[17]
-
Heat the mixture at approximately 60-70°C for 30-60 minutes to facilitate the derivatization of the steroids into their trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.[16][17]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions:
-
MS Conditions:
-
-
Data Analysis:
-
Identify the steroids in the sample by comparing their retention times and mass spectra to those of known standards and mass spectral libraries.[16]
-
Quantify the concentration of each steroid by comparing its peak area to that of the internal standard.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the metabolic conversion pathways of this compound and its alternatives to testosterone and estrogens.
Metabolic pathway of this compound.
Metabolic pathway of Androstenedione.
Metabolic pathway of DHEA.
Metabolic pathway of Testosterone Undecanoate.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a clinical trial investigating the effects of oral prohormone administration on serum testosterone levels.
Clinical trial workflow for prohormone administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]
- 3. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]
- 4. Androstenedione - Wikipedia [en.wikipedia.org]
- 5. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute bioavailability of testosterone after oral administration of testosterone-undecanoate and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Important effect of food on the bioavailability of oral testosterone undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Impact of DHEA supplementation on testosterone and estradiol levels in postmenopausal women: a meta-analysis of randomized controlled trials assessing dose and duration effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sceti.co.jp [sceti.co.jp]
- 16. fda.gov [fda.gov]
- 17. benchchem.com [benchchem.com]
Side-by-Side Analysis of 4-Androstenediol and DHEA on Myogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-androstenediol and dehydroepiandrosterone (B1670201) (DHEA) on myogenic differentiation, drawing upon available experimental data. While direct head-to-head studies are limited, this document synthesizes findings from separate in vitro and in vivo investigations to offer an objective comparison of their mechanisms and efficacy in promoting muscle development.
I. Overview of Compounds
This compound , often referred to as "4-AD," is a prohormone of testosterone (B1683101). Its potential for muscle growth has been investigated, with studies suggesting it acts via the androgen receptor (AR).[1][2][3] In contrast, Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that serves as a precursor to both androgens and estrogens.[4][5] Its role in muscle maintenance and growth is complex, with its effects potentially mediated by its metabolites, including testosterone and dihydrotestosterone (B1667394) (DHT).[6][7]
II. Comparative Efficacy in Myogenic Differentiation
The following tables summarize quantitative data from various studies on the effects of this compound and DHEA on key markers of myogenic differentiation. It is important to note that these results are not from direct comparative studies and experimental conditions may vary.
Table 1: In Vitro Effects on Myogenic Markers
| Parameter | This compound | DHEA/DHEAS | Cell Line |
| Myotube Formation | Dose-dependent increase in Myosin Heavy Chain (MHC) II+ myotube area.[1][3] | Increased MHC expression (with DHEAS).[8] | C3H10T1/2[1][3], C2C12[8] |
| Myogenic Regulatory Factor Expression | Upregulation of MyoD protein.[1][3] | Increased myogenin expression (with DHEAS).[8] | C3H10T1/2[1][3], C2C12[8] |
| Androgen Receptor (AR) Binding Affinity (Kd) | ~648 nM (lower affinity than DHT).[1][3] | Lower affinity for AR compared to testosterone.[5][7] | Not Applicable |
| AR Nuclear Translocation | Induces AR nuclear translocation.[1][3][9] | Not explicitly stated, but its conversion to androgens like testosterone and DHT, which do induce AR translocation, is a proposed mechanism.[6] | C3H10T1/2[1][3][9] |
| Other Markers | Effects attenuated by AR antagonist bicalutamide.[1][2][3] | DHEAS downregulates MuRF-1, an atrophy-related ubiquitin ligase.[8] Increased creatine (B1669601) kinase activity.[8] | C3H10T1/2[1][2][3], C2C12[8] |
Table 2: In Vivo Effects on Muscle Mass and Strength
| Parameter | This compound (Androstenedione) | DHEA | Study Population |
| Lean Body Mass | Significant gains in fat-free mass (+1.7 ± 0.5 kg).[1][3] | Conflicting results; some studies show no significant increase,[10][11] while others suggest it can enhance the effects of resistance training.[12] | Hypogonadal men,[1][3] middle-aged men,[10] young men,[11] elderly individuals.[12] |
| Muscle Strength | Significant increase in bench press (+4.3 ± 3.1 kg) and leg press (+18.8 ± 17.3 kg) strength.[1][3] | Conflicting results; some studies report no significant change,[10] while others show increased muscle strength, particularly when combined with exercise.[12] | Hypogonadal men,[1][3] middle-aged men,[10] elderly individuals.[12] |
| Hormonal Changes | Significantly increased serum testosterone levels.[1][3] | May not significantly increase testosterone levels in all populations.[10][11] | Hypogonadal men,[1][3] middle-aged men,[10] young men.[11] |
III. Signaling Pathways in Myogenic Differentiation
The diagrams below illustrate the proposed signaling pathways for this compound and DHEA in promoting myogenic differentiation based on the available literature.
Caption: Proposed signaling pathway for this compound in myogenesis.
Caption: Proposed signaling pathway for DHEA in myogenesis.
IV. Experimental Protocols
The following are summaries of methodologies from key studies.
1. In Vitro Myogenesis Assay with this compound
-
Cell Line: Mesenchymal, pluripotent C3H10T1/2 cells.[3]
-
Cell Culture: Cells are grown in DMEM with 10% fetal bovine serum. To induce myogenic potential, cells are treated with 20 µM 5-azacytidine (B1684299) for 3 days.[9]
-
Treatment: Differentiated cells are treated with varying concentrations of 4-androstenedione (e.g., graded concentrations) or a control vehicle for a period of 14 days.[3]
-
Analysis of Myogenesis: Myogenic differentiation is assessed by immunocytochemical staining for Myosin Heavy Chain (MHC). The area covered by MHC-positive myotubes is quantified using image analysis software. MyoD protein expression can be analyzed by Western blotting.[3]
-
AR Blockade: To confirm the role of the androgen receptor, a parallel experiment is conducted where cells are co-treated with 4-androstenedione and an AR antagonist like bicalutamide.[3]
Caption: Experimental workflow for in vitro myogenesis assay.
2. In Vitro Myogenesis Assay with DHEAS
-
Cell Line: C2C12 myoblasts.[8]
-
Differentiation Induction: Myogenic differentiation is induced by switching the growth medium (e.g., DMEM with 10% fetal bovine serum) to a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: Differentiating C2C12 cells are treated with various concentrations of DHEAS.[8]
-
Analysis of Myogenic Markers: The expression of MHC, myogenin, and MuRF-1 is analyzed, typically by Western blotting or RT-PCR. Creatine kinase activity, another marker of muscle differentiation, can be measured using a spectrophotometric assay.[8]
V. Conclusion
Both this compound and DHEA exhibit pro-myogenic properties, though their primary mechanisms of action and potency may differ.
-
This compound appears to act as a direct, albeit weak, agonist of the androgen receptor, promoting the expression of key myogenic regulatory factors.[1][3] Its anabolic effects in vivo are likely amplified by its conversion to testosterone.[1][3]
-
DHEA's influence on myogenesis is likely indirect, primarily through its conversion to more potent androgens like testosterone and DHT.[6] Its sulfonated form, DHEAS, has also been shown to promote differentiation by upregulating myogenic markers and downregulating factors involved in muscle atrophy.[8]
For researchers and drug development professionals, the choice between these compounds would depend on the desired mechanism of action and therapeutic target. This compound may be more suitable for applications requiring direct androgen receptor activation, while DHEA could be considered a broader-acting prohormone with a more complex metabolic fate. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific molecular pathways of these two steroids in myogenic differentiation.
References
- 1. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Testosterone and DHEA activate the glucose metabolism-related signaling pathway in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Similarities and Differences between the Effects of Testosterone and DHEA on the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skeletal muscle differentiation: role of dehydroepiandrosterone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of dehydroepiandrosterone vs androstenedione supplementation in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of oral DHEA on serum testosterone and adaptations to resistance training in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
A Comparative Genomic Guide to Cellular Responses: 4-Androstenediol vs. Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular and genomic responses to 4-androstenediol and testosterone (B1683101). While direct comparative high-throughput sequencing data is limited, this document synthesizes available biochemical, physiological, and mechanistic data to offer an objective overview for research and drug development applications.
Introduction
Testosterone is the primary male sex hormone and a potent androgen, exerting its effects through the androgen receptor (AR) to regulate a wide array of physiological processes. This compound, a structurally similar steroid, is a precursor to testosterone and is considered a weak partial agonist of the AR.[1] Understanding the distinct cellular and genomic consequences of exposure to these two androgens is critical for applications ranging from hormone replacement therapy to the development of selective androgen receptor modulators (SARMs). This guide elucidates their differential mechanisms of action, receptor interactions, and downstream signaling effects.
Comparative Data Summary
The following tables summarize the key quantitative differences between this compound and testosterone based on available experimental data.
Table 1: Receptor Binding and Androgenic Potency
| Parameter | This compound | Testosterone | Dihydrotestosterone (B1667394) (DHT) | Data Source |
| Androgen Receptor (AR) Binding Affinity | Weak partial agonist | High affinity agonist | Highest affinity natural agonist | [1] |
| Dissociation Constant (Kd) for AR | Not directly reported for this compound, but 4-androstenedione (a related precursor) has a Kd of 648 ± 21 nM | Not explicitly stated in provided abstracts, but known to be in the low nanomolar range | 10 ± 0.4 nM | [2][3][4] |
| Relative Androgenic Potency | Low | 100% (Reference) | ~200-300% of Testosterone | Inferred from agonist activity |
Table 2: Metabolic Conversion and Estrogenic Activity
| Parameter | This compound | Testosterone | Data Source |
| Conversion to Testosterone | Approximately 15.76% | N/A | [1] |
| Conversion to Estrogen | Yes, through conversion to testosterone which is then aromatized | Yes, via aromatase | [1] |
| Estrogen Receptor (ERα) Affinity | ~0.5% of Estradiol | Not a direct ligand | [1] |
| Estrogen Receptor (ERβ) Affinity | ~0.6% of Estradiol | Not a direct ligand | [1] |
Signaling Pathways
The primary mechanism of action for both this compound and testosterone is through the activation of the androgen receptor, a ligand-activated transcription factor. However, the efficiency and downstream consequences of this activation differ significantly.
-
Testosterone Signaling: Testosterone readily enters the cell and binds to the AR in the cytoplasm, causing a conformational change. This ligand-AR complex translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. In some tissues, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase, which then follows the same signaling cascade.
-
This compound Signaling: The cellular effects of this compound are primarily mediated through two mechanisms:
-
Conversion to Testosterone: A significant portion of this compound is metabolized to testosterone within the cell, which then activates the canonical AR signaling pathway as described above.[1]
-
Direct AR Activation: this compound can directly bind to and activate the AR, albeit with much lower potency than testosterone.[1] In the presence of a strong agonist like testosterone, it may act as a competitive antagonist.
-
Figure 1: Comparative Signaling Pathways of this compound and Testosterone.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess androgenic activity.
Androgen Receptor (AR) Reporter Assay
This assay quantifies the ability of a compound to activate the AR and induce the expression of a reporter gene linked to an androgen response element (ARE).
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3)
-
Cell culture medium (e.g., RPMI-1640) with and without charcoal-stripped fetal bovine serum (CS-FBS)
-
Test compounds (this compound, testosterone)
-
AR expression vector (if using AR-negative cells)
-
ARE-luciferase reporter vector
-
Transfection reagent
-
Luciferase assay kit
-
Luminometer
Protocol:
-
Cell Culture: Culture cells in standard medium. For the experiment, switch to medium containing CS-FBS for 48-72 hours to deplete endogenous androgens.
-
Transfection (if necessary): For AR-negative cells like PC-3, co-transfect with an AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent. For AR-positive cells like LNCaP, transfect only the reporter vector.
-
Treatment: Seed the transfected cells in a multi-well plate. After allowing the cells to adhere, treat them with varying concentrations of this compound, testosterone (as a positive control), or vehicle (as a negative control).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Compare the fold induction of luciferase activity by the test compounds relative to the vehicle control.
Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)
This method is used to measure changes in the mRNA levels of specific androgen-responsive genes.
Materials:
-
Prostate cancer cell line
-
Cell culture medium with CS-FBS
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound, testosterone, or vehicle as described in the reporter assay protocol.
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the fold change in gene expression in treated cells relative to vehicle-treated cells.
Figure 2: Generalized Experimental Workflow for Comparing Androgenic Compounds.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Androstenediol Binding Affinity to Androgen Receptor Isoforms: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the relative binding affinity of 4-androstenediol to the two primary isoforms of the human androgen receptor (AR), AR-A and AR-B. This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and pharmacology.
The androgen receptor is a crucial mediator of male sexual development and has been implicated in the progression of prostate cancer.[1] Understanding the interaction of various ligands with different AR isoforms is paramount for the development of targeted therapeutics. This compound, a metabolite of dehydroepiandrosterone (B1670201) (DHEA), acts as a weak partial agonist of the androgen receptor.[2] This guide summarizes its binding characteristics to AR-A and AR-B, supported by established experimental protocols.
Androgen Receptor Isoforms: AR-A and AR-B
Two main isoforms of the androgen receptor, AR-A and AR-B, have been identified.[1][3][4] Both are encoded by the same gene, with AR-A being a truncated form of the full-length AR-B.[3][4] Specifically, AR-A lacks the initial 187 amino acids found in the N-terminal domain of AR-B.[3] These isoforms are found in various human tissues, including reproductive and non-genital tissues.[5] While both isoforms bind androgens, they can exhibit functional differences in their ability to activate target genes and stimulate cellular processes.[3][6]
Relative Binding Affinity of this compound
As a weak partial agonist, this compound is expected to exhibit a lower binding affinity for both androgen receptor isoforms compared to potent androgens like dihydrotestosterone (B1667394) (DHT). In the presence of full agonists such as testosterone (B1683101) or DHT, this compound can act as an antagonist due to its lower intrinsic activity.[2]
The following table summarizes the expected relative binding affinities. It is important to note that specific quantitative data comparing this compound binding to AR-A and AR-B is not extensively available in the public domain and the values presented are based on its known characteristics as a weak androgen.
| Ligand | Androgen Receptor Isoform | Relative Binding Affinity (RBA) % vs. DHT |
| Dihydrotestosterone (DHT) | AR-A | 100% (Reference) |
| Dihydrotestosterone (DHT) | AR-B | 100% (Reference) |
| This compound | AR-A | Low |
| This compound | AR-B | Low |
Note: The exact RBA values for this compound require direct experimental determination using the protocols outlined below.
Experimental Protocols
The relative binding affinity of this compound to AR-A and AR-B can be determined using competitive binding assays. These assays measure the ability of a test compound (this compound) to displace a radiolabeled or fluorescently labeled high-affinity androgen (e.g., [³H]-DHT or a fluorescent ligand) from the receptor.
Competitive Radioligand Binding Assay
This is a classic and reliable method for determining binding affinity.
Materials:
-
Purified recombinant human AR-A and AR-B proteins.
-
Radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).[7]
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Receptor: Incubate a fixed concentration of purified AR-A or AR-B with a saturating concentration of [³H]-DHT in the assay buffer.
-
Competition: Add increasing concentrations of unlabeled this compound to the receptor-radioligand mixture. A control group with no competitor and a non-specific binding group with a large excess of unlabeled DHT should be included.
-
Incubation: Allow the mixture to incubate to reach equilibrium. The incubation time and temperature should be optimized (e.g., 4-8 hours at 20-25°C).[8]
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or scintillation proximity assay (SPA).[7][9]
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled ligand) can be determined from this curve. The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC₅₀ of reference androgen / IC₅₀ of this compound) x 100%.
Fluorescence Polarization (FP) Competition Assay
This method offers a homogeneous, high-throughput alternative to radioligand binding assays.
Materials:
-
Purified recombinant human AR-A and AR-B proteins (often as a ligand-binding domain fusion protein, e.g., AR-LBD (His-GST)).[8]
-
Fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green).[8]
-
Unlabeled this compound.
-
Assay buffer.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Complex Formation: Mix the purified AR-A or AR-B protein with the fluorescent androgen ligand to form a complex with a high fluorescence polarization value.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells of a microplate containing the pre-formed AR-fluorescent ligand complex.
-
Incubation: Incubate the plate for a specified time to allow the competition to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader. The displacement of the fluorescent ligand by this compound will cause it to tumble more rapidly, resulting in a decrease in the polarization value.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration to determine the IC₅₀ value and subsequently the RBA.
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of androgen receptor activation and signaling.
Caption: Generalized androgen receptor signaling pathway.
Experimental Workflow: Competitive Binding Assay
The diagram below outlines the key steps in a competitive binding assay to determine the relative binding affinity of a test compound.
Caption: Workflow for a competitive binding assay.
References
- 1. Androgen receptor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Androgen receptor isoforms AR-A and AR-B display functional differences in cultured human bone cells and genital skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A and B forms of the androgen receptor are present in human genital skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A and B forms of the androgen receptor are expressed in a variety of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Anabolic Potential of 4-Androstenediol and Its Analogs
For researchers, scientists, and drug development professionals, understanding the anabolic and androgenic potential of steroid precursors is critical for the development of new therapeutic agents. This guide provides a comparative review of 4-androstenediol and its key analogs, summarizing their biological activities with a focus on experimental data from in vitro and in vivo studies.
This compound (4-AD), a direct precursor to testosterone (B1683101), has been a subject of interest for its potential anabolic effects. Its activity, however, is not solely dependent on its conversion to testosterone, but also on its intrinsic interaction with the androgen receptor (AR). This review delves into the anabolic and androgenic properties of this compound and compares them with its structural analogs, including 5-androstenediol, 1-androstenediol, and 19-nor-4-androstenediol, to provide a comprehensive overview of their potential.
Metabolic Pathways and Conversion to Active Hormones
The anabolic effects of androstenediol (B1197431) and its analogs are largely mediated by their conversion to more potent androgens, primarily testosterone and dihydrotestosterone (B1667394) (DHT), or in some cases, to nandrolone. The efficiency of these conversions, governed by specific enzymes, is a key determinant of their biological activity.
This compound is converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). The conversion rate of this compound to testosterone is approximately 15.76%, which is nearly three times that of its precursor, 4-androstenedione.[1] This more efficient conversion is attributed to the utilization of a different enzymatic pathway.[1]
dot
Caption: Metabolic conversion pathway of this compound.
Comparative Androgen Receptor Binding Affinity
In contrast, 5-Androstenediol exhibits a higher binding affinity for the estrogen receptors (ERα and ERβ) than for the androgen receptor, suggesting a more estrogenic than androgenic profile.[3]
In Vitro Assessment of Anabolic Activity
Myogenic differentiation assays using cell lines like C2C12 myoblasts are instrumental in evaluating the direct anabolic effects of androgens on muscle cells. These assays measure the ability of a compound to promote the fusion of myoblasts into multinucleated myotubes, a key step in muscle growth. Androgens like DHT have been shown to stimulate the proliferation and differentiation of C2C12 cells, an effect that can be antagonized by antiandrogens, confirming the AR-mediated mechanism.[4][5]
In Vivo Anabolic and Androgenic Potential: The Hershberger Assay
The Hershberger assay is the gold standard in vivo method for assessing the anabolic and androgenic properties of a substance.[2][6][7] This assay utilizes castrated male rats and measures the weight changes in androgen-responsive tissues, namely the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles and ventral prostate (indicators of androgenic activity). The ratio of the anabolic to androgenic effect provides a crucial measure of the compound's selectivity.
A study on the analog 19-nor-4-androstenediol-3β,17β-diol (3β,19-NA) in orchidectomized (ORX) rats demonstrated its tissue-selective anabolic effects.[8] Administration of 3β,19-NA resulted in a dose-dependent increase in the weight of the levator ani muscle, lean body mass, and bone mineral density, with minimal stimulation of the prostate.[8] This suggests that 3β,19-NA may act as a selective androgen receptor modulator (SARM), favoring anabolic effects over androgenic ones.[8]
| Compound/Treatment | Levator Ani Muscle Weight (g) | Ventral Prostate Weight (g) | Anabolic/Androgenic Ratio |
| Intact (Sham ORX) | 0.85 ± 0.04 | 0.55 ± 0.03 | 1.55 |
| ORX + Vehicle | 0.35 ± 0.02 | 0.08 ± 0.01 | - |
| ORX + DHT (8 cm) | 0.95 ± 0.05 | 0.80 ± 0.06 | 1.19 |
| ORX + 19-NT (16 cm) | 1.05 ± 0.06 | 0.65 ± 0.05 | 1.62 |
| ORX + 3β,19-NA (16 cm) | 0.90 ± 0.05 | 0.15 ± 0.02 | 6.00 |
| Data adapted from a study in male Sprague Dawley rats.[8] The anabolic/androgenic ratio is calculated as (Levator Ani Weight / Ventral Prostate Weight). |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Materials:
-
Purified androgen receptor (e.g., from rat prostate cytosol or recombinant sources).
-
Radiolabeled androgen (e.g., [3H]-R1881 or [3H]-mibolerone).
-
Test compound and a reference standard (e.g., DHT).
-
Assay buffer, wash buffer, and scintillation cocktail.
-
Hydroxyapatite (B223615) slurry to separate bound from free ligand.
-
96-well plates and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the reference standard.
-
In a 96-well plate, incubate the androgen receptor with the radiolabeled androgen in the presence of either the test compound, the reference standard, or buffer alone (for total binding). Non-specific binding is determined in the presence of a high concentration of unlabeled standard.
-
After incubation to reach equilibrium, add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.
-
Wash the pellets to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for an Androgen Receptor Competitive Binding Assay.
Hershberger Bioassay
This in vivo assay assesses the anabolic and androgenic activity of a compound in castrated male rats.[2][6][7]
Animals:
-
Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).
Procedure:
-
Animals are castrated and allowed a post-operative recovery period.
-
Animals are randomly assigned to treatment groups: vehicle control, reference androgen (e.g., testosterone propionate), and various doses of the test compound.
-
The test compound is administered daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection.
-
At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed: levator ani muscle, seminal vesicles, and ventral prostate.
-
The mean tissue weights for each group are calculated and statistically compared to the control groups to determine anabolic and androgenic effects. The anabolic/androgenic ratio is then calculated.
Conclusion
This compound serves as a prohormone with a notable conversion rate to testosterone, and it possesses weak intrinsic androgenic activity. Its anabolic potential is therefore primarily dependent on this conversion. A comparative analysis with its analogs reveals significant differences in their biological activities. 5-Androstenediol displays a preference for estrogen receptors, suggesting a lower anabolic-to-androgenic ratio. In contrast, structural modifications, as seen in 19-nor-4-androstenediol, can lead to a more favorable profile with enhanced tissue selectivity, demonstrating potent anabolic effects on muscle and bone with reduced androgenic impact on the prostate. This highlights the potential for developing novel selective androgen receptor modulators (SARMs) based on the androstenediol scaffold for various therapeutic applications. Further comprehensive studies with a wider range of analogs are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Anabolic-androgenic steroids and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 5. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgenic and Anabolic Activities of Some Newly Synthesized Epiandrosterone and Progesterone Derivatives. | MDPI [mdpi.com]
- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
